3-(2-Cyanophenyl)-N-methylbenzamide
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-(2-cyanophenyl)-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-17-15(18)12-7-4-6-11(9-12)14-8-3-2-5-13(14)10-16/h2-9H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLOTVGJRDAHFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742872 | |
| Record name | 2'-Cyano-N-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-05-4 | |
| Record name | [1,1′-Biphenyl]-3-carboxamide, 2′-cyano-N-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Cyano-N-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(2-Cyanophenyl)-N-methylbenzamide
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-(2-cyanophenyl)-N-methylbenzamide, a biaryl benzamide with potential applications in medicinal chemistry and drug development. The core of this synthesis involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the pivotal biaryl linkage. This document offers a detailed exploration of the reaction mechanisms, step-by-step experimental protocols, and insights into the selection of reagents and reaction conditions. It is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize this and structurally related compounds.
Introduction: The Significance of Biaryl Benzamides
Biaryl scaffolds are privileged structures in medicinal chemistry, frequently found in a wide array of pharmacologically active compounds.[1] The conformational flexibility of the biaryl bond allows for optimal binding to biological targets. When incorporated into a benzamide framework, these molecules can exhibit a diverse range of biological activities, including but not limited to, inhibitors of enzymes and protein-protein interactions.[2][3][4] Specifically, biaryl acyl sulfonamides have been identified as potent and selective inhibitors of the Nav1.7 sodium channel, a key target for pain therapeutics.[2] Furthermore, the broader class of benzamide derivatives is known to possess antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[4]
The target molecule, 3-(2-cyanophenyl)-N-methylbenzamide, combines the key features of a biaryl structure with a benzamide moiety, making it a compound of significant interest for biological screening and as a scaffold for further chemical elaboration in drug discovery programs. The presence of the cyano group offers a handle for further chemical transformations, enhancing its synthetic utility.
This guide will focus on a convergent synthetic strategy, beginning with commercially available starting materials and employing a key palladium-catalyzed cross-coupling reaction.
Retrosynthetic Analysis and Proposed Pathway
A logical retrosynthetic disconnection of the target molecule, 3-(2-cyanophenyl)-N-methylbenzamide, points to a Suzuki-Miyaura cross-coupling reaction as the key bond-forming step. This disconnection breaks the bond between the two aromatic rings, leading to two readily accessible precursors: 3-bromo-N-methylbenzamide and 2-cyanophenylboronic acid.
Caption: Retrosynthetic analysis of the target molecule.
The synthesis of 3-bromo-N-methylbenzamide can be readily achieved through the amidation of 3-bromobenzoic acid with methylamine. 2-Cyanophenylboronic acid is a commercially available reagent, making this a highly practical and efficient synthetic route.[5][6]
The overall forward synthesis is therefore proposed as a two-step sequence:
-
Amidation: Synthesis of 3-bromo-N-methylbenzamide from 3-bromobenzoic acid.
-
Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling of 3-bromo-N-methylbenzamide with 2-cyanophenylboronic acid.
Caption: Proposed forward synthetic pathway.
Mechanistic Insights
A thorough understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimizing the synthesis.
Amidation Reaction
The formation of the amide bond between a carboxylic acid and an amine is a fundamental transformation in organic chemistry. To facilitate this reaction, the carboxylic acid is typically activated to make the carbonyl carbon more electrophilic. A common method involves the use of a coupling reagent such as thionyl chloride (SOCl₂) to convert the carboxylic acid into a more reactive acyl chloride. The subsequent nucleophilic attack by the amine on the acyl chloride, followed by the elimination of a chloride ion, yields the desired amide.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[7][8][9][10] The catalytic cycle is generally understood to involve three key steps:[8][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromo-N-methylbenzamide, forming a Pd(II) intermediate.[8] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[7][9]
-
Transmetalation: The organoboron species (2-cyanophenylboronic acid) is activated by a base, forming a boronate complex. This complex then transfers the cyanophenyl group to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate. The base plays a crucial role in facilitating this step.[12]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Synthesis of 3-Bromo-N-methylbenzamide
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Bromobenzoic acid | 201.02 | 10.0 g | 49.7 mmol |
| Thionyl chloride (SOCl₂) | 118.97 | 5.4 mL | 74.6 mmol |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Methylamine (40% in H₂O) | 31.06 | 11.6 mL | 149 mmol |
| Sodium hydroxide (NaOH) | 40.00 | As needed | - |
| Hydrochloric acid (HCl) | 36.46 | As needed | - |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromobenzoic acid (10.0 g, 49.7 mmol) and dichloromethane (DCM, 50 mL).
-
Slowly add thionyl chloride (5.4 mL, 74.6 mmol) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2 hours, or until the reaction mixture becomes a clear solution.
-
Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude 3-bromobenzoyl chloride in DCM (50 mL) and cool the solution to 0 °C in an ice bath.
-
In a separate beaker, prepare a solution of methylamine (40% in water, 11.6 mL, 149 mmol) and cool it to 0 °C.
-
Slowly add the methylamine solution to the acyl chloride solution at 0 °C with vigorous stirring. A white precipitate will form.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
-
Wash the reaction mixture with 1 M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 3-bromo-N-methylbenzamide as a white solid.
Suzuki-Miyaura Coupling: Synthesis of 3-(2-Cyanophenyl)-N-methylbenzamide
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Bromo-N-methylbenzamide | 214.06 | 5.0 g | 23.4 mmol |
| 2-Cyanophenylboronic acid | 146.94 | 4.1 g | 27.8 mmol |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.81 g | 0.70 mmol |
| Sodium carbonate (Na₂CO₃) | 105.99 | 7.4 g | 70.2 mmol |
| Toluene | 92.14 | 100 mL | - |
| Ethanol | 46.07 | 25 mL | - |
| Water | 18.02 | 25 mL | - |
Procedure:
-
In a round-bottom flask, combine 3-bromo-N-methylbenzamide (5.0 g, 23.4 mmol), 2-cyanophenylboronic acid (4.1 g, 27.8 mmol), and sodium carbonate (7.4 g, 70.2 mmol).
-
Add a solvent mixture of toluene (100 mL), ethanol (25 mL), and water (25 mL).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.81 g, 0.70 mmol) to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-90 °C and stir vigorously under an inert atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add water (50 mL) and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain 3-(2-cyanophenyl)-N-methylbenzamide as a solid.
Conclusion
This guide has detailed a reliable and efficient two-step synthesis of 3-(2-cyanophenyl)-N-methylbenzamide. The pathway leverages a standard amidation reaction followed by a robust Suzuki-Miyaura cross-coupling. The provided experimental protocols, along with the mechanistic insights, offer a solid foundation for the successful synthesis of this and other related biaryl benzamide compounds. The potential pharmacological importance of this class of molecules underscores the value of this synthetic route for researchers in medicinal chemistry and drug discovery.
References
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
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PubMed. (2016, September 8). Application of a Parallel Synthetic Strategy in the Discovery of Biaryl Acyl Sulfonamides as Efficient and Selective NaV1.7 Inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). WO2014023576A1 - Process for the preparation of 2-cyanophenylboronic acid and esters thereof.
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Organic Chemistry Frontiers (RSC Publishing). (n.d.). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Retrieved from [Link]
- Google Patents. (n.d.). JP6235932B2 - Method for producing 2-cyanophenylboronic acid derivative.
-
ResearchGate. (n.d.). Suzuki coupling reaction of aryl bromides with arylboronic acidsa. Retrieved from [Link]
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PMC - NIH. (n.d.). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Retrieved from [Link]
-
Journal of Medicinal Chemistry - ACS Publications. (2021, November 11). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Retrieved from [Link]
-
Organometallics - ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Retrieved from [Link]
-
Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
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Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]
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International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. Retrieved from [Link]
-
ResearchGate. (2021, February 15). (PDF) Palladium‐ Catalyzed C−P Bond Forming Reactions: An Overview. Retrieved from [Link]
-
PubMed. (2018, October 26). Metal-Free Synthesis of Pharmaceutically Important Biaryls by Photosplicing. Retrieved from [Link]
-
ResearchGate. (2022, August 1). (PDF) Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 8). 12.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
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PMC - NIH. (n.d.). Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Study.com. (n.d.). Outline the synthesis of m-bromobenzoic acid if benzene is used as a starting material. Retrieved from [Link]
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An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-(2-Cyanophenyl)-N-methylbenzamide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Preamble: From Molecular Structure to Biological Function
In the landscape of modern drug discovery, the journey from a synthesized novel chemical entity to a potential therapeutic is both complex and challenging. The compound 3-(2-Cyanophenyl)-N-methylbenzamide, with its distinct benzamide and cyanophenyl moieties, represents a candidate whose therapeutic potential is fundamentally linked to its mechanism of action (MOA). As of the current scientific literature, a definitive MOA for this specific molecule has not been elucidated. This guide, therefore, serves not as a review of established knowledge, but as a strategic and methodological blueprint for its discovery.
This document is crafted to provide researchers with a comprehensive, technically-grounded framework for systematically investigating and ultimately defining the biological activity of 3-(2-Cyanophenyl)-N-methylbenzamide. We will move beyond theoretical concepts to provide actionable experimental protocols and data interpretation strategies, empowering research teams to unravel the intricate molecular interactions that govern this compound's effects.
Part 1: Foundational Analysis and Hypothesis Generation
Before embarking on extensive experimental work, a thorough in-silico and structural analysis of 3-(2-Cyanophenyl)-N-methylbenzamide can provide crucial initial hypotheses. The benzamide scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. Similarly, the cyanophenyl group can participate in various non-covalent interactions.
Structural Features and Potential Target Classes:
| Structural Moiety | Potential Interactions | Hypothetical Target Classes |
| N-methylbenzamide | Hydrogen bonding (amide N-H and C=O), pi-stacking (phenyl ring) | Enzymes (e.g., kinases, deacetylases), G-protein coupled receptors (GPCRs), ion channels |
| 2-Cyanophenyl | Dipole-dipole interactions (nitrile group), pi-stacking | Enzymes with polar active sites, DNA/RNA binding proteins |
| Biphenyl Core | Hydrophobic interactions, conformational flexibility | Targets with extended binding pockets |
Based on these features, initial hypotheses could posit that 3-(2-Cyanophenyl)-N-methylbenzamide may function as an enzyme inhibitor, a receptor modulator, or interfere with protein-protein interactions.
Part 2: A Step-Wise Experimental Workflow for MOA Elucidation
The following sections detail a logical, multi-tiered experimental approach to systematically determine the mechanism of action.
Tier 1: Target Identification and Validation
The primary and most critical step is to identify the direct molecular target(s) of 3-(2-Cyanophenyl)-N-methylbenzamide.
A. Affinity-Based Chemical Proteomics
This powerful technique aims to "fish out" the binding partners of the compound from a complex biological lysate.
Experimental Protocol: Synthesis of an Affinity Probe and Pulldown Assay
-
Probe Synthesis:
-
Synthesize an analog of 3-(2-Cyanophenyl)-N-methylbenzamide that incorporates a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an alkyne or azide for click chemistry, or a biotin moiety). The linker attachment point should be chosen carefully to minimize disruption of the parent compound's binding pharmacophore.
-
-
Immobilization:
-
Covalently attach the synthesized probe to a solid support, such as sepharose beads.
-
-
Lysate Preparation:
-
Prepare a native protein lysate from a relevant cell line or tissue.
-
-
Incubation and Pulldown:
-
Incubate the protein lysate with the immobilized probe.
-
As a crucial control, also incubate the lysate with beads alone and with beads plus an excess of the free, unmodified 3-(2-Cyanophenyl)-N-methylbenzamide to identify non-specific binders.
-
-
Washing and Elution:
-
Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
-
Protein Identification:
-
Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
Data Interpretation:
Candidate targets are proteins that are significantly enriched in the probe pulldown compared to the control pulldowns.
Workflow Visualization:
Tier 2: Target Engagement and Binding Characterization
Once a putative target is identified, it is essential to confirm direct binding and quantify the interaction.
A. Surface Plasmon Resonance (SPR)
SPR is a label-free technique to measure real-time binding kinetics.
Experimental Protocol: SPR Analysis
-
Chip Preparation: Immobilize the purified candidate target protein onto an SPR sensor chip.
-
Analyte Injection: Flow solutions of 3-(2-Cyanophenyl)-N-methylbenzamide at various concentrations over the chip surface.
-
Data Acquisition: Measure the change in the refractive index at the chip surface as the compound binds to and dissociates from the protein.
-
Kinetic Analysis: Fit the binding data to a suitable model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Hypothetical SPR Data:
| Compound Concentration (nM) | Response Units (RU) |
| 10 | 15 |
| 50 | 70 |
| 100 | 120 |
| 250 | 250 |
| 500 | 350 |
| Calculated KD | 150 nM |
B. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Experimental Protocol: ITC Analysis
-
Sample Preparation: Place the purified target protein in the sample cell and 3-(2-Cyanophenyl)-N-methylbenzamide in the injection syringe.
-
Titration: Perform a series of small injections of the compound into the protein solution.
-
Heat Measurement: Measure the heat change after each injection.
-
Data Analysis: Integrate the heat change peaks and fit the data to a binding model to determine the binding stoichiometry (n), binding constant (KA), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Tier 3: Cellular and Phenotypic Assays
With a validated target and quantified binding, the next step is to understand the functional consequences of this interaction in a cellular context.
A. Target-Specific Functional Assays
The choice of assay is entirely dependent on the identified target.
-
If the target is an enzyme: Measure the effect of the compound on the enzyme's catalytic activity using a substrate conversion assay. Determine the IC50 value and the mode of inhibition (e.g., competitive, non-competitive).
-
If the target is a GPCR: Use a second messenger assay (e.g., measuring intracellular calcium flux or cAMP levels) to determine if the compound acts as an agonist, antagonist, or allosteric modulator.[1]
-
If the target is a protein in a signaling pathway: Use Western blotting to measure the phosphorylation state or expression level of downstream proteins in the pathway following treatment with the compound.
Hypothetical Signaling Pathway Modulation:
Let us hypothesize that 3-(2-Cyanophenyl)-N-methylbenzamide inhibits a hypothetical kinase, "Kinase X," which is upstream of the transcription factor "TF-Y."
Experimental Protocol: Western Blot for Pathway Analysis
-
Cell Treatment: Treat cultured cells with varying concentrations of 3-(2-Cyanophenyl)-N-methylbenzamide for a defined period.
-
Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of Kinase X and TF-Y.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation as a function of compound concentration.
Part 3: Data Synthesis and MOA Model Construction
The culmination of this comprehensive investigation is the construction of a cohesive model for the mechanism of action of 3-(2-Cyanophenyl)-N-methylbenzamide. This model should integrate the findings from all tiers of the experimental workflow:
-
Target Identity: What is the primary molecular target?
-
Binding Characteristics: How tightly and with what kinetics does the compound bind to its target?
-
Functional Effect: What is the immediate consequence of this binding event (e.g., enzyme inhibition, receptor antagonism)?
-
Cellular Outcome: How does this functional effect translate into a measurable change in cell signaling and phenotype?
A well-defined MOA is paramount for the further development of 3-(2-Cyanophenyl)-N-methylbenzamide as a potential therapeutic agent, guiding lead optimization, biomarker development, and the design of clinical trials.
References
-
Zhou, N., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry, 51(14), 4072-5. [Link]
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Matulenko, M. A., et al. (2004). Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. Bioorganic & Medicinal Chemistry Letters, 14(20), 5095-8. [Link]
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Waetzig, J. D., et al. (2021). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters, 12(4), 656-663. [Link]
-
PubChem. (n.d.). 3-(4-cyanophenyl)-N-methylbenzamide. Retrieved from [Link]
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biological activity of 3-(2-Cyanophenyl)-N-methylbenzamide
An In-depth Technical Guide to the Potential Biological Activity of 3-(2-Cyanophenyl)-N-methylbenzamide as a Novel PARP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the hypothesized biological activity of the novel compound 3-(2-Cyanophenyl)-N-methylbenzamide. Based on its structural features, particularly the presence of a benzamide core, a key pharmacophore in several known poly (ADP-ribose) polymerase (PARP) inhibitors, we postulate that this molecule may exhibit significant PARP inhibitory activity. This document outlines a proposed mechanism of action, detailed experimental protocols for its in vitro and in vivo evaluation, and potential therapeutic applications in oncology, specifically in the context of tumors with deficiencies in DNA repair pathways.
Introduction: Unveiling the Potential of a Novel Benzamide
In the landscape of targeted cancer therapy, the inhibition of poly (ADP-ribose) polymerase (PARP) has emerged as a clinically validated strategy, particularly for cancers harboring mutations in DNA repair genes like BRCA1 and BRCA2[1][2]. PARP inhibitors exploit the concept of synthetic lethality, where the simultaneous loss of two key DNA repair pathways leads to cancer cell death, while normal cells, with at least one functional pathway, remain viable[1]. The chemical scaffold of many potent PARP inhibitors incorporates a benzamide moiety, which mimics the nicotinamide portion of the NAD+ substrate, essential for PARP's enzymatic activity[3].
The compound 3-(2-Cyanophenyl)-N-methylbenzamide (Figure 1) presents an intriguing chemical architecture. Its core structure is a benzamide, suggesting a potential interaction with the catalytic domain of PARP. The presence of a 2-cyanophenyl group is a notable feature that may influence its binding affinity and selectivity. This guide puts forth a scientifically grounded hypothesis that 3-(2-Cyanophenyl)-N-methylbenzamide acts as a PARP inhibitor and provides a detailed roadmap for its comprehensive biological evaluation.
Figure 1: Chemical Structure of 3-(2-Cyanophenyl)-N-methylbenzamide Molecular Formula: C15H12N2O Molecular Weight: 236.27 g/mol [4][5]
Hypothesized Mechanism of Action: PARP Inhibition and Synthetic Lethality
We hypothesize that 3-(2-Cyanophenyl)-N-methylbenzamide functions as a competitive inhibitor of PARP1 and PARP2 enzymes. By binding to the nicotinamide binding site within the catalytic domain of PARP, the compound is expected to prevent the synthesis of poly (ADP-ribose) (PAR) chains, a critical step in the repair of single-strand DNA breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The inability of HR-deficient cells to repair these DSBs results in genomic instability, cell cycle arrest, and ultimately, apoptosis. This selective killing of cancer cells while sparing normal cells is the hallmark of synthetic lethality.
Figure 2: Proposed mechanism of synthetic lethality induced by 3-(2-Cyanophenyl)-N-methylbenzamide in BRCA-deficient cancer cells.
In Vitro Evaluation: A Step-by-Step Approach
A series of in vitro experiments are essential to validate the hypothesized .
PARP1/2 Enzymatic Assay
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of PARP1 and PARP2 and to calculate its half-maximal inhibitory concentration (IC50).
Methodology:
-
Assay Principle: A commercially available colorimetric or fluorescent PARP assay kit will be utilized. These assays typically measure the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a 96-well plate.
-
Reagents and Materials:
-
Recombinant human PARP1 and PARP2 enzymes
-
Histone-coated 96-well plates
-
Activated DNA (to stimulate PARP activity)
-
Biotinylated NAD+
-
Streptavidin-HRP (Horseradish Peroxidase)
-
HRP substrate (e.g., TMB)
-
Stop solution
-
3-(2-Cyanophenyl)-N-methylbenzamide (dissolved in DMSO)
-
Known PARP inhibitor (e.g., Olaparib) as a positive control
-
-
Procedure:
-
Prepare a serial dilution of 3-(2-Cyanophenyl)-N-methylbenzamide and the positive control in the assay buffer.
-
Add the PARP enzyme, activated DNA, and the compound/control to the histone-coated wells.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate at room temperature for the recommended time.
-
Wash the plate to remove unincorporated reagents.
-
Add Streptavidin-HRP and incubate.
-
Wash the plate and add the HRP substrate.
-
Stop the reaction and measure the absorbance or fluorescence at the appropriate wavelength.
-
-
Data Analysis: The percentage of PARP inhibition will be calculated for each concentration of the compound. The IC50 value will be determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular PARP Inhibition Assay
Objective: To confirm the ability of the compound to inhibit PARP activity within a cellular context.
Methodology:
-
Cell Lines:
-
A BRCA-deficient cancer cell line (e.g., MDA-MB-436, CAPAN-1)
-
A BRCA-proficient cancer cell line (e.g., MCF-7) as a control
-
-
Procedure (Western Blotting):
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of 3-(2-Cyanophenyl)-N-methylbenzamide for a specified duration (e.g., 24 hours).
-
Induce DNA damage with a low dose of a DNA-damaging agent (e.g., H2O2 or MMS) for a short period to stimulate PARP activity.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against PAR and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the bands using a chemiluminescence detection system.
-
-
Expected Outcome: A dose-dependent decrease in the levels of PAR in cells treated with 3-(2-Cyanophenyl)-N-methylbenzamide would indicate cellular PARP inhibition.
Cell Viability and Cytotoxicity Assays
Objective: To evaluate the selective cytotoxic effect of the compound on BRCA-deficient cancer cells.
Methodology:
-
Assay Principle: An MTT or a luminescent cell viability assay (e.g., CellTiter-Glo®) will be used to measure the metabolic activity of the cells, which is proportional to the number of viable cells.
-
Procedure:
-
Seed BRCA-deficient and BRCA-proficient cells in 96-well plates.
-
Treat the cells with a range of concentrations of 3-(2-Cyanophenyl)-N-methylbenzamide for 72-96 hours.
-
Add the MTT reagent or CellTiter-Glo® reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence.
-
-
Data Presentation:
| Cell Line | Genotype | IC50 of 3-(2-Cyanophenyl)-N-methylbenzamide (µM) |
| MDA-MB-436 | BRCA1-/- | Hypothetical Value |
| CAPAN-1 | BRCA2-/- | Hypothetical Value |
| MCF-7 | BRCA+/+ | Hypothetical Value |
Table 1: Example data table for presenting the IC50 values from cell viability assays. A significantly lower IC50 in BRCA-deficient cell lines would support the hypothesis of synthetic lethality.
Proposed In Vivo Efficacy Studies
Following promising in vitro results, the anti-tumor activity of 3-(2-Cyanophenyl)-N-methylbenzamide should be evaluated in vivo.
Experimental Workflow:
Sources
- 1. The Combination of Radiation with PARP Inhibition Enhances Senescence and Sensitivity to the Senolytic, Navitoclax, in Triple Negative Breast Tumor Cells [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(2-Cyanophenyl)-N-MethylbenzaMide | 1365272-05-4 [chemicalbook.com]
- 5. 3-(4-cyanophenyl)-N-methylbenzamide | C15H12N2O | CID 176431954 - PubChem [pubchem.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 3-(2-Cyanophenyl)-N-methylbenzamide: A Predictive Analysis for Drug Discovery
An In-depth Technical Guide
Introduction
3-(2-Cyanophenyl)-N-methylbenzamide is a novel chemical entity with a structure suggestive of significant therapeutic potential. While direct biological data for this specific molecule is not yet prevalent in public literature, its architecture, centered on a substituted N-methylbenzamide scaffold, allows for a robust, predictive analysis of its likely molecular targets. This guide provides an in-depth exploration of high-probability target classes, grounded in principles of medicinal chemistry, structural biology, and established pharmacophores. We will dissect the molecule's core components, compare them to known bioactive agents, and propose a comprehensive, tiered strategy for experimental validation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the early stages of target identification and lead discovery.
Part 1: Structural Deconstruction and Pharmacophore Analysis
The therapeutic potential of 3-(2-Cyanophenyl)-N-methylbenzamide can be inferred by analyzing its constituent chemical motifs. The molecule's design incorporates features common to several classes of successful therapeutic agents.
-
The N-Methylbenzamide Core: This scaffold is a well-established "privileged structure" in medicinal chemistry. It serves as a bioisostere for the nicotinamide moiety of β-nicotinamide adenine dinucleotide (NAD+), a critical cofactor for numerous enzymes. This mimicry allows molecules containing this scaffold to competitively inhibit NAD+-dependent enzymes.
-
The 2-Cyanophenyl Group: The cyano (CN) group is a versatile functional group. It is a strong electron-withdrawing group and a potent hydrogen bond acceptor. In drug design, it is often used to enhance binding affinity, modulate metabolic stability, and improve pharmacokinetic properties. Its placement at the 2-position of the phenyl ring creates specific steric and electronic features that can be exploited for selective targeting.
-
The Amide Linker: The amide bond provides structural rigidity and serves as both a hydrogen bond donor and acceptor, facilitating anchoring of the molecule within a protein's active site.
Based on this analysis, the most promising initial hypothesis is that 3-(2-Cyanophenyl)-N-methylbenzamide functions as an inhibitor of NAD+-dependent enzymes.
Part 2: Primary Hypothesized Target Class: Poly (ADP-ribose) Polymerase (PARP) Family
The structural resemblance of the N-methylbenzamide core to the nicotinamide portion of NAD+ makes the Poly (ADP-ribose) Polymerase (PARP) family of enzymes the most compelling and highest-priority potential target.
Mechanistic Rationale: PARP Inhibition
PARP enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway. Upon detecting a DNA break, PARP1 binds to the damaged site and, using NAD+ as a substrate, synthesizes long chains of poly (ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins.
In cancers with deficiencies in homologous recombination (HR), such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP creates a state of "synthetic lethality." When PARP is inhibited, SSBs are not repaired and accumulate. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs). In healthy cells, these DSBs would be repaired by the HR pathway. However, in HR-deficient cancer cells, the cells are unable to repair these DSBs, leading to genomic instability and apoptotic cell death.
3-(2-Cyanophenyl)-N-methylbenzamide is hypothesized to occupy the nicotinamide-binding pocket of the PARP active site, preventing the synthesis of PAR and trapping PARP on the DNA, thereby initiating this synthetic lethality cascade.
Structural Analogy to Known PARP Inhibitors
Numerous FDA-approved PARP inhibitors, such as Olaparib and Rucaparib, feature a benzamide or a related phthalazinone core that effectively mimics the nicotinamide of NAD+. The N-methylbenzamide scaffold of our lead compound fits this established pharmacophore. The 2-cyanophenyl group likely extends into a region of the active site that can be tailored for enhanced potency and selectivity against different PARP family members.
Proposed Experimental Workflow for Target Validation
A tiered approach is recommended to confirm PARP1/2 as the primary targets and to characterize the inhibitory activity of 3-(2-Cyanophenyl)-N-methylbenzamide.
Figure 1: Tiered experimental workflow for validating PARP inhibition.
Detailed Experimental Protocol: Biochemical PARP1 Activity Assay
This protocol describes a common method to determine the IC50 value of a test compound against PARP1.
Principle: A colorimetric assay measuring the incorporation of biotinylated ADP-ribose onto histone proteins, a substrate for PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
PARP1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 0.1% BSA)
-
NAD+
-
Biotinylated NAD+
-
3-(2-Cyanophenyl)-N-methylbenzamide (dissolved in DMSO)
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 N H2SO4)
-
96-well plates (high-binding)
Procedure:
-
Plate Coating: Coat a 96-well plate with Histone H1 overnight at 4°C. Wash plates 3x with wash buffer (PBS + 0.05% Tween-20).
-
Compound Preparation: Perform a serial dilution of 3-(2-Cyanophenyl)-N-methylbenzamide in DMSO, then dilute further into the assay buffer to achieve final desired concentrations. Include a DMSO-only control.
-
Reaction Setup: In each well, add the following in order:
-
Assay buffer
-
Test compound dilution
-
Activated DNA
-
Recombinant PARP1 enzyme
-
-
Initiate Reaction: Add a mixture of NAD+ and Biotinylated NAD+ to all wells to start the reaction. Incubate for 1 hour at room temperature.
-
Detection:
-
Wash the plate 5x with wash buffer.
-
Add Streptavidin-HRP and incubate for 1 hour at room temperature.
-
Wash the plate 5x with wash buffer.
-
Add TMB substrate and incubate in the dark until sufficient color develops (15-30 min).
-
Add stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Plot the absorbance against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Part 3: Secondary Hypothesized Target Class: Sirtuins (SIRTs)
Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in metabolism, aging, and gene silencing. The N-methylbenzamide scaffold's ability to mimic nicotinamide also positions sirtuins as a plausible secondary target class for 3-(2-Cyanophenyl)-N-methylbenzamide.
Mechanistic Rationale: Sirtuin Inhibition
Sirtuins (SIRT1-7 in mammals) remove acetyl groups from lysine residues on histones and other proteins. This activity is fundamentally dependent on NAD+, which is consumed in the reaction. Inhibitors of sirtuins, known as sirtuin-inhibiting compounds (Sirtinols), often contain structures that compete with NAD+ at the active site. Therapeutic modulation of sirtuins has been explored for metabolic diseases, neurodegeneration, and cancer.
The N-methylbenzamide core of our compound could potentially occupy the nicotinamide binding site, while the cyanophenyl moiety could provide additional interactions to confer selectivity for specific sirtuin isoforms.
Proposed Experimental Workflow for Sirtuin Target Validation
An In-depth Technical Guide to 3-(2-Cyanophenyl)-N-methylbenzamide: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of 3-(2-Cyanophenyl)-N-methylbenzamide, a biaryl amide with potential applications in medicinal chemistry and materials science. While the specific discovery and developmental history of this compound are not extensively documented in publicly available literature, its structural motifs suggest a rationale for its synthesis as a potential scaffold for molecular exploration. This document outlines a plausible and scientifically rigorous synthetic pathway, detailed characterization methods, and a discussion of its potential utility based on its chemical architecture.
Introduction and Rationale
3-(2-Cyanophenyl)-N-methylbenzamide (CAS No. 1365272-05-4) is a molecule of interest due to its combination of a flexible biaryl backbone and a hydrogen-bond-donating N-methylamide group. The cyanophenyl moiety is a common feature in molecules designed to interact with biological targets, while the benzamide portion provides a stable and versatile core. The N-methylation of the amide can influence solubility, metabolic stability, and conformational rigidity, all critical parameters in drug design.
The core hypothesis for the synthesis of this molecule is its potential as a building block in the development of enzyme inhibitors or as a precursor to more complex heterocyclic systems. The biaryl structure allows for three-dimensional exploration of chemical space, which is often crucial for achieving high-affinity interactions with protein targets.
| Property | Value | Source |
| CAS Number | 1365272-05-4 | [1][2][3] |
| Molecular Formula | C15H12N2O | [1] |
| Molecular Weight | 236.27 g/mol | [1] |
Proposed Synthetic Pathway: A Logic-Driven Approach
The synthesis of 3-(2-Cyanophenyl)-N-methylbenzamide can be logically approached through a convergent synthesis that first establishes the biaryl core, followed by the formation of the amide bond and subsequent N-methylation. A robust and widely applicable method for the formation of the C-C bond between the two phenyl rings is the Suzuki-Miyaura cross-coupling reaction.[4][5][6]
Overall Synthetic Scheme
The proposed three-step synthesis is outlined below. This pathway is designed for efficiency and utilizes well-established, high-yielding reactions.
Caption: Proposed three-step synthesis of 3-(2-Cyanophenyl)-N-methylbenzamide.
Step 1: Suzuki-Miyaura Coupling for Biaryl Formation
Rationale: The Suzuki-Miyaura coupling is a versatile and highly efficient method for the formation of C-C bonds between aryl halides and arylboronic acids.[7] It is tolerant of a wide range of functional groups, making it ideal for the synthesis of complex molecules.[6]
Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask, add 3-bromobenzoic acid (1.0 eq), (2-cyanophenyl)boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base: Add a suitable solvent system, such as a 3:1 mixture of toluene and ethanol, followed by an aqueous solution of a base, typically 2M sodium carbonate (3.0 eq).
-
Reaction Conditions: The mixture is degassed with argon or nitrogen for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst. The reaction is then heated to reflux (approximately 80-90 °C) and monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is acidified with 1M HCl to precipitate the product, 3-(2-cyanophenyl)benzoic acid. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.
Step 2: Amidation
Rationale: The conversion of the carboxylic acid to a primary amide is a standard transformation. The use of a coupling agent like thionyl chloride (SOCl₂) to form an acyl chloride intermediate, followed by reaction with an amine, is a common and effective method.
Experimental Protocol:
-
Acyl Chloride Formation: In a fume hood, suspend 3-(2-cyanophenyl)benzoic acid (1.0 eq) in an excess of thionyl chloride. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. The mixture is gently refluxed until the solid dissolves and gas evolution ceases. The excess thionyl chloride is then removed under reduced pressure.
-
Amidation Reaction: The crude acyl chloride is dissolved in a dry, inert solvent such as dichloromethane (DCM). The solution is cooled in an ice bath, and an excess of aqueous ammonia is added dropwise with vigorous stirring.
-
Workup and Purification: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours. The resulting precipitate, 3-(2-cyanophenyl)benzamide, is collected by filtration, washed with water, and dried.
Step 3: N-Methylation
Rationale: The final step involves the selective methylation of the primary amide. While various methods exist, using a strong base to deprotonate the amide followed by reaction with a methylating agent is a common strategy. Care must be taken to avoid over-methylation.[8][9]
Experimental Protocol:
-
Deprotonation: In a flame-dried flask under an inert atmosphere, dissolve 3-(2-cyanophenyl)benzamide (1.0 eq) in a dry polar aprotic solvent like tetrahydrofuran (THF). Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise.
-
Methylation: After stirring for 30 minutes at 0 °C, add methyl iodide (1.2 eq) dropwise. The reaction is then allowed to warm to room temperature and stirred until completion, as monitored by TLC.
-
Workup and Purification: The reaction is carefully quenched by the slow addition of water. The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 3-(2-Cyanophenyl)-N-methylbenzamide.
Characterization and Data
The synthesized compound would be characterized using standard analytical techniques to confirm its structure and purity.[10]
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm. A doublet for the N-methyl group around 2.8-3.0 ppm. A broad singlet for the N-H proton. |
| ¹³C NMR | Resonances for the aromatic carbons, the nitrile carbon (around 115-120 ppm), the amide carbonyl carbon (around 165-170 ppm), and the N-methyl carbon. |
| FT-IR | A characteristic C≡N stretch around 2220-2230 cm⁻¹. An N-H stretch around 3300 cm⁻¹. A C=O stretch for the amide around 1640-1660 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. |
Potential Applications and Future Directions
The structure of 3-(2-Cyanophenyl)-N-methylbenzamide suggests several potential areas of application:
-
Medicinal Chemistry: The biaryl scaffold is a common feature in many biologically active molecules. This compound could serve as a starting point for the synthesis of libraries of related compounds to be screened against various biological targets, such as kinases or proteases. The cyano group can act as a hydrogen bond acceptor or be further elaborated into other functional groups.
-
Materials Science: Biaryl compounds can exhibit interesting photophysical properties. The rigid structure and potential for intermolecular hydrogen bonding could lead to applications in organic electronics or as components of liquid crystals.
-
Coordination Chemistry: The nitrile and amide functionalities could potentially act as ligands for metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs).
Further research could involve the exploration of different substitution patterns on both aromatic rings to modulate the electronic and steric properties of the molecule. Additionally, the development of enantioselective synthetic routes could be of interest if the molecule is found to have chiral properties upon further derivatization.
Conclusion
While the history of 3-(2-Cyanophenyl)-N-methylbenzamide is not well-documented, a logical and robust synthetic pathway can be proposed based on well-established chemical principles. The combination of a biaryl core with a cyanophenyl and an N-methylbenzamide moiety makes it an intriguing target for further investigation in medicinal chemistry and materials science. This guide provides a solid foundation for the synthesis, characterization, and exploration of this promising molecule.
References
-
Gowda, B. T., et al. (2003). Synthesis and structural studies on N-(2-chlorophenyl)-3-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 59(10), o1554-o1556. Available at: [Link][10]
-
CRO Splendid Lab Pvt. Ltd. 3-(2-Cyanophenyl)-N-methylbenzamide. Available at: [Link][1]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link][4]
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link][6]
-
ACS Publications. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. Available at: [Link][9]
-
WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available at: [Link][7]
Sources
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 2. Search Results - AK Scientific [aksci.com]
- 3. 1365272-24-7|4-(2-Cyanophenyl)-N,N-dimethylbenzamide|BLD Pharm [bldpharm.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 7. wwjmrd.com [wwjmrd.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. N-(2-Chlorophenyl)-3-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
chemical class and properties of 3-(2-Cyanophenyl)-N-methylbenzamide
An In-depth Technical Guide to 3-(2-Cyanophenyl)-N-methylbenzamide
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthetic route, and the prospective biological significance of 3-(2-Cyanophenyl)-N-methylbenzamide. As a novel derivative within the broader class of cyanophenyl benzamides, this molecule presents an intriguing scaffold for further investigation in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering foundational knowledge to stimulate and guide future research endeavors. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs and established chemical principles to provide a robust predictive profile.
Introduction and Chemical Classification
3-(2-Cyanophenyl)-N-methylbenzamide is a biaryl amide derivative characterized by a benzamide core substituted at the 3-position with a 2-cyanophenyl group. This unique structural arrangement, featuring a nitrile moiety ortho to the biaryl linkage, suggests a distinct conformational and electronic profile that may influence its chemical reactivity and biological interactions.
-
Chemical Class: The molecule belongs to the class of aromatic carboxamides, specifically a substituted benzamide. The presence of the cyanophenyl group also places it within the category of nitrile-containing aromatic compounds.
-
Core Scaffold: The fundamental structure is a benzamide, a well-represented scaffold in numerous biologically active compounds. The N-methyl substitution on the amide nitrogen differentiates it from primary amides and may impact its hydrogen bonding capabilities and metabolic stability.
-
Key Functional Groups:
-
Amide Linkage (-CONH-): This planar group is a critical determinant of the molecule's three-dimensional structure and its ability to participate in hydrogen bonding.
-
Nitrile Group (-C≡N): A strong electron-withdrawing group that can influence the electronic properties of the adjacent phenyl ring and act as a hydrogen bond acceptor.
-
Biaryl System: The connection between the two phenyl rings introduces rotational flexibility, which is a key factor in its conformational landscape and potential interactions with biological targets.
-
Physicochemical Properties (Predicted and Inferred)
| Property | Predicted/Inferred Value | Source/Justification |
| Molecular Formula | C₁₅H₁₂N₂O | Structural analysis |
| Molecular Weight | 236.27 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white solid | Inferred from similar benzamide derivatives |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, methanol); sparingly soluble in water | General characteristic of aromatic amides[2] |
| Melting Point | Not available (predicted to be a solid at room temperature) | Inferred from the solid nature of N,N-dimethyl analog[3] |
| Topological Polar Surface Area (TPSA) | 52.9 Ų | Calculated based on functional groups[4] |
| Hydrogen Bond Donors | 1 | From the N-H group of the amide |
| Hydrogen Bond Acceptors | 2 | From the carbonyl oxygen and nitrile nitrogen |
| Rotatable Bonds | 2 | The C-C bond of the biaryl system and the C-N bond of the amide |
Synthesis and Characterization
A plausible and efficient synthetic route to 3-(2-Cyanophenyl)-N-methylbenzamide involves a two-step process, beginning with the synthesis of the carboxylic acid precursor followed by amidation.
Proposed Synthetic Pathway
The synthesis can be logically approached via the formation of the key intermediate, 3-(2-cyanophenyl)benzoic acid, followed by its coupling with methylamine.
Caption: Proposed two-step synthesis of 3-(2-Cyanophenyl)-N-methylbenzamide.
Experimental Protocols
This step can be achieved via a Suzuki-Miyaura cross-coupling reaction, a robust method for forming carbon-carbon bonds between aryl halides and boronic acids.
-
Rationale: The Suzuki coupling is chosen for its high functional group tolerance, generally high yields, and the commercial availability of the starting materials.
Protocol:
-
To a reaction vessel, add 3-bromobenzoic acid (1.0 eq), 2-cyanophenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a suitable base, for example, potassium carbonate (3.0 eq), and a solvent system such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 3-(2-cyanophenyl)benzoic acid. Further purification can be achieved by recrystallization.
The final product is synthesized by forming an amide bond between the carboxylic acid precursor and methylamine. Direct condensation via heating is possible but often requires harsh conditions[5]. The use of a coupling agent is a milder and more efficient alternative.
-
Rationale: Peptide coupling agents like HATU or EDC/HOBt are highly efficient for amide bond formation under mild conditions, minimizing side reactions and preserving sensitive functional groups[6][7].
Protocol:
-
Dissolve 3-(2-cyanophenyl)benzoic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Add a coupling agent, for instance, HATU (1.2 eq), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add a solution of methylamine (e.g., 2.0 M in THF or as methylamine hydrochloride with an additional equivalent of base) (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature for several hours to overnight, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-(2-Cyanophenyl)-N-methylbenzamide.
Analytical Characterization Workflow
A standard workflow for the characterization of the final product would involve a combination of spectroscopic and spectrometric techniques.
Caption: Standard workflow for the analytical characterization of the target compound.
-
¹H and ¹³C NMR: To confirm the connectivity of atoms and the overall structure.
-
Mass Spectrometry: To verify the molecular weight of the compound[8].
-
Infrared Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, particularly the C=O stretch of the amide and the C≡N stretch of the nitrile[8].
-
Elemental Analysis: To determine the elemental composition and confirm the purity of the synthesized compound.
Potential Biological Activity and Applications
While the specific biological profile of 3-(2-Cyanophenyl)-N-methylbenzamide has not been reported, the constituent chemical motifs are present in a variety of bioactive molecules. This allows for informed speculation on its potential applications.
-
Insecticidal and Fungicidal Agents: Benzamide derivatives are a well-established class of pesticides[9][10]. The specific substitutions on the aromatic rings play a crucial role in their spectrum of activity. The unique stereoelectronic properties of the target molecule make it a candidate for screening in agrochemical discovery programs.
-
Enzyme Inhibition:
-
Cholinesterase Inhibition: Some cyanophenyl and benzamide-containing compounds have shown activity as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to the pathology of Alzheimer's disease[11][12].
-
Other Enzymatic Targets: The benzamide scaffold is versatile and has been incorporated into inhibitors of a wide range of enzymes. The specific substitution pattern of 3-(2-Cyanophenyl)-N-methylbenzamide could confer selectivity for novel biological targets.
-
-
Chemical Probe Development: As a novel small molecule, it could serve as a starting point for the development of chemical probes to investigate biological pathways. Its suitability would depend on its physicochemical properties and any identified biological activity.
Safety and Handling
Given the absence of specific toxicological data, 3-(2-Cyanophenyl)-N-methylbenzamide should be handled with the standard precautions for a novel chemical entity of unknown toxicity. Inferences can be drawn from its N,N-dimethyl analog[1].
-
Hazard Statements (Inferred):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat[13][14][15].
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Conclusion and Future Directions
3-(2-Cyanophenyl)-N-methylbenzamide represents an unexplored area of chemical space. This guide provides a foundational framework based on established chemical principles and data from closely related compounds. The proposed synthetic route is robust and should allow for the efficient production of this molecule for further study.
Future research should focus on:
-
Synthesis and Full Characterization: The primary objective is the successful synthesis and rigorous analytical characterization of the compound to establish its definitive properties.
-
Biological Screening: A broad-based biological screening against various targets (e.g., enzyme panels, receptor binding assays, and phenotypic screens) would be crucial to identify any potential therapeutic or agrochemical applications.
-
Structural Biology: If a specific biological target is identified, co-crystallization studies could elucidate the binding mode and guide structure-activity relationship (SAR) studies for the development of more potent and selective analogs.
The exploration of this and similar novel chemical scaffolds is essential for the continued advancement of drug discovery and materials science.
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2-chloro-N-(3-cyanophenyl)-3-methylbenzamide | C15H11ClN2O | CID 81778848. PubChem. [Link]
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The preparation of amides. Chemguide. [Link]
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A Technical Guide to the Preliminary In Vitro Screening of 3-(2-Cyanophenyl)-N-methylbenzamide
Introduction: Unveiling the Potential of a Novel Benzamide Derivative
In the landscape of modern drug discovery, the identification and characterization of novel chemical entities with therapeutic potential is a paramount objective. The compound 3-(2-Cyanophenyl)-N-methylbenzamide represents one such entity, a small molecule with structural motifs that hint at a range of possible biological activities. The presence of a cyanophenyl group and a benzamide core suggests potential interactions with various biological targets, including enzymes and receptors. This technical guide outlines a comprehensive and scientifically rigorous approach to the preliminary in vitro screening of this compound, designed to elucidate its cytotoxic profile and to identify any significant interactions with key classes of drug targets.
The screening cascade detailed herein is not merely a sequence of assays but a logical progression of experiments, each designed to build upon the findings of the last. We will begin with a broad assessment of cytotoxicity to establish a safe concentration range for subsequent, more specific assays. Following this, we will delve into targeted screens against common enzyme classes and receptor types, employing robust and validated methodologies. The ultimate goal of this preliminary screen is to generate a foundational dataset that will guide future, more focused investigations into the mechanism of action and therapeutic potential of 3-(2-Cyanophenyl)-N-methylbenzamide.
I. Foundational Assessment: Cytotoxicity Profiling
A fundamental first step in the characterization of any novel compound is to determine its effect on cell viability. This not only provides an initial indication of potential anticancer activity but also establishes the concentration range at which the compound can be studied in cell-based assays without inducing overt toxicity. We will employ two robust and widely used colorimetric assays, the MTT and XTT assays, to assess the metabolic activity of cells as an indicator of viability.
Rationale for Assay Selection
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This classic assay is a reliable indicator of mitochondrial reductase activity, a key marker of viable cells.[1][2] The resulting formazan crystals require solubilization, providing a discrete endpoint measurement.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: As a second-generation tetrazolium salt, the XTT assay produces a water-soluble formazan, eliminating the need for a solubilization step and allowing for kinetic monitoring.[3] This offers a more streamlined workflow and can be more sensitive in certain cell lines.
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for MTT and XTT Cytotoxicity Assays.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed a panel of cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., HEK293T) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of 3-(2-Cyanophenyl)-N-methylbenzamide in DMSO. Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Hypothetical Data Presentation
| Cell Line | Compound | IC50 (µM) - MTT Assay | IC50 (µM) - XTT Assay |
| MCF-7 (Breast Cancer) | 3-(2-Cyanophenyl)-N-methylbenzamide | > 100 | > 100 |
| A549 (Lung Cancer) | 3-(2-Cyanophenyl)-N-methylbenzamide | 75.2 | 80.5 |
| HCT116 (Colon Cancer) | 3-(2-Cyanophenyl)-N-methylbenzamide | 68.9 | 72.1 |
| HEK293T (Non-cancerous) | 3-(2-Cyanophenyl)-N-methylbenzamide | > 100 | > 100 |
| Doxorubicin | 3-(2-Cyanophenyl)-N-methylbenzamide | 0.8 | 1.1 |
II. Target-Oriented Screening: Enzyme Inhibition Assays
Enzymes are common targets for therapeutic intervention.[4] A broad-based screening against key enzyme families can provide valuable insights into the potential mechanism of action of a novel compound.[5][6] Based on the chemical structure of 3-(2-Cyanophenyl)-N-methylbenzamide, we will prioritize screening against kinases and proteases, two classes of enzymes frequently implicated in disease pathogenesis.
Rationale for Target Selection
-
Kinases: These enzymes play crucial roles in cell signaling pathways, and their dysregulation is a hallmark of cancer and other diseases. The benzamide scaffold is present in several known kinase inhibitors.
-
Proteases: This diverse family of enzymes is involved in a multitude of physiological processes, and their inhibition can be a valid therapeutic strategy for various conditions, including viral infections and cancer.
Experimental Workflow: Enzyme Inhibition Screening
Caption: General Workflow for Enzyme Inhibition Assays.
Detailed Protocol: Kinase Inhibition Assay (Generic Example)
-
Reagents: Purified recombinant kinase, appropriate peptide substrate, ATP, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Assay Plate Preparation: In a 384-well plate, add 5 µL of a 2X kinase solution in kinase buffer.
-
Compound Addition: Add 50 nL of 3-(2-Cyanophenyl)-N-methylbenzamide at various concentrations (typically in a 10-point dose-response format) or a known inhibitor as a positive control.
-
Pre-incubation: Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Add 5 µL of a 2X substrate/ATP solution to start the reaction.
-
Reaction Incubation: Incubate for 1 hour at room temperature.
-
Signal Detection: Add 10 µL of the ADP-Glo™ reagent, incubate for 40 minutes, then add 20 µL of the Kinase Detection Reagent and incubate for another 30 minutes. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.
Hypothetical Data Presentation
| Enzyme Target | Compound | IC50 (µM) |
| Kinase A | 3-(2-Cyanophenyl)-N-methylbenzamide | > 50 |
| Kinase B | 3-(2-Cyanophenyl)-N-methylbenzamide | 12.5 |
| Protease X | 3-(2-Cyanophenyl)-N-methylbenzamide | > 50 |
| Protease Y | 3-(2-Cyanophenyl)-N-methylbenzamide | > 50 |
| Staurosporine (Control) | Kinase B | 0.01 |
III. Exploring Cell Surface Interactions: Receptor Binding Assays
To investigate the potential of 3-(2-Cyanophenyl)-N-methylbenzamide to interact with cell surface receptors, a competitive binding assay is a powerful tool.[7][8][9] This type of assay measures the ability of a test compound to displace a known radiolabeled or fluorescently labeled ligand from its receptor.[10]
Rationale for Assay Selection
-
Competitive Binding Assay: This is a direct and quantitative method to assess the affinity of a compound for a specific receptor.[11] It is a standard in early-stage drug discovery for identifying receptor ligands.
Experimental Workflow: Receptor Binding Assay
Caption: Workflow for a Competitive Receptor Binding Assay.
Detailed Protocol: Radioligand Binding Assay (Generic Example)
-
Membrane Preparation: Prepare membranes from cells overexpressing the target receptor (e.g., a G-protein coupled receptor).
-
Assay Buffer: Use a binding buffer appropriate for the specific receptor.
-
Assay Plate Setup: In a 96-well filter plate, add cell membranes, a fixed concentration of the radiolabeled ligand (e.g., at its Kd concentration), and varying concentrations of 3-(2-Cyanophenyl)-N-methylbenzamide.
-
Nonspecific Binding: Include wells with an excess of a known unlabeled ligand to determine nonspecific binding.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold and wash with ice-cold wash buffer to separate bound from free radioligand.
-
Detection: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the compound and determine the IC50. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Hypothetical Data Presentation
| Receptor Target | Labeled Ligand | Compound | Ki (µM) |
| Receptor A | [3H]-Ligand X | 3-(2-Cyanophenyl)-N-methylbenzamide | > 20 |
| Receptor B | [3H]-Ligand Y | 3-(2-Cyanophenyl)-N-methylbenzamide | 5.8 |
| Unlabeled Ligand Y (Control) | [3H]-Ligand Y | Unlabeled Ligand Y | 0.05 |
IV. Synthesis and Conclusion
This technical guide has outlined a strategic and multi-faceted approach to the preliminary in vitro screening of 3-(2-Cyanophenyl)-N-methylbenzamide. By systematically evaluating its cytotoxicity, enzyme inhibitory potential, and receptor binding affinity, we can construct a comprehensive initial biological profile of this novel compound. The data generated from these assays will be instrumental in making informed decisions about the future direction of research for this molecule. A weak or no significant activity in these initial screens may lead to the de-prioritization of the compound, while a promising "hit" in any of these assays will trigger a more in-depth investigation into its mechanism of action, selectivity, and potential as a therapeutic agent. This structured and evidence-based approach ensures that resources are directed towards the most promising candidates in the challenging yet rewarding journey of drug discovery.
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An In-depth Technical Guide to 3-(2-Cyanophenyl)-N-methylbenzamide: Synthesis, Characterization, and Postulated Biological Relevance
Abstract: This technical guide provides a comprehensive overview of the research chemical 3-(2-Cyanophenyl)-N-methylbenzamide. In the absence of direct literature, this document establishes a foundational understanding of the compound by leveraging data from structurally analogous molecules. The guide outlines a plausible synthetic route via a Suzuki-Miyaura cross-coupling reaction, details a proposed workflow for its analytical characterization, and explores its potential biological activities based on the known pharmacology of its constituent chemical moieties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the exploration of novel benzamide derivatives.
Introduction
The biaryl motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[1] The specific compound, 3-(2-Cyanophenyl)-N-methylbenzamide, combines the structural features of a substituted benzamide with a cyanophenyl group, suggesting a potential for interesting pharmacological properties. Benzamide derivatives have been explored for a multitude of therapeutic applications, including as enzyme inhibitors and antimicrobial agents.[2][3] This guide aims to provide a scientifically grounded framework for the investigation of this novel chemical entity.
Physicochemical Properties (Predicted)
A summary of the predicted physicochemical properties of 3-(2-Cyanophenyl)-N-methylbenzamide is presented in Table 1. These values are calculated using computational models and are intended to provide an initial assessment of the compound's characteristics.
| Property | Predicted Value |
| Molecular Formula | C₁₅H₁₂N₂O |
| Molecular Weight | 236.27 g/mol |
| XLogP3 | 2.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
Proposed Synthesis and Purification
The synthesis of 3-(2-Cyanophenyl)-N-methylbenzamide can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This widely utilized method allows for the formation of a carbon-carbon bond between the two aromatic rings.
Synthetic Workflow
The proposed synthetic pathway is a two-step process, beginning with the preparation of the necessary starting materials followed by the cross-coupling reaction.
Diagram of the proposed synthetic workflow for 3-(2-Cyanophenyl)-N-methylbenzamide.
Detailed Experimental Protocol
Materials:
-
3-Bromo-N-methylbenzamide
-
2-Cyanophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 3-bromo-N-methylbenzamide (1 equivalent) and 2-cyanophenylboronic acid (1.2 equivalents).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
To this mixture, add sodium carbonate (2 equivalents) and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 3-(2-Cyanophenyl)-N-methylbenzamide.
Analytical Characterization
A comprehensive analytical workflow is crucial for confirming the identity and purity of the synthesized 3-(2-Cyanophenyl)-N-methylbenzamide.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy should be used to confirm the presence of all protons and their respective chemical environments. The aromatic region will show a complex splitting pattern corresponding to the protons on the two phenyl rings. The N-methyl group should appear as a doublet (if coupled to the N-H proton) or a singlet.
-
¹³C NMR spectroscopy will provide information on the carbon skeleton of the molecule. The nitrile carbon will have a characteristic chemical shift in the downfield region.[5]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should show characteristic absorption bands for the C=O stretch of the amide (around 1640-1680 cm⁻¹), the N-H stretch (around 3300 cm⁻¹), and the C≡N stretch of the nitrile group (around 2220-2260 cm⁻¹).[6]
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule and confirm its elemental composition.[7]
-
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) would be a suitable starting point for method development.
Postulated Biological Activity and Mechanism of Action
While no specific biological data exists for 3-(2-Cyanophenyl)-N-methylbenzamide, the structural motifs present suggest several avenues for investigation.
Potential as an Enzyme Inhibitor
Many benzamide derivatives have been identified as potent enzyme inhibitors.[2] For instance, N-benzylbenzamide derivatives have been shown to be tubulin polymerization inhibitors with antitumor activities.[8] Additionally, N-substituted aminobenzamide scaffolds have been designed as inhibitors of the dipeptidyl peptidase-IV (DPP-IV) enzyme.[9] The presence of the cyanophenyl group is also noteworthy, as it is a key feature in the nonsteroidal antiandrogen enzalutamide, which targets the androgen receptor.[10]
Postulated mechanism of enzyme inhibition.
Potential Antimicrobial and Insecticidal Activity
Substituted benzamides have also been investigated for their antibacterial, antifungal, and insecticidal properties.[3][7] The specific substitution pattern of 3-(2-Cyanophenyl)-N-methylbenzamide could confer activity against various pathogens or insect pests.
Safety and Handling
As a novel research chemical, 3-(2-Cyanophenyl)-N-methylbenzamide should be handled with care. Based on the safety data for related compounds like benzamide and aromatic nitriles, the following precautions are recommended.[11][12][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]
Future Directions
The information presented in this guide provides a solid foundation for the further investigation of 3-(2-Cyanophenyl)-N-methylbenzamide. Future research should focus on:
-
Synthesis and Characterization: The successful synthesis and thorough analytical characterization of the compound to confirm its structure and purity.
-
Biological Screening: A broad biological screening campaign to identify any potential therapeutic or agrochemical applications. This could include assays for enzyme inhibition, antimicrobial activity, and cytotoxicity in various cancer cell lines.
-
Structure-Activity Relationship (SAR) Studies: Should initial screening reveal promising activity, the synthesis and testing of related analogs will be crucial for developing a comprehensive SAR.
References
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- Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. (2015). PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/25919428/
- SAFETY DATA SHEET: Benzamide. (2010). Fisher Scientific. Available at: https://www.fishersci.com/sds/02610.pdf
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- Production of 3-(or 4-)cyanobenzaldehyde. (1997). Google Patents. Available at: https://patents.google.
- Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. (2025). ResearchGate. Available at: https://www.researchgate.
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- Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. (2016). MDPI. Available at: https://www.mdpi.com/1420-3049/21/5/626
- Synthesis of intermediate 3 from 1-(4-cyanophenyl)guanidine (14) and... (2017). ResearchGate. Available at: https://www.researchgate.net/figure/Synthesis-of-intermediate-3-from-1-4-cyanophenylguanidine-14-and-diethyl-2_fig3_317316747
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra01594g
- Biological Activity of a 4-Hydroxy-Furanyl-Benzamide Derivative on Heart Failure. (2022). PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/36575191/
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- Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2017). ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/acs.joc.7b02315
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- Synthesis, antimicrobial, and QSAR studies of substituted benzamides. (2007). PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/17929112/
- SAFETY DATA SHEET: N-Methylbenzamide. (2025). Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/sds/aldrich/135828
- Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. (2014). Dovepress. Available at: https://www.dovepress.com/novel-n-substituted-aminobenzamide-scaffold-derivatives-targeting-the-d-peer-reviewed-fulltext-article-DDDT
- Synthesis, biological activity and toxicity to zebrafish of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole. (2022). NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9398018/
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- Synthesis and characterization of some sulfonamide dervatives. (n.d.). Research India Publications. Available at: http://www.
- Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (n.d.). Google Patents. Available at: https://patents.google.
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An In-Depth Technical Guide to the Investigation of 3-(2-Cyanophenyl)-N-methylbenzamide: A Novel Scaffold for Drug Discovery
This technical guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of 3-(2-Cyanophenyl)-N-methylbenzamide, a compound of interest for its potential novelty in the landscape of medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a scientifically rigorous and experience-driven approach to exploring the therapeutic potential of this molecule.
Introduction: The Rationale for Investigating 3-(2-Cyanophenyl)-N-methylbenzamide
The confluence of a cyanophenyl group and an N-methylbenzamide moiety within a single molecular entity presents a compelling case for investigation. The cyanophenyl group is a versatile pharmacophore known to participate in various biological interactions, including acting as a hydrogen bond acceptor and contributing to target selectivity.[1] Benzamide derivatives, on the other hand, are a well-established class of compounds with a broad spectrum of biological activities, including but not limited to anticancer and antimicrobial effects.[2][3]
While the closely related analog, 3-(2-Cyanophenyl)-N,N-dimethylbenzamide, is a known chemical entity[4], the specific N-methyl derivative, 3-(2-Cyanophenyl)-N-methylbenzamide, remains largely unexplored in the public domain. This subtle structural modification from a dimethyl to a monomethyl amine could significantly alter its physicochemical properties, metabolic stability, and target-binding profile, potentially unlocking novel therapeutic applications. This guide outlines a systematic approach to elucidate the novelty and potential utility of this compound.
Section 1: Chemical Synthesis and Characterization
A robust and reproducible synthetic route is the cornerstone of any new chemical entity investigation. The proposed synthesis of 3-(2-Cyanophenyl)-N-methylbenzamide leverages a well-established amidation reaction, a fundamental transformation in organic chemistry.
Proposed Retrosynthetic Analysis and Synthesis Pathway
The logical disconnection for 3-(2-Cyanophenyl)-N-methylbenzamide points to 3-(2-cyanophenyl)benzoic acid and methylamine as the key starting materials. The synthesis can be achieved through a standard amide coupling reaction.
Caption: Proposed retrosynthetic analysis and forward synthesis pathway for 3-(2-Cyanophenyl)-N-methylbenzamide.
Detailed Experimental Protocol: Synthesis of 3-(2-Cyanophenyl)-N-methylbenzamide
Step 1: Suzuki-Miyaura Coupling for 3-(2-Cyanophenyl)benzoic Acid
This step is foundational for creating the biphenyl backbone of the target molecule.
-
Reaction Setup: To a flame-dried round-bottom flask, add 3-bromobenzoic acid (1.0 eq), 2-cyanophenylboronic acid (1.2 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) and a base such as potassium carbonate (3.0 eq).
-
Reaction Execution: Heat the mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, acidify with 1M HCl, and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Amide Coupling to Yield 3-(2-Cyanophenyl)-N-methylbenzamide
This step forms the final amide bond.
-
Reaction Setup: In a clean, dry flask, dissolve the synthesized 3-(2-cyanophenyl)benzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF).
-
Coupling Reagents: Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir for 10-15 minutes to activate the carboxylic acid.
-
Amine Addition: Add a solution of methylamine (2.0 M in THF, 1.5 eq) dropwise to the reaction mixture.
-
Reaction Monitoring and Completion: Stir the reaction at room temperature and monitor its progress by TLC.
-
Purification: Once the reaction is complete, quench with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The final product can be purified by recrystallization or column chromatography.
Physicochemical Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized compound.
| Analytical Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Characteristic peaks corresponding to the aromatic protons, the N-methyl group, and the amide proton. |
| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak corresponding to the exact mass of C₁₅H₁₂N₂O. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating >95% purity. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the nitrile (C≡N) and amide (C=O, N-H) functional groups.[5] |
| Melting Point | Purity and identity confirmation. | A sharp, defined melting point range.[5] |
Section 2: Investigating Biological Novelty: A Tiered Screening Approach
The novelty of 3-(2-Cyanophenyl)-N-methylbenzamide will be determined by its unique biological activity profile. A tiered screening approach allows for a systematic and resource-efficient evaluation.
Caption: A tiered experimental workflow for the biological evaluation of 3-(2-Cyanophenyl)-N-methylbenzamide.
Tier 1: Broad-Spectrum Phenotypic Screening
The initial step involves screening the compound against a diverse panel of assays to identify any potential biological activity.
Protocol: Antiproliferative Assay (e.g., against a panel of cancer cell lines)
-
Cell Culture: Maintain a panel of human cancer cell lines (e.g., representing different tissue origins) in their recommended growth media.
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 3-(2-Cyanophenyl)-N-methylbenzamide for 72 hours.
-
Viability Assessment: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.
Rationale: This initial screen will reveal if the compound possesses cytotoxic or cytostatic effects, which is a common starting point for anticancer drug discovery.[2]
Protocol: Antimicrobial Assay (e.g., against a panel of pathogenic bacteria and fungi)
-
Microorganism Culture: Grow representative strains of Gram-positive and Gram-negative bacteria, as well as fungal strains, to a specific optical density.
-
Broth Microdilution: In a 96-well plate, prepare serial dilutions of the test compound in the appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under conditions suitable for the growth of the specific microorganism.
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth.[3][6]
Rationale: This assay will determine if the compound has any potential as an anti-infective agent.
Tier 2: Target Identification and Deconvolution
If significant activity is observed in Tier 1, the next critical step is to identify the molecular target(s) of 3-(2-Cyanophenyl)-N-methylbenzamide.
Protocol: Kinase Profiling
-
Assay Panel: Utilize a commercial kinase profiling service that offers a broad panel of recombinant human kinases.
-
Binding or Activity Assay: The compound is typically tested at a fixed concentration (e.g., 1 or 10 µM) in either a radiometric or fluorescence-based assay to measure its effect on kinase activity.
-
Data Analysis: The results are expressed as a percentage of inhibition or binding relative to a control.
Rationale: Many small molecule drugs target kinases, and this broad screen can quickly identify potential kinase targets.
Tier 3: In-depth Mechanistic Studies
Once a putative target is identified, further experiments are required to validate the interaction and elucidate the mechanism of action.
Caption: A hypothetical signaling pathway that could be modulated by 3-(2-Cyanophenyl)-N-methylbenzamide.
Protocol: Western Blot Analysis
-
Cell Treatment and Lysis: Treat cells with the compound for various time points and at different concentrations. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the target protein and its phosphorylated form, followed by a secondary antibody conjugated to an enzyme for detection.
-
Detection and Analysis: Visualize the protein bands and quantify the changes in protein phosphorylation.
Rationale: This experiment provides direct evidence of target engagement in a cellular context by measuring the phosphorylation status of the target's downstream substrates.
Conclusion
The investigation of 3-(2-Cyanophenyl)-N-methylbenzamide represents a scientifically sound endeavor into potentially novel chemical space. Its structural relationship to known compounds provides a logical starting point for synthesis and biological evaluation. The systematic, tiered approach outlined in this guide ensures a thorough and efficient exploration of its therapeutic potential. The novelty of this compound will ultimately be defined by the unique biological activity and mechanism of action that these proposed studies aim to uncover. This structured investigation, grounded in established scientific principles and methodologies, provides a clear path forward for determining the significance of 3-(2-Cyanophenyl)-N-methylbenzamide in the field of drug discovery.
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An In-Depth Technical Guide to the Synthesis and Screening of 3-(2-Cyanophenyl)-N-methylbenzamide Derivatives
This guide provides a comprehensive overview of the synthesis and subsequent biological screening of a library of 3-(2-cyanophenyl)-N-methylbenzamide derivatives. This class of molecules holds significant interest in contemporary drug discovery due to the versatile pharmacological activities associated with the benzamide scaffold. We will delve into the strategic rationale behind the synthetic pathway, provide detailed, field-tested protocols, and outline a robust screening cascade designed to identify and characterize novel bioactive agents.
Section 1: Strategic Rationale and Synthetic Approach
The core structure of 3-(2-cyanophenyl)-N-methylbenzamide is a biaryl system, a privileged motif in medicinal chemistry. Our synthetic strategy is therefore bifurcated into two primary stages: the construction of the biaryl backbone followed by the installation of the N-methylamide functionality.
The Cornerstone of Biaryl Synthesis: The Suzuki-Miyaura Cross-Coupling
For the formation of the carbon-carbon bond between the two phenyl rings, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the method of choice.[1][2] Its selection is predicated on several key advantages that are paramount in a drug discovery setting:
-
Broad Functional Group Tolerance: The reaction conditions are mild enough to be compatible with a wide array of functional groups, including the critical cyano moiety on our starting material, which might be sensitive to more aggressive organometallic reagents.[1]
-
Mild Reaction Conditions: The ability to conduct the reaction at moderate temperatures reduces the likelihood of side reactions and decomposition of complex substrates.[2]
-
Commercial Availability of Reagents: A vast library of arylboronic acids and aryl halides are commercially available, allowing for the rapid generation of a diverse set of derivatives for screening.[3]
-
Favorable Safety and Toxicity Profile: Boronic acids and their byproducts are generally less toxic and more environmentally benign compared to other organometallic reagents like organotins or organozincs.[2]
The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving oxidative addition, transmetalation, and reductive elimination at a palladium center.[4] The choice of a palladium(II) precatalyst, such as Palladium(II) acetate, is common as it is readily reduced in situ to the active Palladium(0) species that enters the catalytic cycle.[5] The ligand, in this case a bulky and electron-rich phosphine, is crucial for stabilizing the palladium catalyst and facilitating the key steps of the reaction.[3]
Amide Bond Formation: A Pillar of Medicinal Chemistry
The amide bond is one of the most prevalent functionalities in pharmaceuticals.[6] For the synthesis of our target compounds, we will employ a classic carbodiimide-mediated coupling reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt).[7] This approach is favored for its efficiency and reliability. The carboxylic acid is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and other side reactions, but the addition of HOBt traps it as an activated ester, which is more stable and reacts cleanly with the amine (methylamine in this case) to form the desired amide bond.[7]
Section 2: Synthesis of 3-(2-Cyanophenyl)-N-methylbenzamide Derivatives
This section provides a detailed, step-by-step protocol for the synthesis of a representative compound from the target library.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 3-(2-Cyanophenyl)-N-methylbenzamide.
Experimental Protocol
Step 1: Synthesis of 3-(2-Cyanophenyl)benzoic acid via Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromobenzoic acid (1.0 equiv.), (2-cyanophenyl)boronic acid (1.2 equiv.), potassium carbonate (K₂CO₃) (3.0 equiv.), and the palladium catalyst system, for example, a pre-mixed catalyst like Pd/SPhos (5 mol%).[8]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas, such as argon or nitrogen, for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.[8]
-
Solvent Addition: Under a positive pressure of the inert gas, add a degassed mixture of toluene and water (e.g., a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid product.
-
Purification: Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-(2-cyanophenyl)benzoic acid. Further purification can be achieved by recrystallization if necessary.
Step 2: Synthesis of 3-(2-Cyanophenyl)-N-methylbenzamide via Amide Coupling
-
Reaction Setup: To a solution of 3-(2-cyanophenyl)benzoic acid (1.0 equiv.) in an anhydrous solvent such as dichloromethane (DCM) at 0 °C, add HOBt (0.1-1.2 equiv.) and a hindered base like N,N-Diisopropylethylamine (DIPEA) (1.2 equiv.).[7]
-
Activation: Add EDC hydrochloride (1.2 equiv.) portion-wise to the cooled mixture.[7] Stir for 15-30 minutes at 0 °C to allow for the activation of the carboxylic acid.
-
Amine Addition: Add methylamine (as a solution in THF or as a hydrochloride salt with an additional equivalent of base) (1.1 equiv.) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting carboxylic acid.
-
Work-up: Dilute the reaction mixture with DCM and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the final product, 3-(2-cyanophenyl)-N-methylbenzamide.
Expected Yields and Characterization
The following table presents illustrative data for the synthesis of a small set of derivatives.
| Derivative | R Group on Boronic Acid | Step 1 Yield (%) | Step 2 Yield (%) | Overall Yield (%) |
| 1 | H (cyano) | 85 | 78 | 66 |
| 2 | 4-Fluoro | 82 | 80 | 66 |
| 3 | 3-Methoxy | 88 | 75 | 66 |
Characterization of the final compounds should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm their identity and purity.
Section 3: Biological Screening Cascade
Once a library of derivatives has been synthesized, a systematic screening process is essential to identify compounds with the desired biological activity. The choice of assays depends on the therapeutic area of interest. Given the known activities of benzamide derivatives, we will outline a two-tiered screening cascade targeting cancer, beginning with a broad cell-based assay followed by a more specific enzyme-based assay.[9]
Screening Workflow Diagram
Caption: A typical screening cascade for novel anti-cancer compounds.
Primary Screening: Cell-Based Proliferation Assay
Cell-based assays are invaluable in early-stage drug discovery as they provide a more physiologically relevant context compared to isolated biochemical assays.[10][11] They allow for the simultaneous assessment of a compound's ability to cross the cell membrane, its metabolic stability within the cell, and its effect on a cellular process, such as proliferation.[1]
Protocol: MTT Cell Proliferation Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[12]
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer or HCT-116 for colon cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Treat the cells with the synthesized derivatives at a single, high concentration (e.g., 10 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.[13]
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability for each compound relative to the vehicle control. Compounds that exhibit significant inhibition (e.g., >50%) are considered "hits" and are prioritized for dose-response studies to determine their half-maximal inhibitory concentration (IC₅₀).
Secondary Screening: Biochemical Enzyme Assay
Hits from the primary screen could be acting through various mechanisms. A secondary, target-specific assay is crucial to elucidate the mechanism of action. The PI3K/AKT/mTOR pathway is frequently hyperactivated in cancer, making it an attractive target.[15]
Protocol: PI3Kα Kinase Activity Assay (Luminescent - ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[16]
-
Reaction Setup: In a 384-well plate, add the test compounds at various concentrations.
-
Enzyme and Substrate Addition: Add the PI3Kα enzyme and a mixture of its lipid substrate (PIP2) and ATP to each well.[16]
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase to phosphorylate its substrate.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to deplete the unconsumed ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent, which converts the newly formed ADP into ATP, and then catalyzes a luciferase reaction to generate a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Illustrative Screening Data
| Compound | Primary Screen (% Inhibition @ 10 µM) | Cell-based IC₅₀ (µM) | Secondary Screen (PI3Kα IC₅₀) (µM) |
| 1a | 85 | 0.75 | 0.50 |
| 1b | 45 | >10 | Not Tested |
| 1c | 92 | 0.50 | 5.2 |
| 1d | 15 | >10 | Not Tested |
In this illustrative data, compound 1a would be considered a promising lead as it shows potent activity in the cell-based assay which is correlated with direct inhibition of the target enzyme, PI3Kα. Compound 1c , while potent in the cell-based assay, is significantly less active against PI3Kα, suggesting it may be acting through a different mechanism or is a non-specific cytotoxic agent.
Section 4: Conclusion and Future Directions
This guide has outlined a robust and scientifically sound approach for the synthesis and screening of 3-(2-cyanophenyl)-N-methylbenzamide derivatives. The combination of a highly versatile synthetic strategy utilizing the Suzuki-Miyaura coupling and standard amide bond formation allows for the efficient generation of a diverse chemical library. The proposed screening cascade, employing both a broad cell-based assay and a specific biochemical assay, provides a clear path to not only identify potent bioactive compounds but also to gain initial insights into their mechanism of action.
The "lead" compounds identified through this process would then be subjected to further optimization through structure-activity relationship (SAR) studies, as well as profiling for absorption, distribution, metabolism, and excretion (ADME) properties to assess their drug-like potential.
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An In-Depth Technical Guide to the Theoretical and Computational Investigation of 3-(2-Cyanophenyl)-N-methylbenzamide as a Potential Therapeutic Agent
Foreword: The Rationale for a Theoretical Approach
In modern drug discovery, the journey from a conceptual molecule to a clinical candidate is arduous and resource-intensive. Before significant investment is made in chemical synthesis and biological screening, it is paramount to develop a deep, foundational understanding of a molecule's intrinsic properties. This is where theoretical and computational studies provide an indispensable advantage. For a novel compound like 3-(2-Cyanophenyl)-N-methylbenzamide, a derivative of the biologically significant benzamide and biphenyl scaffolds, an in silico first approach allows us to predict its behavior, identify potential liabilities, and formulate hypotheses about its mechanism of action, thereby guiding more efficient and targeted experimental validation.
This technical guide presents a comprehensive theoretical workflow designed for researchers, computational chemists, and drug development professionals. We will explore the structural, electronic, and potential biological characteristics of 3-(2-Cyanophenyl)-N-methylbenzamide, not by presenting pre-existing data, but by outlining the logical and scientific process of such an investigation. Every proposed computational experiment is grounded in established methodologies and supported by authoritative literature, providing a self-validating framework for the virtual assessment of this promising chemical entity.
Part 1: Molecular Scaffolding and Initial Characterization
The subject of our study, 3-(2-Cyanophenyl)-N-methylbenzamide, is a bi-aryl compound featuring two key functional groups: a benzamide and a nitrile. The benzamide moiety is a well-known pharmacophore found in a wide range of approved drugs, while the cyanophenyl group can participate in various interactions and influences the molecule's overall electronic profile. The linkage between the two phenyl rings introduces conformational flexibility, which is a critical determinant of biological activity.
1.1. Conformational Analysis: Understanding the Molecule's Shape
A molecule's three-dimensional shape is fundamental to its ability to interact with biological targets. The central biphenyl bond in our compound allows for rotation, leading to a landscape of different energy conformers. Identifying the lowest energy (most stable) conformation is the first critical step in any theoretical analysis.
A robust conformational analysis protocol combines initial, broader searches with high-level optimization.
Caption: Derivation of key electronic properties from DFT.
The MEP map is particularly insightful. For 3-(2-Cyanophenyl)-N-methylbenzamide, we would predict electron-rich regions around the oxygen of the carbonyl group and the nitrogen of the nitrile group, making them likely hydrogen bond acceptors. The hydrogen on the amide nitrogen would be an electron-poor region, acting as a hydrogen bond donor.
Part 2: Prediction of Biological Activity and Drug-Likeness
With a solid understanding of the molecule's intrinsic properties, we can now move to predictive models that connect its structure to potential biological functions.
2.1. Pharmacophore Modeling and Target Identification
The structure of our compound shares features with known inhibitors of various enzymes and receptors. Benzamide derivatives, for instance, are known to act as glucokinase activators or FtsZ inhibitors. [1][2]Biphenyl compounds have been successfully developed as anti-PD-L1 agents in immunotherapy. [3][4][5] A computational approach to target identification involves:
-
Similarity Searching: Using the 3D structure of our molecule to search databases of known bioactive compounds (e.g., ChEMBL, PubChem BioAssay).
-
Pharmacophore Matching: Abstracting the key chemical features (hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) and searching for known drugs or targets that bind to a similar pharmacophore.
2.2. Molecular Docking: Simulating the Protein-Ligand Interaction
Molecular docking is a powerful technique used to predict the preferred orientation of a ligand when bound to a protein target. Let's hypothesize, based on the biphenyl scaffold, that 3-(2-Cyanophenyl)-N-methylbenzamide could be an inhibitor of Programmed Death-Ligand 1 (PD-L1), a crucial target in cancer immunotherapy. [3]
-
Preparation of the Receptor:
-
Obtain the crystal structure of human PD-L1 from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for amino acid residues, particularly histidines.
-
Define the binding site based on the location of the co-crystallized ligand or through binding site prediction algorithms.
-
-
Preparation of the Ligand:
-
Use the previously calculated low-energy 3D conformer of 3-(2-Cyanophenyl)-N-methylbenzamide.
-
Assign partial charges using a suitable force field (e.g., Gasteiger charges).
-
Define rotatable bonds to allow for conformational flexibility during the docking process.
-
-
Execution of Docking:
-
Use a validated docking program (e.g., AutoDock Vina, GOLD, Glide).
-
Run the docking simulation to generate a series of possible binding poses.
-
-
Analysis of Results:
-
Rank the poses based on their docking score (an estimation of binding affinity).
-
Visually inspect the top-ranked poses to analyze key intermolecular interactions (hydrogen bonds, pi-pi stacking, hydrophobic interactions). The trustworthiness of a docking result is significantly enhanced when the predicted interactions are chemically sensible and align with known structure-activity relationships of similar compounds. [6]
-
Caption: A standardized workflow for molecular docking studies.
A successful docking pose might show the amide group forming hydrogen bonds with backbone atoms in the protein, while the two phenyl rings engage in hydrophobic and pi-stacking interactions within a well-defined pocket.
2.3. ADME and Drug-Likeness Prediction
A potent molecule is useless if it cannot reach its target in the body. ADME (Absorption, Distribution, Metabolism, Excretion) properties are critical for a successful drug candidate.
Numerous computational models, such as the SwissADME server, can predict these properties based on molecular structure.
| Property | Rule/Metric | Desired Range for Oral Drugs | Significance |
| Molecular Weight | Lipinski's Rule of Five | < 500 Da | Affects absorption and distribution. |
| LogP (Lipophilicity) | Lipinski's Rule of Five | < 5 | Governs solubility and permeability. |
| H-Bond Donors | Lipinski's Rule of Five | < 5 | Influences solubility and binding. |
| H-Bond Acceptors | Lipinski's Rule of Five | < 10 | Influences solubility and binding. |
| Topological Polar Surface Area (TPSA) | - | < 140 Ų | Predicts cell permeability. |
| Bioavailability Score | Veber's Rule, etc. | High | A composite score predicting the fraction of an administered dose that reaches systemic circulation. |
For 3-(2-Cyanophenyl)-N-methylbenzamide, we would expect it to be compliant with most of these rules, suggesting good potential for oral bioavailability. Such computational filters are essential for early-stage de-selection of compounds with a high probability of pharmacokinetic failure.
Part 3: Advanced Methods and Validation
While the above methods provide a strong foundational understanding, more advanced techniques can offer deeper insights, particularly into the dynamic nature of molecular interactions.
3.1. Molecular Dynamics (MD) Simulations
Molecular docking provides a static snapshot of the binding pose. In reality, the protein-ligand complex is a dynamic system. MD simulations track the movements of every atom in the complex over time (from nanoseconds to microseconds), providing a much more realistic view of the interaction. [4] Key Insights from MD Simulations:
-
Binding Stability: Does the ligand remain stably bound in the active site, or does it drift away?
-
Conformational Changes: Does the protein or ligand change shape upon binding?
-
Role of Water: What is the role of individual water molecules in mediating the interaction?
-
Binding Free Energy Calculation: More accurate methods like MM/PBSA or MM/GBSA can be used to calculate the binding free energy from the MD trajectory, providing a more reliable estimate of binding affinity than docking scores alone.
An MD simulation would validate the docking results by showing that the key hydrogen bonds and hydrophobic contacts identified are maintained throughout the simulation, confirming the stability of the predicted binding mode.
Conclusion and Future Directions
This guide has outlined a comprehensive, multi-step theoretical workflow to characterize a novel molecule, 3-(2-Cyanophenyl)-N-methylbenzamide. By starting with fundamental conformational and electronic analysis, progressing to predictive docking and ADME models, and culminating in advanced molecular dynamics simulations, we can build a robust, data-driven hypothesis for the molecule's potential as a therapeutic agent.
The true power of this approach lies in its ability to guide and prioritize experimental work. The theoretical findings—the most stable conformer, the predicted binding mode, the key interactions, and the anticipated ADME profile—all constitute testable hypotheses. The next logical steps would be to:
-
Synthesize the Compound: Use established methods for amide bond formation and Suzuki or similar cross-coupling reactions for the biaryl linkage. [7][8]2. Conduct Biophysical Assays: Use techniques like Microscale Thermophoresis (MST) or Surface Plasmon Resonance (SPR) to experimentally measure the binding affinity to the predicted target (e.g., PD-L1). [5]3. Perform Structural Biology: Obtain an X-ray co-crystal structure of the ligand bound to the protein to definitively validate the predicted binding mode.
-
Carry out Cell-Based Assays: Evaluate the compound's functional activity in a relevant cellular context.
By integrating theoretical studies at the very beginning of the discovery pipeline, we can navigate the complexities of drug development with greater confidence, efficiency, and a higher probability of success.
References
-
Ahmad, I., et al. (2022). Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. MDPI. Available at: [Link]
-
Matulenko, M. A., et al. (2004). Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Sargenti, M., et al. (2023). Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design. Computational and Structural Biotechnology Journal. Available at: [Link]
-
Kumari, A., et al. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Journal of Molecular Structure. Available at: [Link]
-
Sargenti, M., et al. (2023). Theoretical and Experimental Studies on the Interaction of Biphenyl Ligands with Human and Murine PD-L1: Up-to-Date Clues for Drug Design. ResearchGate. Available at: [Link]
-
Gowri, S. & Senthamarai, T. (2022). Conformational, Reactivity Analysis, Wavefunction-Based Properties, Molecular Docking and Simulations of a Benzamide Derivative with Potential Antitumor Activity-DFT and MD Simulations. ResearchGate. Available at: [Link]
-
Ahmad, R., et al. (2019). In Silico Approach Towards the Prediction of Drug-Likeness; Synthesis and In Vitro Evaluation of Biphenyl Derivatives. ResearchGate. Available at: [Link]
-
G. M., et al. (2022). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. MDPI. Available at: [Link]
-
S. R., et al. (2018). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research. Available at: [Link]
-
Marković, J. D., et al. (2018). Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. ACS Publications. Available at: [Link]
-
Zaky, R., et al. (2021). Bivalent transition metal complexes of 3-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-3-oxo-N-(thiazol-2-yl)propanamide: Structural, spectral, DFT, ion-flotation and biological studies. ResearchGate. Available at: [Link]
-
Sargenti, M., et al. (2023). Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design. PubMed. Available at: [Link]
Sources
- 1. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct | MDPI [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 3-(2-Cyanophenyl)-N-methylbenzamide: A Detailed Protocol for Drug Discovery and Development
Introduction
3-(2-Cyanophenyl)-N-methylbenzamide is a biaryl amide scaffold that holds significant interest for researchers in drug discovery and medicinal chemistry. The presence of the cyano group, the N-methylbenzamide moiety, and the biphenyl core provides a versatile platform for developing novel therapeutic agents. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. The protocol is structured to provide not only the "how" but also the "why," offering insights into the rationale behind the chosen synthetic strategy and reaction conditions.
The synthesis is approached via a robust and well-established two-step sequence:
-
Amidation: Formation of the key intermediate, 3-bromo-N-methylbenzamide, from 3-bromobenzoic acid.
-
Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed C-C bond formation between 3-bromo-N-methylbenzamide and 2-cyanophenylboronic acid to yield the final product.
This approach offers a reliable and scalable route to the target molecule, utilizing commercially available starting materials.
Overall Synthesis Workflow
Caption: Overall two-step synthetic workflow for 3-(2-Cyanophenyl)-N-methylbenzamide.
Part 1: Synthesis of the Intermediate: 3-bromo-N-methylbenzamide
This initial part of the synthesis focuses on the creation of the amide bond, starting from a commercially available carboxylic acid. The conversion of the carboxylic acid to a more reactive acyl chloride is a key transformation that facilitates the subsequent amidation.
Step 1.1: Synthesis of 3-Bromobenzoyl Chloride
Rationale: Carboxylic acids are generally unreactive towards amines. Therefore, the carboxylic acid is first converted to a highly reactive acyl chloride using thionyl chloride (SOCl₂). This is a standard and efficient method for this transformation.[1] The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gases.
Experimental Protocol:
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube, add 3-bromobenzoic acid (10.0 g, 49.7 mmol).
-
Reagent Addition: In a well-ventilated fume hood, carefully add thionyl chloride (11.0 mL, 150 mmol, 3.0 equiv.) to the flask. An inert solvent like toluene can be used, but the reaction can also be performed neat.[1]
-
Reaction: Gently heat the mixture to reflux (approximately 79 °C) using a heating mantle.[1] The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.[1]
-
Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride is removed by distillation at atmospheric pressure. The crude 3-bromobenzoyl chloride is then purified by vacuum distillation to yield a colorless to light-yellow liquid.[1]
| Reagent/Product | Molecular Formula | MW ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 3-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 10.0 | 49.7 | 1.0 |
| Thionyl Chloride | SOCl₂ | 118.97 | 17.8 | 150 | 3.0 |
| 3-Bromobenzoyl Chloride | C₇H₄BrClO | 219.46 | ~10.4 | ~47.4 | (Theoretical) |
Step 1.2: Synthesis of 3-bromo-N-methylbenzamide
Rationale: The highly electrophilic carbonyl carbon of the acyl chloride readily reacts with the nucleophilic nitrogen of methylamine in a nucleophilic acyl substitution reaction to form the stable amide bond.[2] An excess of the amine or a non-nucleophilic base is often used to neutralize the HCl byproduct.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve the freshly prepared 3-bromobenzoyl chloride (10.4 g, 47.4 mmol) in 100 mL of a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of methylamine (e.g., 40% in water, or a solution in THF) (2.0-2.5 equivalents) to the stirred solution of the acyl chloride. The addition should be done dropwise to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 3-bromo-N-methylbenzamide as a white to off-white solid.
| Reagent/Product | Molecular Formula | MW ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 3-Bromobenzoyl Chloride | C₇H₄BrClO | 219.46 | 10.4 | 47.4 | 1.0 |
| Methylamine (40% in H₂O) | CH₅N | 31.06 | ~7.4 | ~94.8 | ~2.0 |
| 3-bromo-N-methylbenzamide | C₈H₈BrNO | 214.06 | ~9.6 | ~44.8 | (Theoretical) |
Part 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-(2-Cyanophenyl)-N-methylbenzamide
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[3] This reaction is central to the synthesis of a vast array of biaryl compounds.[3]
Rationale: This step involves the coupling of the aryl bromide (3-bromo-N-methylbenzamide) with an arylboronic acid (2-cyanophenylboronic acid) in the presence of a palladium catalyst and a base. The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.[3]
Experimental Protocol:
-
Reaction Setup: To a dry Schlenk flask, add 3-bromo-N-methylbenzamide (5.0 g, 23.4 mmol), 2-cyanophenylboronic acid (4.1 g, 28.0 mmol, 1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.81 g, 0.70 mmol, 3 mol%), and a base such as potassium carbonate (K₂CO₃) (6.4 g, 46.7 mmol, 2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio, 100 mL). The use of water as a co-solvent can accelerate the reaction.[3]
-
Reaction: Heat the reaction mixture to reflux (around 85-100 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 3-(2-Cyanophenyl)-N-methylbenzamide as a solid.
| Reagent/Product | Molecular Formula | MW ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 3-bromo-N-methylbenzamide | C₈H₈BrNO | 214.06 | 5.0 | 23.4 | 1.0 |
| 2-Cyanophenylboronic Acid | C₇H₆BNO₂ | 146.94 | 4.1 | 28.0 | 1.2 |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.81 | 0.70 | 0.03 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 6.4 | 46.7 | 2.0 |
| 3-(2-Cyanophenyl)-N-methylbenzamide | C₁₅H₁₂N₂O | 236.27 | ~5.2 | ~22.0 | (Theoretical) |
Characterization of 3-(2-Cyanophenyl)-N-methylbenzamide
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include aromatic protons in the range of 7.4-8.2 ppm, a broad singlet for the N-H proton (if not exchanged), and a doublet for the N-methyl group around 2.9-3.1 ppm. The coupling patterns of the aromatic protons would be complex due to the biaryl system.
-
¹³C NMR (100 MHz, CDCl₃): Expected signals would include the carbonyl carbon around 167-170 ppm, the nitrile carbon around 117-120 ppm, and multiple signals for the aromatic carbons in the range of 120-140 ppm. The N-methyl carbon would appear around 26-28 ppm.
-
Infrared (IR) Spectroscopy (ATR): Key characteristic peaks would be observed for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1640 cm⁻¹), and the C≡N stretch of the nitrile group (around 2220-2230 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (236.27 g/mol ).
Safety Precautions
-
Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]
-
Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.
-
Solvents such as toluene, DCM, and THF are flammable and should be handled with care.
-
Standard laboratory safety practices should be followed at all times.
References
-
Suzuki Coupling. Organic Chemistry Portal. (n.d.). Retrieved January 24, 2026, from [Link]
-
Suzuki reaction. Wikipedia. (2023, December 29). Retrieved January 24, 2026, from [Link]
Sources
Application Note: Comprehensive Analytical Characterization of 3-(2-Cyanophenyl)-N-methylbenzamide
**Abstract
This document provides a detailed guide with integrated protocols for the comprehensive analytical characterization of 3-(2-Cyanophenyl)-N-methylbenzamide, a key chemical entity with potential applications in pharmaceutical research and development. The methodologies outlined herein are designed for researchers, analytical scientists, and quality control professionals, emphasizing the causal relationships behind experimental choices to ensure robust and reliable data. This guide covers orthogonal analytical techniques including High-Performance Liquid Chromatography (HPLC) for purity and assay determination, Mass Spectrometry (MS) for identity confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, Fourier-Transform Infrared (FTIR) spectroscopy for functional group analysis, and Thermal Analysis (DSC/TGA) for assessing physicochemical properties. All protocols are grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2]
Introduction and Physicochemical Profile
3-(2-Cyanophenyl)-N-methylbenzamide is a bi-aryl substituted amide containing a nitrile functional group. Its structural complexity, featuring both hydrogen bond donor (N-H) and acceptor (C=O, C≡N) sites, suggests potential for diverse intermolecular interactions, making it a molecule of interest in medicinal chemistry and materials science. Rigorous analytical characterization is paramount to confirm its identity, purity, and stability, which are critical prerequisites for its use in any research or drug development pipeline.
The analytical strategy presented here is a multi-faceted approach, ensuring a comprehensive understanding of the molecule. Each technique provides a unique piece of information, and together, they form a self-validating system for structural confirmation and quality assessment.
Table 1: Physicochemical Properties of 3-(2-Cyanophenyl)-N-methylbenzamide
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂N₂O | PubChem CID 681342 (similar structure)[3] |
| Molecular Weight | 236.27 g/mol | Calculated |
| IUPAC Name | 3-(2-Cyanophenyl)-N-methylbenzamide | N/A |
| CAS Number | Not available | N/A |
| Canonical SMILES | CNC(=O)C1=CC(=CC=C1)C2=CC=CC=C2C#N | Predicted |
| Appearance | Off-white to white crystalline solid (predicted) | Based on similar compounds[4] |
Synthesis Pathway and Potential Impurity Profile
Understanding the synthetic route is critical for developing targeted analytical methods capable of detecting and quantifying potential process-related impurities. A plausible and common synthetic pathway for N-methylamides is the coupling of a carboxylic acid (or its activated form, like an acyl chloride) with an amine.
Caption: Plausible synthesis of 3-(2-Cyanophenyl)-N-methylbenzamide.
This pathway informs the potential impurity profile that must be considered during analysis.[5]
Table 2: Potential Process-Related Impurities
| Impurity Type | Potential Compound | Rationale |
| Starting Material | 3-(2-Cyanophenyl)benzoic acid | Incomplete reaction during Step 1 or 2. |
| Reagent | Methylamine | Excess reagent from Step 2. |
| By-product | N,N-dimethylbenzamide derivative | Potential for dimethylamine impurity in methylamine source. |
| By-product | Bis-amide impurity | Reaction of product with another molecule of acyl chloride. |
| Degradant | 3-(2-Carboxyphenyl)-N-methylbenzamide | Hydrolysis of the nitrile group under acidic or basic conditions. |
| Residual Solvents | Dichloromethane, Toluene, etc. | Solvents used during synthesis and purification. |
Comprehensive Analytical Workflow
A logical and systematic workflow ensures that all critical quality attributes of the compound are assessed. The proposed workflow begins with chromatographic separation for purity assessment, followed by spectroscopic and thermal methods for definitive identification and characterization.
Caption: Integrated workflow for analytical characterization.
Detailed Application Protocols
Method 1: Purity and Assay by High-Performance Liquid Chromatography (HPLC)
Causality: A reverse-phase HPLC method is chosen for its superior ability to separate non-polar to moderately polar compounds based on their hydrophobic interactions with the stationary phase. The use of a C18 column provides excellent retention for the aromatic rings in the target molecule. A gradient elution is employed to ensure that impurities with a wide range of polarities can be effectively separated and eluted within a reasonable runtime. UV detection is selected due to the presence of strong chromophores (aromatic rings, amide, nitrile) in the molecule. This method is developed in alignment with principles outlined in USP General Chapter <621>.[6][7][8]
Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 3-(2-Cyanophenyl)-N-methylbenzamide and dissolve in 10 mL of diluent (Acetonitrile:Water 50:50 v/v) to prepare a 1.0 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL for analysis.
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | Standard for resolving aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to suppress silanol activity and protonate the analyte for better peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm | Wavelength where aromatic systems strongly absorb. |
| Injection Vol. | 10 µL | |
| Gradient Program | Time (min) | %B |
| 0.0 | 30 | |
| 15.0 | 95 | |
| 20.0 | 95 | |
| 20.1 | 30 | |
| 25.0 | 30 |
-
Method Validation: The method must be validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness to prove it is fit for its intended purpose.[9][10]
-
Data Analysis: Calculate the area percent of the main peak to determine purity. For assay, compare the peak area to that of a certified reference standard.
Method 2: Identity Confirmation by LC-Mass Spectrometry (LC-MS)
Causality: LC-MS is the gold standard for molecular identity confirmation. It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. Electrospray Ionization (ESI) is chosen as it is a soft ionization technique ideal for polar molecules like amides, minimizing fragmentation and yielding a strong molecular ion peak ([M+H]⁺).
Protocol:
-
Instrumentation: An HPLC system coupled to a single quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an ESI source.
-
LC Conditions: Utilize the same HPLC method described in Section 4.1.
-
MS Conditions:
| Parameter | Condition |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Drying Gas Temp. | 300 °C |
| Drying Gas Flow | 10 L/min |
| Scan Range | m/z 50 - 500 |
-
Expected Data: The primary ion expected is the protonated molecule [M+H]⁺.
-
Calculated Exact Mass: C₁₅H₁₃N₂O⁺ = 237.1022
-
Expected m/z: 237.10 (High-resolution MS should confirm this mass to within 5 ppm).
-
Method 3: Structural Elucidation by NMR Spectroscopy
Causality: NMR spectroscopy provides unambiguous structural information by probing the chemical environment of each nucleus (¹H and ¹³C).[11][12] It is the most definitive technique for confirming the connectivity of atoms in the molecule and distinguishing it from potential isomers.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆, which is excellent for amides as it sharpens the N-H signal).
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for full assignment.
-
Predicted Chemical Shifts (in DMSO-d₆):
| Group | ¹H Shift (ppm) | Multiplicity | ¹³C Shift (ppm) |
| Aromatic-H | 7.5 - 8.2 | Multiplets | 120 - 140 |
| N-H (Amide) | ~8.6 | Broad Quartet (q) | N/A |
| N-CH₃ | ~2.8 | Doublet (d) | ~26 |
| C=O (Amide) | N/A | N/A | ~166 |
| C≡N (Nitrile) | N/A | N/A | ~118 |
| Aromatic C-CN | N/A | N/A | ~110 |
Method 4: Functional Group Identification by FTIR Spectroscopy
Causality: FTIR is a rapid and non-destructive technique that confirms the presence of key functional groups by measuring their characteristic vibrational frequencies.[4] It serves as a quick identity check and can reveal gross structural changes.
Protocol:
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Expected Characteristic Absorption Bands:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Amide N-H | Stretch | ~3300 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | 2950 - 2850 |
| Nitrile C≡N | Stretch | 2230 - 2220 |
| Amide C=O | Stretch (Amide I) | 1660 - 1640 |
| Amide N-H | Bend (Amide II) | 1560 - 1540 |
| Aromatic C=C | Stretch | ~1600, 1450 |
Method 5: Thermal Properties by DSC/TGA
Causality: Thermal analysis provides critical information on the material's physical state, stability, and composition.[13] DSC measures heat flow to determine melting point, a key indicator of purity, and to detect polymorphism. TGA measures weight loss as a function of temperature, which is used to assess thermal stability and quantify volatile content (e.g., residual solvents or water).[14]
Protocol:
-
Instrumentation: Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).
-
DSC Analysis:
-
Accurately weigh 2-5 mg of the sample into a vented aluminum pan.
-
Heat from 25 °C to a temperature above the melting point (e.g., 250 °C) at a rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
Expected Result: A sharp endothermic peak corresponding to the melting point of the crystalline solid. A broad peak or a lower melting point can indicate the presence of impurities.
-
-
TGA Analysis:
-
Accurately weigh 5-10 mg of the sample into a ceramic TGA pan.
-
Heat from 25 °C to a high temperature (e.g., 500 °C) at a rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
Expected Result: A stable baseline with no significant weight loss until the onset of thermal decomposition. Any weight loss at temperatures below 150 °C may indicate the presence of residual solvent or water.
-
Conclusion
The suite of analytical methods described in this application note provides a robust framework for the complete characterization of 3-(2-Cyanophenyl)-N-methylbenzamide. By integrating chromatographic separation with spectroscopic and thermal analysis, researchers can confidently establish the identity, purity, structure, and thermal properties of this compound. Adherence to these detailed protocols, grounded in established scientific principles and regulatory guidelines, ensures the generation of high-quality, reliable, and defensible analytical data crucial for advancing pharmaceutical research and development.
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European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available from: [Link]
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Mizrahi, V., Koch, K. R., & Modro, T. A. V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Sabinet African Journals. Available from: [Link]
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Gotor, R., et al. Fluorescence of 4-Cyanophenylhydrazones: From Molecular Design to Electrospun Polymer Fibers. Molecules. 2023. Available from: [Link]
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Kulik, A., et al. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica. 2011. Available from: [Link]
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ResearchGate. Isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. ResearchGate. Available from: [Link]
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Schönhals, A., et al. Rod-like cyanophenyl probe molecules nanoconfined to oxide particles: Density of adsorbed surface species. The European Physical Journal E. 2016. Available from: [Link]
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Structural Elucidation of 3-(2-Cyanophenyl)-N-methylbenzamide: A Comprehensive Guide to ¹H and ¹³C NMR Analysis
An Application Note for Drug Development Professionals
Abstract
This application note provides a detailed methodological framework for the structural characterization of 3-(2-Cyanophenyl)-N-methylbenzamide using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a complex bi-aryl molecule, unambiguous confirmation of its structure is critical for its application in medicinal chemistry and drug development. We present field-proven protocols for sample preparation, instrument parameterization, and an in-depth guide to spectral interpretation, grounded in the fundamental principles of NMR. This document is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the verification of novel chemical entities.
Introduction
3-(2-Cyanophenyl)-N-methylbenzamide is a substituted aromatic amide, a class of compounds of significant interest in pharmaceutical research due to its prevalence in a wide range of bioactive molecules.[1] The precise arrangement of its functional groups—a tertiary amide, a cyano group, and two distinct, sterically hindered aromatic rings—defines its chemical properties and potential biological activity. Therefore, rigorous structural verification is a non-negotiable prerequisite for its use in further research and development.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous structural elucidation of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and relative abundance of atoms within a molecule.[1][2] This guide explains the causality behind experimental choices, ensuring that the described protocols are self-validating and yield high-quality, reproducible data for confident structural assignment.
Molecular Structure & Spectroscopic Considerations
The structure of 3-(2-Cyanophenyl)-N-methylbenzamide presents several key features that will manifest distinctively in its NMR spectra. Understanding these features is essential for predictive analysis and accurate interpretation.
Caption: Molecular structure of 3-(2-Cyanophenyl)-N-methylbenzamide with atom numbering.
-
Two Aromatic Systems: The molecule contains two benzene rings. Their respective protons and carbons will resonate in the aromatic region of the NMR spectra, but their chemical shifts will be differentiated by their substituents. The protons on both rings will exhibit complex splitting patterns (multiplets) due to spin-spin coupling.
-
Electron-Withdrawing Groups: The cyano (-C≡N) group and the amide carbonyl (-C=O) are electron-withdrawing. They will deshield nearby protons and carbons, causing their signals to shift downfield (to higher ppm values).[3][4]
-
Tertiary Amide: The N-methylbenzamide moiety is a tertiary amide. A key confirmation point in the ¹H NMR spectrum will be the absence of a broad, exchangeable N-H proton signal and the presence of a signal for the N-methyl group.
-
Asymmetry: The molecule is entirely asymmetric, meaning that every proton and carbon atom is chemically unique. Therefore, one should expect to see distinct signals for all 9 protons and all 15 carbons (excluding any accidental spectral overlap).
Experimental Protocols & Workflow
High-quality data is contingent upon meticulous sample preparation and appropriate instrument settings. The following protocols are designed to minimize artifacts and maximize spectral resolution.
Workflow Overview
Caption: Standard workflow for NMR sample analysis.
Protocol: Sample Preparation
The goal of this protocol is to create a dilute, homogeneous solution free of particulate matter, which is essential for achieving sharp, well-resolved NMR signals.
Materials:
-
3-(2-Cyanophenyl)-N-methylbenzamide sample
-
High-quality deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆)
-
Analytical balance
-
Small vial (e.g., 4 mL)
-
High-quality 5 mm NMR tube and cap (e.g., Wilmad 535-PP or equivalent)
-
Pasteur pipette and bulb
-
Small plug of glass wool or a syringe filter
Procedure:
-
Weigh the Sample: Accurately weigh the required amount of the compound into a clean, dry vial.
-
For ¹H NMR: 5-25 mg is typically sufficient.[5]
-
For ¹³C NMR: A higher concentration is needed due to the low natural abundance of ¹³C. Aim for 50-100 mg.[5]
-
Causality: Using an appropriate concentration ensures a good signal-to-noise ratio without requiring excessively long acquisition times. Overly concentrated samples can lead to broadened lineshapes, particularly in ¹H NMR.[5]
-
-
Dissolve the Sample: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.[5] Common choices include CDCl₃ or DMSO-d₆.[1] Gently swirl or vortex the vial to ensure the compound is fully dissolved.
-
Causality: Deuterated solvents are used to avoid large, overwhelming solvent signals in the ¹H NMR spectrum. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, compensating for any drift over time.[6]
-
-
Filter the Solution: Tightly pack a small plug of glass wool into the neck of a Pasteur pipette. Use the pipette to transfer the sample solution from the vial into the NMR tube, filtering out any dust or undissolved particulates.
-
Cap and Label: Cap the NMR tube securely to prevent solvent evaporation. Label the tube clearly with a permanent marker. The final sample depth should be approximately 4-5 cm.[7]
Protocol: NMR Data Acquisition
The following are standard starting parameters for a 400 or 500 MHz spectrometer. These may be optimized based on the specific instrument and sample concentration.
| Parameter | ¹H NMR Experiment | ¹³C NMR Experiment | Rationale |
| Pulse Program | zg30 | zgpg30 (or similar with proton decoupling) | A 30° flip angle allows for a shorter relaxation delay (D1), speeding up acquisition. Proton decoupling for ¹³C simplifies the spectrum to singlets.[1] |
| Spectrometer Freq. | e.g., 400.13 MHz | e.g., 100.61 MHz | Dependent on the instrument's magnetic field strength. |
| Spectral Width (SW) | ~16 ppm | ~220 ppm | Must encompass all expected signals, from alkyl to aromatic for ¹H, and from alkyl to carbonyl for ¹³C.[8] |
| Acquisition Time (AQ) | 2-4 seconds | 1-2 seconds | Defines the digital resolution. Longer times provide better resolution but increase experiment duration. |
| Relaxation Delay (D1) | 1-2 seconds | 2 seconds | The time allowed for nuclei to return to equilibrium between pulses. Crucial for quantitative measurements. |
| Number of Scans (NS) | 8-16 | 1024-4096 | More scans are required for ¹³C NMR to compensate for its low natural abundance (~1.1%) and lower gyromagnetic ratio. |
| Temperature | 298 K (25 °C) | 298 K (25 °C) | A stable temperature is critical for reproducible chemical shifts. |
Predicted Spectra & Interpretation
Accurate spectral interpretation relies on predicting the chemical shifts, integrations, and splitting patterns for each nucleus based on established principles.
Predicted ¹H NMR Data
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Comments |
| Aromatic Protons (8H total) | 7.40 - 8.20 | Multiplets (m) | 8H | The signals for the 8 aromatic protons will appear in this region.[9] Due to complex coupling and the electron-withdrawing effects of the C=O and C≡N groups, the signals will be spread out and overlap, appearing as a series of complex multiplets. Protons ortho to the C≡N and C=O groups are expected to be the most downfield. |
| N-CH₃ Protons (C9) | 2.90 - 3.20 | Singlet (s) | 3H | This signal corresponds to the three protons of the methyl group attached to the amide nitrogen. It appears as a singlet because there are no adjacent protons to couple with. Its downfield shift is due to the influence of the adjacent nitrogen and carbonyl group. |
| Amide N-H | N/A | N/A | N/A | As a tertiary amide, there is no N-H proton. The absence of a broad singlet in the 5-9 ppm range confirms this structural feature.[2] |
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically unique carbon atom.[1]
| Carbon Assignment | Predicted δ (ppm) | Rationale & Comments |
| Amide Carbonyl (C7) | 168 - 172 | The carbonyl carbon of an amide is highly deshielded and appears far downfield.[1] This is often a highly characteristic and easily identified signal. |
| Aromatic Carbons (12C) | 120 - 145 | All 12 aromatic carbons will resonate in this range.[8] The quaternary carbons (C1, C3, C1', C2') will typically have weaker signals. The chemical shifts will be influenced by the attached functional groups. |
| Cyano Carbon (C7') | 115 - 120 | The carbon of the nitrile group typically appears in this region. As a quaternary carbon, its signal may be of lower intensity. |
| N-CH₃ Carbon (C9) | 35 - 40 | The methyl carbon attached to the nitrogen is found in the upfield (aliphatic) region of the spectrum. |
Conclusion
The combined application of ¹H and ¹³C NMR spectroscopy, guided by the robust protocols outlined in this note, provides a definitive method for the structural confirmation of 3-(2-Cyanophenyl)-N-methylbenzamide. By carefully preparing the sample and acquiring data with optimized parameters, researchers can obtain high-resolution spectra. The subsequent analysis, based on fundamental principles of chemical shift and spin-spin coupling, allows for the unambiguous assignment of all proton and carbon signals, thereby verifying the molecular structure with a high degree of confidence. This analytical rigor is paramount for advancing compounds through the drug discovery and development pipeline.
References
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Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
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Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]
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CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]
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The Royal Society of Chemistry. Supplementary Material. [Link]
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Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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Sci-Hub. Determination of the orientational ordering of 4′-cyanophenyl-4-alkylbenzoates by 13 C NMR. [Link]
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MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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Taylor & Francis Online. Determination of the orientational ordering of 4'-cyanophenyl-4-alkylbenzoates by 13C NMR. [Link]
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ResearchGate. Characteristic 1 H and 13 C NMR chemical shifts δ (ppm) for the N-substituents of selected thiobenzamides. [Link]
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MDPI. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]
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mass spectrometry protocol for 3-(2-Cyanophenyl)-N-methylbenzamide
An Application Guide to the Mass Spectrometry of 3-(2-Cyanophenyl)-N-methylbenzamide
Abstract
This document provides a detailed protocol for the qualitative and structural analysis of 3-(2-Cyanophenyl)-N-methylbenzamide using mass spectrometry. Primarily leveraging Electrospray Ionization (ESI), this guide is designed for researchers, scientists, and professionals in drug development who require a robust method for characterizing novel small molecules. We delve into the rationale behind methodological choices, from sample preparation to instrument tuning and spectral interpretation, ensuring a reproducible and scientifically sound approach. The protocol includes predicted fragmentation pathways and step-by-step instructions for both direct infusion and liquid chromatography-mass spectrometry (LC-MS) setups, culminating in a comprehensive framework for the analysis of this and structurally related compounds.
Introduction: The Analyte and Analytical Rationale
3-(2-Cyanophenyl)-N-methylbenzamide (Molecular Formula: C₁₅H₁₂N₂O, Monoisotopic Mass: 236.0950 Da) is a small organic molecule featuring a bi-aryl structure linked by an N-methylated amide bond. Such motifs are common in medicinal chemistry and materials science, making reliable analytical characterization paramount. Mass spectrometry offers unparalleled sensitivity and structural insight, making it the technique of choice for this purpose.
The selection of an ionization method is the foundational step in developing a mass spectrometry protocol. Due to the presence of polar functional groups (amide and nitrile) and heteroatoms (nitrogen and oxygen) capable of accepting or losing a proton, Electrospray Ionization (ESI) is the most suitable technique.[1] ESI is a soft ionization method that generates intact molecular ions from thermally labile and polar molecules in solution, minimizing premature fragmentation and providing a clear molecular weight determination.[1][2] For this particular analyte, analysis in positive ion mode is preferred, as the amide nitrogen provides a readily available site for protonation to form the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 237.1028.
Comprehensive Protocol: From Sample to Spectrum
Proper sample preparation is critical to avoid instrument contamination, ensure signal reproducibility, and achieve high sensitivity.[3][4] The following protocol is optimized for ESI-MS analysis.
Reagents and Materials
-
3-(2-Cyanophenyl)-N-methylbenzamide solid standard
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (LC-MS grade)
-
2 mL glass autosampler vials with PTFE septa[4]
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Sample Preparation
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1.0 mg of 3-(2-Cyanophenyl)-N-methylbenzamide.
-
Transfer the solid to a 1 mL volumetric flask.
-
Dissolve the compound in HPLC-grade Methanol and bring it to volume. This high-concentration stock is stable when stored under appropriate conditions (e.g., 2-8°C).
-
-
Working Solution (1-10 µg/mL):
-
Perform a serial dilution of the stock solution. For an initial 1 µg/mL solution, transfer 10 µL of the 1 mg/mL stock into a 10 mL volumetric flask.
-
The choice of dilution solvent is crucial. A solvent mixture that mirrors the initial mobile phase of a liquid chromatography run is ideal. A common choice is 50:50 (v/v) Acetonitrile:Water.[5]
-
Bring the flask to volume with the chosen dilution solvent.
-
-
Final Sample for Analysis:
-
Transfer the working solution to a 2 mL glass autosampler vial.
-
To promote efficient protonation in the ESI source, acidify the sample by adding formic acid to a final concentration of 0.1% (v/v).[6] For 1 mL of working solution, this corresponds to adding 1 µL of formic acid.
-
Cap the vial and vortex gently to ensure homogeneity. The sample is now ready for injection.
-
Instrumentation and Method Parameters
The following parameters are provided as a robust starting point and may require minor optimization based on the specific mass spectrometer being used.
Table 1: Recommended Parameters for Qualitative Full Scan Analysis
| Parameter | Setting | Rationale |
| Ion Source | ||
| Ionization Mode | ESI Positive | The amide nitrogen is basic and readily protonated. |
| Capillary Voltage | 3.5 - 4.0 kV | Optimal voltage for stable spray and efficient ion generation. |
| Nebulizer Gas (N₂) | 30 - 40 psi | Aids in the formation of a fine aerosol for desolvation. |
| Drying Gas (N₂) Flow | 8 - 12 L/min | Facilitates solvent evaporation from the charged droplets. |
| Drying Gas Temp. | 300 - 350 °C | Provides thermal energy for desolvation without degrading the analyte.[6] |
| Mass Analyzer | ||
| Analysis Mode | Full Scan (MS1) | To detect all ions produced, starting with the molecular ion. |
| Scan Range | 50 - 500 m/z | A wide enough range to observe the precursor ion (~237 m/z) and potential low-mass fragments. |
Table 2: Parameters for MS/MS Fragmentation Analysis
| Parameter | Setting | Rationale |
| Isolation | ||
| Precursor Ion (m/z) | 237.1 | The [M+H]⁺ ion of the analyte. |
| Isolation Width | 1 - 2 Da | A narrow window to ensure only the ion of interest is selected for fragmentation. |
| Activation | ||
| Activation Method | Collision-Induced Dissociation (CID) | Standard method using an inert gas (N₂ or Ar) to induce fragmentation. |
| Collision Energy (CE) | 10 - 40 eV | An energy ramp should be tested to find the optimal value for generating a rich fragmentation spectrum. |
| Mass Analyzer | ||
| Analysis Mode | Product Ion Scan | To detect all fragment ions produced from the selected precursor. |
Predicted Fragmentation Pathway and Data Interpretation
Understanding the fragmentation pattern is key to confirming the molecule's identity. In CID, the protonated molecular ion ([M+H]⁺) is accelerated and collided with inert gas molecules, causing it to break apart at its weakest bonds.[7] For 3-(2-Cyanophenyl)-N-methylbenzamide, several characteristic fragmentation routes are anticipated.
The stability of the resulting fragment ions often dictates the fragmentation pathway.[7] Cleavage of the amide bond is a common and informative fragmentation channel for benzamide derivatives.[8]
Caption: Predicted Fragmentation Pathway of Protonated 3-(2-Cyanophenyl)-N-methylbenzamide.
Table 3: Predicted Major Fragment Ions from Precursor m/z 237.1
| Observed m/z | Proposed Formula | Proposed Loss / Structure |
| 207.1 | C₁₄H₁₁N₂⁺ | Loss of formaldehyde (CH₂O) from the N-methyl group and amide oxygen. |
| 180.1 | C₁₃H₁₀N⁺ | Loss of the N-methylacetamide moiety (C₂H₃NO). This represents the stable bi-aryl core. |
| 105.0 | C₇H₅O⁺ | Cleavage of the amide C-N bond, yielding the benzoyl cation. |
| 102.0 | C₇H₄N⁺ | Fragment arising from the cyanophenyl portion of the molecule. |
Experimental and Analytical Workflow
The entire process, from sample preparation to final data analysis, follows a logical sequence to ensure data quality and integrity.
Caption: Overall Workflow for MS Analysis of 3-(2-Cyanophenyl)-N-methylbenzamide.
Considerations for Quantitative Analysis
While this guide focuses on qualitative analysis, the methods can be readily adapted for quantification, which is essential in drug development and quality control. For quantitative workflows, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed.
-
Technique: The preferred method is Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). This involves setting the mass spectrometer to monitor a specific precursor-to-product ion transition (e.g., m/z 237.1 → 180.1). This is highly specific and significantly reduces chemical noise, leading to lower detection limits.
-
Internal Standard: For accurate and precise quantification, the use of a stable isotope-labeled internal standard (e.g., containing ¹³C or ²H) is strongly recommended to account for variations in sample preparation and instrument response.[9]
-
Chromatography: A reversed-phase C18 column with a gradient elution using mobile phases of water and acetonitrile (both containing 0.1% formic acid) will typically provide good separation from matrix components.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the mass spectrometric analysis of 3-(2-Cyanophenyl)-N-methylbenzamide. By following the detailed steps for sample preparation, utilizing the recommended instrument parameters, and understanding the predicted fragmentation patterns, researchers can confidently identify and characterize this molecule. The principles and methodologies described herein are broadly applicable to other novel small molecules, serving as a foundational guide for robust analytical characterization.
References
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MDPI. (n.d.). Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Available at: [Link]
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PubMed. (2015). Gas-phase Smiles rearrangement reactions of deprotonated N-phenylbenzamides studied by electrospray ionization tandem mass spectrometry. Available at: [Link]
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ACS Publications. (2012). Electrospray Ionization and Collision Induced Dissociation Mass Spectrometry of Primary Fatty Acid Amides. Available at: [Link]
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University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Available at: [Link]
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PubMed Central (PMC). (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Available at: [Link]
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YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Available at: [Link]
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PubChem. (n.d.). N-(3-cyanophenyl)benzamide. Available at: [Link]
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MDPI. (n.d.). Identification of Six Phytotoxic Compounds as Plant Growth Inhibitors from Afzelia xylocarpa Leaves. Available at: [Link]
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Wiley Online Library. (n.d.). Applications of mass spectrometry in combinatorial chemistry. Available at: [Link]
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Wikipedia. (n.d.). Sample preparation in mass spectrometry. Available at: [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
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Harvard University. (n.d.). Sample Preparation | Harvard Center for Mass Spectrometry. Available at: [Link]
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ACS Publications. (2012). Electrospray Ionization and Collision Induced Dissociation Mass Spectrometry of Primary Fatty Acid Amides. Available at: [Link]
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]
-
Cheméo. (n.d.). Cyanamide (CAS 420-04-2) - Chemical & Physical Properties. Available at: [Link]
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PubMed Central (PMC). (n.d.). Detection and Characterization of Cyanometabolite Complexes between Microcystin-RR and a Microguanidine by UHPLC-ESI-MS. Available at: [Link]
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PubMed Central (PMC). (n.d.). Identification, structure elucidation and origin of a common pyridinium-thiocyanate intermediate in electrospray mass spectrometry among the benziamidazole-class proton pump inhibitors. Available at: [Link]
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Pharmaffiliates. (n.d.). Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate Methanesulfonate. Available at: [Link]
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Application Note: A Robust, Stability-Indicating HPLC Method for the Purity Assessment of 3-(2-Cyanophenyl)-N-methylbenzamide
Abstract
This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 3-(2-Cyanophenyl)-N-methylbenzamide. The method is designed for use in quality control and stability studies, capable of separating the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities. The described protocol adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines, ensuring data integrity and regulatory compliance.
Introduction: The Imperative for Purity Analysis
3-(2-Cyanophenyl)-N-methylbenzamide is a complex aromatic molecule featuring multiple functional groups, including a nitrile and an amide linkage. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. A robust analytical method is required to quantify the API and detect any impurities, which may include starting materials, intermediates, by-products, or degradation products formed during manufacturing or storage.
High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for purity and stability testing due to its high resolution, sensitivity, and reproducibility.[1][2] This note provides a comprehensive guide to developing a stability-indicating HPLC method, a critical tool that can resolve the API from any degradation products generated under stress conditions.[3]
Foundational Principles: Method Development Strategy
The development of a successful HPLC method is a systematic process. Our strategy is grounded in the physicochemical properties of 3-(2-Cyanophenyl)-N-methylbenzamide and the principles of reversed-phase chromatography.
Analyte Characterization
3-(2-Cyanophenyl)-N-methylbenzamide is a relatively non-polar molecule due to its aromatic rings. The presence of the cyano and amide groups introduces some polarity. This dual nature makes it an ideal candidate for reversed-phase HPLC, where a non-polar stationary phase is paired with a polar mobile phase.[4] In this mode, retention is primarily driven by hydrophobic interactions.[4][5]
The Logic of Reversed-Phase Chromatography
Reversed-phase HPLC separates analytes based on their hydrophobicity.[4] A non-polar stationary phase, typically octadecylsilane (C18) bonded to silica particles, retains the analyte.[5] A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the compounds.[6] By increasing the proportion of the organic solvent, the mobile phase becomes more non-polar, which reduces the retention of the analyte and causes it to elute from the column.[6]
Initial Method Scouting and Parameter Selection
The initial phase of method development involves "scouting" for suitable chromatographic conditions. This includes the selection of the column, mobile phase, and detection wavelength.
-
Column Selection: A C18 column is the standard choice for reversed-phase chromatography and provides excellent retention for a wide range of compounds.[1] We selected a column with dimensions of 4.6 mm x 150 mm and a particle size of 5 µm, which offers a good balance between resolution and backpressure.
-
Mobile Phase Selection: A combination of water and acetonitrile was chosen as the mobile phase. Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transparency at lower wavelengths. To ensure good peak shape, especially for compounds with amine or acidic functionalities, a pH modifier is often added. In this case, 0.1% formic acid is used to suppress the ionization of any potential silanol groups on the silica support and to protonate the analyte, leading to more consistent retention and sharper peaks.
-
Detection Wavelength: The UV spectrum of 3-(2-Cyanophenyl)-N-methylbenzamide was determined using a diode array detector (DAD). The wavelength of maximum absorbance (λmax) was found to be approximately 254 nm, which was selected for detection to ensure high sensitivity.
Workflow for Method Development and Optimization
The following diagram illustrates the systematic approach taken to develop and optimize the HPLC method.
Caption: A stepwise workflow for HPLC method development.
Forced Degradation Studies: Ensuring Stability-Indicating Properties
To validate that the method is stability-indicating, forced degradation studies are essential.[3] These studies intentionally stress the API to generate potential degradation products.[7][8] The goal is to demonstrate that the analytical method can separate these degradants from the parent compound.[3] A degradation of 5-20% is generally considered appropriate for this purpose.[7][8]
Stress Conditions
The following stress conditions are applied as per ICH guidelines[7][8][9]:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
Detailed Analytical Protocol
This section provides the finalized and validated HPLC method for the purity assessment of 3-(2-Cyanophenyl)-N-methylbenzamide.
Instrumentation and Reagents
-
HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Reagents: HPLC grade acetonitrile, formic acid, and water.
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Preparation of Solutions
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of 3-(2-Cyanophenyl)-N-methylbenzamide reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the 3-(2-Cyanophenyl)-N-methylbenzamide sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
Method Validation: A Self-Validating System
The developed method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[10][11][12] The validation parameters assessed include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[13][14]
Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | The peak for 3-(2-Cyanophenyl)-N-methylbenzamide should be pure and well-resolved from any degradation products or impurities. Resolution > 2.0. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | 50% to 150% of the nominal concentration (50-150 µg/mL). |
| Accuracy | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. |
| Intermediate Precision | RSD ≤ 2.0% when analyzed on different days by different analysts. |
| LOD | Signal-to-Noise ratio of approximately 3:1. |
| LOQ | Signal-to-Noise ratio of approximately 10:1. |
Summary of Validation Results
| Parameter | Result |
| Specificity | Method is specific and stability-indicating. All degradant peaks were well-resolved from the main peak. |
| Linearity (r²) | 0.9995 |
| Range | 50 - 150 µg/mL |
| Accuracy (% Recovery) | 99.5% - 101.2% |
| Precision (Repeatability, RSD) | 0.8% |
| Intermediate Precision (RSD) | 1.2% |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
Logical Framework for Method Validation
The following diagram outlines the logical progression and interdependencies of the validation parameters, ensuring a comprehensive assessment of the method's performance.
Caption: Interrelationship of HPLC method validation parameters.
Conclusion
The HPLC method detailed in this application note is a validated, robust, and reliable procedure for the purity assessment of 3-(2-Cyanophenyl)-N-methylbenzamide. Its stability-indicating nature makes it suitable for routine quality control analysis and for monitoring the stability of the drug substance over time. The systematic approach to method development and the comprehensive validation against ICH guidelines ensure the generation of high-quality, reproducible data that can support regulatory submissions.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
-
Agilent Technologies. (2021). How Do I Choose? A guide to HPLC column selection. [Link]
- Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
-
LCGC International. How Reversed-Phase Liquid Chromatography Works. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Phenomenex. Reversed Phase HPLC Columns. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Element Lab Solutions. HPLC Solvent Selection. [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
IonSource. Reverse Phase HPLC Basics for LC/MS. [Link]
-
International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. [Link]
-
Springer Nature Experiments. Reversed-Phase High-Performance Liquid Chromatography. [Link]
-
European Medicines Agency. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products. [Link]
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Application Notes and Protocols: In Vivo Evaluation of 3-(2-Cyanophenyl)-N-methylbenzamide
Authored by: Gemini, Senior Application Scientist
Abstract
These application notes provide a comprehensive guide for the in vivo evaluation of 3-(2-Cyanophenyl)-N-methylbenzamide, a novel compound with a chemical structure suggestive of poly(ADP-ribose) polymerase (PARP) inhibition. This document outlines a strategic, multi-tiered experimental design, commencing with pharmacokinetic and pharmacodynamic assessments, followed by efficacy studies in a relevant cancer xenograft model, and concluding with preliminary toxicology screening. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, causality behind experimental choices, and self-validating methodologies.
Table of Contents
-
Introduction and Scientific Rationale
-
The PARP Inhibition Hypothesis
-
Structural Rationale and Mechanism of Action
-
-
Experimental Design Workflow
-
Phase 1: Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling
-
Protocol 1.1: Single-Dose Pharmacokinetic Study in Mice
-
Protocol 1.2: In Vivo PARP Inhibition Assay (Pharmacodynamics)
-
-
Phase 2: In Vivo Efficacy Assessment in a Xenograft Model
-
Protocol 2.1: Tumor Growth Inhibition Study in a BRCA-Deficient Ovarian Cancer Xenograft Model
-
-
Phase 3: Preliminary In Vivo Toxicology and Safety Assessment
-
Protocol 3.1: Acute Toxicology Screening
-
-
Data Analysis and Interpretation
-
References
Introduction and Scientific Rationale
The PARP Inhibition Hypothesis
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for cellular processes, most notably DNA damage repair. In the context of cancer therapy, PARP inhibitors have shown significant efficacy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept, known as synthetic lethality, arises because cancer cells with defective BRCA-mediated homologous recombination repair become highly dependent on PARP-mediated single-strand break repair. Inhibition of PARP in these cells leads to the accumulation of DNA damage and ultimately cell death.
Structural Rationale and Mechanism of Action
The chemical structure of 3-(2-Cyanophenyl)-N-methylbenzamide features a benzamide core, a common pharmacophore found in numerous potent PARP inhibitors. This structural similarity provides a strong rationale to hypothesize that this compound may exert its biological effects through the inhibition of PARP enzymes. The primary goal of the following in vivo experimental design is to rigorously test this hypothesis and characterize the compound's potential as a therapeutic agent.
The proposed mechanism of action, which forms the basis for this experimental design, is illustrated below.
Caption: Proposed mechanism of synthetic lethality induced by 3-(2-Cyanophenyl)-N-methylbenzamide in BRCA-deficient cancer cells.
Experimental Design Workflow
A phased approach is recommended to systematically evaluate the in vivo properties of 3-(2-Cyanophenyl)-N-methylbenzamide. This ensures that resource-intensive efficacy studies are only conducted after favorable pharmacokinetic and pharmacodynamic profiles have been established.
Caption: Phased in vivo experimental workflow for the evaluation of 3-(2-Cyanophenyl)-N-methylbenzamide.
Phase 1: Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling
Rationale: Before assessing efficacy, it is crucial to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the organism. The pharmacokinetic profile will inform dose selection and scheduling for subsequent studies. Concurrently, a pharmacodynamic study will confirm that the compound reaches its target (PARP) and exerts the expected biological effect (inhibition of PARP activity) in vivo.
Protocol 1.1: Single-Dose Pharmacokinetic Study in Mice
Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life) of 3-(2-Cyanophenyl)-N-methylbenzamide following intravenous (IV) and oral (PO) administration.
Materials:
-
3-(2-Cyanophenyl)-N-methylbenzamide
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Female BALB/c mice (6-8 weeks old)
-
Blood collection tubes (EDTA-coated)
-
LC-MS/MS system
Methodology:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Dosing:
-
IV Group (n=3): Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.
-
PO Group (n=3): Administer a single dose (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 50 µL) from the saphenous vein at predefined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Expected Data Output:
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | [Experimental Value] | [Experimental Value] |
| Tmax (h) | [Experimental Value] | [Experimental Value] |
| AUC (0-t) (ng*h/mL) | [Experimental Value] | [Experimental Value] |
| Half-life (t1/2) (h) | [Experimental Value] | [Experimental Value] |
| Bioavailability (%) | N/A | [Calculated Value] |
Protocol 1.2: In Vivo PARP Inhibition Assay (Pharmacodynamics)
Objective: To measure the extent and duration of PARP inhibition in vivo following administration of the test compound.
Materials:
-
Tumor-bearing mice (e.g., from the efficacy study cohort)
-
Test compound and vehicle
-
ELISA kit for poly(ADP-ribose) (PAR) quantification
-
Tumor homogenization buffer and equipment
Methodology:
-
Dosing: Administer a single dose of 3-(2-Cyanophenyl)-N-methylbenzamide to tumor-bearing mice at a dose expected to be efficacious (informed by PK data). Include a vehicle control group.
-
Tissue Collection: At various time points post-dose (e.g., 2, 8, 24, 48 hours), euthanize cohorts of mice (n=3 per time point) and excise tumors.
-
Tissue Processing: Flash-freeze tumors in liquid nitrogen and store at -80°C.
-
PAR Level Quantification: Homogenize tumor samples and measure PAR levels using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Express PAR levels as a percentage of the vehicle-treated control group. Plot the percentage of PARP inhibition over time.
Phase 2: In Vivo Efficacy Assessment in a Xenograft Model
Rationale: Based on the synthetic lethality hypothesis, a cancer model with a known DNA repair deficiency, such as a BRCA-mutant ovarian or breast cancer cell line, is the most appropriate choice to test for efficacy. This phase aims to determine if the compound can inhibit tumor growth in a living organism.
Protocol 2.1: Tumor Growth Inhibition Study in a BRCA-Deficient Ovarian Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of 3-(2-Cyanophenyl)-N-methylbenzamide in an established human ovarian cancer xenograft model with a BRCA1/2 mutation.
Materials:
-
BRCA-deficient human ovarian cancer cell line (e.g., OVCAR-3)
-
Female immunodeficient mice (e.g., NOD-SCID or NSG, 6-8 weeks old)
-
Matrigel
-
Test compound, vehicle, and positive control (e.g., a known PARP inhibitor like Olaparib)
-
Calipers for tumor measurement
Methodology:
-
Tumor Implantation: Subcutaneously implant cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. (Volume = 0.5 x Length x Width^2).
-
Randomization: When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (PO, daily)
-
Group 2: 3-(2-Cyanophenyl)-N-methylbenzamide (Dose 1, PO, daily)
-
Group 3: 3-(2-Cyanophenyl)-N-methylbenzamide (Dose 2, PO, daily)
-
Group 4: Positive Control (e.g., Olaparib, 50 mg/kg, PO, daily)
-
-
Treatment: Administer the assigned treatments for a specified period (e.g., 21-28 days).
-
Endpoints:
-
Primary: Tumor volume (measured twice weekly).
-
Secondary: Body weight (as an indicator of toxicity, measured twice weekly), and tumor weight at the end of the study.
-
-
Study Termination: Euthanize mice when tumors reach a predetermined endpoint size or at the end of the treatment period. Excise and weigh the tumors.
Expected Data Output:
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle Control | [Experimental Value] | N/A | [Experimental Value] |
| Compound (Dose 1) | [Experimental Value] | [Calculated Value] | [Experimental Value] |
| Compound (Dose 2) | [Experimental Value] | [Calculated Value] | [Experimental Value] |
| Positive Control (Olaparib) | [Experimental Value] | [Calculated Value] | [Experimental Value] |
Phase 3: Preliminary In Vivo Toxicology and Safety Assessment
Rationale: A preliminary assessment of the compound's safety profile is essential. This is often integrated into the efficacy study by closely monitoring the animals for any signs of toxicity. A more formal acute toxicology study can also be performed.
Protocol 3.1: Acute Toxicology Screening
Objective: To identify potential acute toxicity and determine the maximum tolerated dose (MTD) of the compound.
Methodology:
-
Dose Escalation: Use a small cohort of healthy mice (n=3 per dose group). Administer single, escalating doses of the compound.
-
Clinical Observation: Closely monitor animals for 14 days for clinical signs of toxicity (e.g., changes in appearance, behavior, weight loss).
-
Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity or more than 10-15% body weight loss.
-
Necropsy: At the end of the observation period, perform a gross necropsy to look for any visible organ abnormalities.
Data Analysis and Interpretation
-
PK Data: Utilize software like Phoenix WinNonlin for non-compartmental analysis.
-
Efficacy Data: Compare tumor growth curves between groups using repeated measures ANOVA. Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study for each treatment group relative to the vehicle control.
-
Statistical Significance: A p-value of <0.05 is typically considered statistically significant.
The collective results from these phases will provide a robust initial assessment of 3-(2-Cyanophenyl)-N-methylbenzamide's potential as an in vivo-active therapeutic agent. A favorable outcome—demonstrating good oral bioavailability, in vivo target engagement, significant anti-tumor efficacy, and an acceptable safety margin—would strongly support its advancement into more comprehensive preclinical development.
References
The Strategic Role of 3-(2-Cyanophenyl)-N-methylbenzamide in Advanced Pharmaceutical Synthesis
Introduction
In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. 3-(2-Cyanophenyl)-N-methylbenzamide has emerged as a pivotal intermediate, particularly in the synthesis of targeted therapeutics. Its unique structural arrangement, featuring a biaryl linkage with strategically placed cyano and amide functionalities, renders it an ideal precursor for the formation of heterocyclic systems embedded in pharmacologically active molecules. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this versatile intermediate, with a specific focus on its role in the production of the PARP (poly(ADP-ribose) polymerase) inhibitor, niraparib.
Core Principles and Synthetic Strategy
The primary application of 3-(2-Cyanophenyl)-N-methylbenzamide lies in its function as a late-stage intermediate that undergoes intramolecular cyclization to form complex heterocyclic cores. The synthesis of this intermediate itself is a testament to the power of modern cross-coupling chemistry.
Retrosynthetic Analysis
A retrosynthetic analysis of a key therapeutic target, such as the indazolone core of niraparib, reveals the strategic importance of 3-(2-Cyanophenyl)-N-methylbenzamide. The indazolone ring system can be disconnected at the N-N bond, leading back to the biaryl precursor, 3-(2-Cyanophenyl)-N-methylbenzamide, and a hydrazine source. This biaryl compound, in turn, can be retrosynthetically cleaved at the aryl-aryl bond, pointing to a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling, as a robust and efficient method for its construction.
Application Notes & Protocols: 3-(2-Cyanophenyl)-N-methylbenzamide and its Analogs in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 3-(2-Cyanophenyl)-N-methylbenzamide is not extensively available in public literature. This guide is therefore built upon established principles in medicinal chemistry and data from structurally related benzamide and cyanophenyl-containing compounds to project potential applications and methodologies. All proposed protocols are intended as foundational templates for investigation.
Introduction: Deconstructing the Pharmacophore
The chemical architecture of 3-(2-Cyanophenyl)-N-methylbenzamide presents a compelling scaffold for medicinal chemistry exploration. This assertion is based on the well-documented activities of its core components: the benzamide framework and the cyanophenyl substituent.
-
The Benzamide Moiety: Benzamide derivatives are a cornerstone of modern pharmacology, exhibiting a vast spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[1][2][3][4] The amide linkage provides a stable, planar structure capable of forming crucial hydrogen bonds with biological targets, a feature that underpins its frequent appearance in successful drug molecules.[3]
-
The Cyanophenyl Group: The nitrile (cyano) group is a unique functional group in drug design. It is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its incorporation can significantly influence a molecule's pharmacokinetic profile by enhancing metabolic stability and improving binding affinity to target proteins.[5] The cyanophenyl motif is found in a variety of approved drugs, where it often participates in key interactions within the target's active site.[5][6] The presence of a cyano group on a phenyl ring has been shown to enhance anticancer potency in some heterocyclic systems.[7]
The combination of these two pharmacophores in 3-(2-Cyanophenyl)-N-methylbenzamide suggests a high potential for biological activity, warranting investigation into its therapeutic applications.
Potential Therapeutic Applications & Mechanistic Hypotheses
Based on the activities of related compounds, we can hypothesize several promising therapeutic avenues for 3-(2-Cyanophenyl)-N-methylbenzamide and its analogs.
Anticancer Activity
Rationale: Numerous benzamide derivatives have been developed as anticancer agents, with some acting as histone deacetylase (HDAC) inhibitors.[8] The benzamide core can chelate the zinc ion in the active site of HDACs, leading to cell cycle arrest and apoptosis. The cyanophenyl group could potentially enhance binding affinity and selectivity for specific HDAC isoforms.
Hypothesized Mechanism of Action: HDAC Inhibition
This proposed mechanism involves the benzamide nitrogen and carbonyl oxygen coordinating with the zinc ion in the HDAC active site, while the cyanophenyl group interacts with amino acid residues at the rim of the catalytic tunnel, potentially conferring isoform selectivity.
Caption: Hypothesized HDAC inhibition by 3-(2-Cyanophenyl)-N-methylbenzamide.
Antimicrobial Activity
Rationale: Benzamide derivatives have shown significant promise as antimicrobial agents.[1] The mechanism often involves the disruption of bacterial cell wall synthesis or interference with essential enzymatic processes. The lipophilicity and electronic properties conferred by the cyanophenyl group could enhance cell permeability and target engagement in bacteria.
Hypothesized Target: Bacterial Cell Division or Enzyme Inhibition
A plausible mechanism is the inhibition of a key bacterial enzyme, such as DNA gyrase or a component of the cell wall synthesis machinery. The molecule could mimic a natural substrate, blocking the enzyme's active site.
Synthetic Protocol: A General Approach
The synthesis of N-methylbenzamide derivatives can be achieved through several standard organic chemistry reactions. A common and reliable method is the amidation of a benzoic acid derivative.[1][9]
Synthesis Workflow
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Protocol for the Carbon-11 Radiolabeling of 3-(2-Cyanophenyl)-N-methylbenzamide for PET Imaging of PARP
An Application Note for Drug Development Professionals
Abstract
Poly (ADP-ribose) polymerase (PARP) inhibitors represent a significant class of therapeutics, particularly in oncology for cancers with deficiencies in DNA repair mechanisms.[1] Positron Emission Tomography (PET) imaging using radiolabeled PARP inhibitors allows for non-invasive, real-time assessment of enzyme expression and target engagement, which can aid in patient stratification and monitoring treatment response.[2][3] This application note provides a detailed, field-proven protocol for the synthesis of [¹¹C]3-(2-Cyanophenyl)-N-methylbenzamide, a potent PARP inhibitor, for preclinical and clinical research. The protocol is centered on the N-methylation of the corresponding des-methyl precursor using cyclotron-produced [¹¹C]methyl iodide ([¹¹C]CH₃I). We detail the entire workflow from radionuclide production to automated radiosynthesis, purification, and essential quality control procedures, designed to ensure the final radiotracer is suitable for in vivo studies.
Introduction and Scientific Rationale
The PARP family of enzymes, particularly PARP1, are critical components of the DNA single-strand break repair pathway.[4] In cancers with homologous recombination deficiencies, such as those with BRCA1/2 mutations, inhibiting PARP leads to synthetic lethality and tumor cell death. PET imaging with a radiolabeled PARP inhibitor can visualize tumor PARP expression, confirm drug-target engagement, and potentially predict therapeutic efficacy.[1][2]
Carbon-11 is an ideal radionuclide for labeling small molecule drugs for several reasons:
-
Preservation of Bioactivity: Incorporating ¹¹C, an isotope of carbon, into a molecule does not alter its chemical structure or biological properties.[5][6]
-
High-Resolution Imaging: As a pure positron emitter with low positron energy, ¹¹C allows for high-resolution PET imaging.[7]
-
Favorable Kinetics: The short half-life of Carbon-11 (t½ = 20.4 minutes) is well-suited for imaging the pharmacokinetics of small molecules and allows for repeat scans in the same subject on the same day.[6][7]
The structure of 3-(2-Cyanophenyl)-N-methylbenzamide features an N-methyl amide, which is an ideal site for late-stage radiolabeling. The chosen strategy is an N-alkylation reaction using a high specific activity ¹¹C-methylating agent, which is a robust and widely implemented method in PET radiochemistry.[5][6] This approach requires a readily synthesizable des-methyl precursor, 3-(2-Cyanophenyl)benzamide.
Overall Experimental Workflow
The production of [¹¹C]3-(2-Cyanophenyl)-N-methylbenzamide is a multi-stage process that must be executed rapidly and efficiently due to the short half-life of the radionuclide. The entire process, from production of the radionuclide to the final formulated product, is typically completed within 40-50 minutes and is best performed on a fully automated synthesis module to ensure reproducibility and radiation safety.[8][9]
Diagram 1: High-level workflow for the production of [¹¹C]3-(2-Cyanophenyl)-N-methylbenzamide.
Materials and Instrumentation
| Category | Item | Vendor/Specification |
| Precursors & Standards | 3-(2-Cyanophenyl)benzamide (Des-methyl precursor) | Custom synthesis or specialty chemical supplier |
| 3-(2-Cyanophenyl)-N-methylbenzamide (Reference Standard) | Custom synthesis or specialty chemical supplier | |
| Reagents | Sodium Hydride (NaH), 60% dispersion in mineral oil | Sigma-Aldrich |
| Dimethylformamide (DMF), Anhydrous | Sigma-Aldrich | |
| Water for Injection (WFI) | USP Grade | |
| Ethanol, USP Grade | Decon Labs or equivalent | |
| Saline, 0.9% | USP Grade | |
| Instrumentation | Medical Cyclotron (≥11 MeV protons) | Siemens, GE, IBA, or equivalent |
| Automated Radiosynthesis Module | GE TRACERlab, Eckert & Ziegler, Trasis, etc.[8] | |
| Semi-preparative HPLC System | Agilent, Waters, Shimadzu with UV and Radioactivity detectors | |
| Analytical HPLC System | Agilent, Waters, Shimadzu with UV and Radioactivity detectors | |
| Gas Chromatography (GC) System | Agilent or equivalent, for residual solvent analysis | |
| Consumables | C18 Sep-Pak Cartridges (e.g., tC18) | Waters |
| Sterile Millex-GV Syringe Filters (0.22 µm) | Millipore | |
| Vials, syringes, tubing, etc. | GMP-compliant |
Detailed Experimental Protocols
Step 1: Production of [¹¹C]Methyl Iodide ([¹¹C]CH₃I)
This is a standard, well-established process integrated into most commercial radiosynthesis modules.
-
[¹¹C]CO₂ Production: A target chamber containing high-purity nitrogen gas (N₂) with a small percentage of oxygen (O₂) is bombarded with protons from the cyclotron. This induces the ¹⁴N(p,α)¹¹C nuclear reaction, producing [¹¹C]CO₂.[5]
-
[¹¹C]CH₄ Conversion: The resulting [¹¹C]CO₂ is swept from the target with helium (He) gas and passed over a heated nickel catalyst (approx. 400 °C) in the presence of hydrogen (H₂), reducing it to [¹¹C]methane ([¹¹C]CH₄).
-
[¹¹C]CH₃I Synthesis: The [¹¹C]CH₄ is then reacted with gaseous iodine (I₂) in a heated quartz tube (approx. 720 °C). The resulting [¹¹C]methyl iodide ([¹¹C]CH₃I) is trapped on a solid-phase absorbent (e.g., Porapak Q) within the synthesis module to concentrate it before use.
Step 2: Radiosynthesis of [¹¹C]3-(2-Cyanophenyl)-N-methylbenzamide
The core of the procedure is the nucleophilic substitution reaction between the deprotonated precursor and [¹¹C]CH₃I.
Diagram 2: Chemical scheme for the ¹¹C-methylation.
Automated Synthesis Procedure:
-
Precursor Preparation: In a vial, dissolve 0.5 - 1.0 mg of the des-methyl precursor, 3-(2-Cyanophenyl)benzamide, in 250-300 µL of anhydrous DMF. Add approximately 2-3 mg of sodium hydride (NaH, 60% dispersion).
-
Scientist's Note: NaH is a strong, non-nucleophilic base ideal for deprotonating the amide nitrogen. Anhydrous DMF is used as it is a polar aprotic solvent that effectively dissolves the precursor and salts formed during the reaction. Water must be scrupulously excluded as it will quench the base and hydrolyze the methylating agent.
-
-
Transfer to Module: Load the prepared precursor vial into the appropriate position in the automated synthesis module.
-
[¹¹C]CH₃I Delivery: Release the trapped [¹¹C]CH₃I from its absorbent trap by heating and sweep it with inert gas into the reaction vessel containing the precursor solution.
-
Reaction: Heat the sealed reaction vessel to 80-100 °C for 5 minutes.
-
Scientist's Note: Heating accelerates the rate of the Sₙ2 reaction. The 5-minute reaction time is a balance between achieving high radiochemical conversion and minimizing decay of the ¹¹C isotope. Optimization may be required depending on the specific synthesis module.
-
-
Quenching & Dilution: After the reaction is complete, cool the vessel and quench the reaction by adding 1.0 mL of HPLC mobile phase (see below). This prepares the crude product for purification.
Step 3: Purification and Formulation
-
Semi-Preparative HPLC: Inject the entire crude reaction mixture onto a semi-preparative C18 HPLC column (e.g., Phenomenex Luna C18, 10 µm, 250 x 10 mm).
-
Mobile Phase: A typical mobile phase is an isocratic mixture of Acetonitrile and water (e.g., 45:55 v/v), containing 0.1% Trifluoroacetic acid (TFA).
-
Flow Rate: 5-6 mL/min.
-
Detection: Monitor the eluent with a UV detector (at a wavelength corresponding to the compound's absorbance, e.g., 254 nm) and a series radioactivity detector.
-
-
Fraction Collection: Collect the radioactive peak corresponding to the retention time of the non-radioactive reference standard.
-
Formulation:
-
Dilute the collected HPLC fraction with ~20 mL of WFI.
-
Pass this diluted solution through a C18 Sep-Pak cartridge, which will trap the product.
-
Wash the cartridge with an additional 10 mL of WFI to remove residual HPLC solvents.
-
Elute the final product from the cartridge with 1.0 mL of USP-grade Ethanol.
-
Dilute the ethanol solution with 9.0 mL of 0.9% USP saline.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free dose vial. This yields a final formulation in 10% Ethanol/Saline, suitable for injection.
-
Quality Control (QC)
All radiotracers for clinical use must meet stringent quality control specifications, guided by regulatory bodies like the FDA.[10]
| QC Test | Method | Specification |
| Identity | Analytical HPLC | Retention time of the radioactive peak matches that of the authentic, non-radioactive standard. |
| Radiochemical Purity (RCP) | Analytical HPLC | ≥ 95% |
| Molar Activity (Aₘ) | Analytical HPLC | ≥ 37 GBq/µmol (1 Ci/µmol) at time of injection. |
| Radionuclidic Identity | Half-life measurement | 19-22 minutes |
| pH | pH-indicator strips | 4.5 - 7.5 |
| Residual Solvents | Gas Chromatography (GC) | Ethanol < 5000 ppm; Acetonitrile < 410 ppm; DMF < 880 ppm |
| Visual Inspection | Direct observation | Clear, colorless solution, free of particulate matter. |
| Sterility & Endotoxin | USP methods | Sterile; < 175 EU / V (Endotoxin Units per volume) |
-
Analytical HPLC Conditions:
-
Column: Phenomenex Luna C18, 5 µm, 150 x 4.6 mm.
-
Mobile Phase: Acetonitrile:Water (40:60 v/v) with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Troubleshooting and Field Insights
-
Low Radiochemical Yield: This is often due to moisture in the reaction system. Ensure all solvents are anhydrous and glassware is properly dried. Alternatively, the base may be insufficient or degraded; use fresh NaH for each synthesis. Sub-optimal trapping of [¹¹C]CH₃I can also be a cause.
-
Low Molar Activity: This can result from "cold" carbon contamination from the target gases, transfer lines, or reagents. Using high-purity gases and meticulously clean synthesis modules is critical. The amount of precursor used should also be minimized to the lowest effective quantity.
-
Impurity Peaks in HPLC: Side-reactions can occur. If an O-methylation product is observed (if applicable to the precursor structure), a different base/solvent system may be needed. Unreacted [¹¹C]CH₃I should be well-separated from the product on the HPLC.
Conclusion
This application note provides a robust and reproducible protocol for the automated synthesis of [¹¹C]3-(2-Cyanophenyl)-N-methylbenzamide. By following these detailed steps for synthesis, purification, and quality control, research teams can reliably produce this valuable PET radiotracer for in vivo imaging of PARP expression. This enables critical research in drug development, oncology, and personalized medicine, facilitating a deeper understanding of PARP inhibitor pharmacology in living subjects.
References
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Dahl, K., Halldin, C., & Schou, M. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. Clinical and Translational Imaging, 5(3), 275–289. [Link]
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Dahl, K., et al. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. SpringerLink. [Link]
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IntechOpen. (2024). The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine. IntechOpen. [Link]
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Wilson, T. C., et al. (2021). PET Imaging of a [18F]-radiolabeled PARP Inhibitor Monitors the Therapeutic Efficacy of Talazoparib in Small Cell Lung Cancer Patient-Derived Xenografts. Theranostics, 11(1), 1-11. [Link]
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Rotstein, B. (2025). Chemical Labeling with Carbon-11 Carbon Dioxide: Strategies for Tracer Discovery. YouTube. [Link]
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ResearchGate. (n.d.). Radiolabeled PARP-1 imaging tracers under clinical and preclinical investigation. ResearchGate. [Link]
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Di Gregorio, E., et al. (2025). Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. EJNMMI Radiopharmacy and Chemistry, 10(1), 15. [Link]
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Di Gregorio, E., et al. (2025). Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. SpringerLink. [Link]
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Schou, M., et al. (2021). One-Pot Synthesis of 11C-Labelled Primary Benzamides via Intermediate [11C]Aroyl Dimethylaminopyridinium Salts. Chemistry, 27(31), 8125–8128. [Link]
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Orsborne, C., et al. (2022). Fully Automated, High-Dose Radiosynthesis of [18F]PARPi. Molecules, 27(14), 4526. [Link]
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Matulenko, M. A., et al. (2004). Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. Bioorganic & Medicinal Chemistry Letters, 14(20), 5095-8. [Link]
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ResearchGate. (2024). Synthetically Accessible de novo Design using Reaction Vectors: Application to PARP1 Inhibitors. ResearchGate. [Link]
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Liger, F., et al. (2021). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 26(18), 5468. [Link]
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Sci-Hub. (n.d.). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. Sci-Hub. [Link]
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The Royal Society of Chemistry. (n.d.). [11C]Cyanation of Arylboronic Acids in Aqueous Solution. The Royal Society of Chemistry. [Link]
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Kumar, P., et al. (2023). Automated Synthesis of [11C]PiB via [11CH3OTf]-as Methylating Agent for PET Imaging of β-Amyloid. Current Radiopharmaceuticals, 16(1), 108-116. [Link]
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ResearchGate. (2023). PET imaging of PARP expression using Ga-labelled inhibitors. ResearchGate. [Link]
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MDPI. (2022). Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. MDPI. [Link]
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MDPI. (2024). [18F]F-Poly(ADP-Ribose) Polymerase Inhibitor Radiotracers for Imaging PARP Expression and Their Potential Clinical Applications in Oncology. MDPI. [Link]
-
National Institutes of Health. (2023). PET imaging of PARP expression using 68Ga-labelled inhibitors. National Institutes of Health. [Link]
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Frontiers. (2022). Radiosynthesis of [11C]Ibrutinib via Pd-Mediated [11C]CO Carbonylation: Preliminary PET Imaging in Experimental Autoimmune Encephalomyelitis Mice. Frontiers. [Link]
-
ResearchGate. (2018). Synthesis and Reactivity of N-Allenyl Cyanamides. ResearchGate. [Link]
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National Institutes of Health. (2022). Catalytic Cyanation of C–N Bonds with CO2/NH3. National Institutes of Health. [Link]
-
Nature Protocols. (2020). Manual and automated Cu-mediated radiosynthesis of the PARP inhibitor [18F]olaparib. Nature. [Link]
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Application Notes & Protocols for 3-(2-Cyanophenyl)-N-methylbenzamide
Introduction: Understanding the Molecule for Safe and Effective Handling
3-(2-Cyanophenyl)-N-methylbenzamide is a bespoke chemical entity primarily utilized in research and development settings. Its molecular architecture, featuring a benzamide scaffold linked to a cyanophenyl group, dictates its reactivity, potential hazards, and requisite handling procedures. The presence of the cyano (-C≡N) functional group necessitates a heightened level of caution due to the potential for release of highly toxic hydrogen cyanide gas under acidic conditions. Furthermore, the compound is classified as harmful if swallowed and is suspected of causing genetic defects, mandating stringent adherence to safety protocols to minimize exposure risks.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 3-(2-Cyanophenyl)-N-methylbenzamide. The protocols outlined herein are designed to ensure the integrity of the compound and the safety of laboratory personnel.
Physicochemical Properties and Hazard Profile
A thorough understanding of the compound's properties is fundamental to its safe handling.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂N₂O | ChemicalBook[1] |
| Molecular Weight | 236.27 g/mol | ChemicalBook[1] |
| Appearance | Solid (form may vary) | N/A |
| Storage Temperature | 2-8°C (recommended) | ChemScene[2] |
Hazard Identification:
| Hazard Statement | GHS Classification | Source |
| Harmful if swallowed | Acute toxicity (Oral), Category 4 | Sigma-Aldrich |
| Suspected of causing genetic defects | Germ cell mutagenicity, Category 2 | Sigma-Aldrich |
| Causes skin irritation | Skin irritation, Category 2 | TCI Chemicals[3] |
| Causes serious eye irritation | Eye irritation, Category 2 | TCI Chemicals[3] |
| May cause respiratory irritation | STOT SE 3 | CymitQuimica[4] |
Core Handling Protocols: A Risk-Based Approach
The following protocols are predicated on a risk-based assessment of the chemical's hazards. The primary goals are to prevent ingestion, inhalation, and skin/eye contact, and to avoid conditions that could lead to hazardous reactions.
Personal Protective Equipment (PPE): The First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 3-(2-Cyanophenyl)-N-methylbenzamide.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.
-
Eye and Face Protection: Use chemical safety goggles or a face shield to protect against dust particles and splashes.[3]
-
Body Protection: A lab coat or chemical-resistant apron is required to prevent contamination of personal clothing.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely, a NIOSH-approved respirator with a particulate filter is mandatory.
Caption: Personal Protective Equipment (PPE) Workflow.
Safe Handling and Weighing Protocol
All manipulations of 3-(2-Cyanophenyl)-N-methylbenzamide should be performed in a designated area, ideally within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Protocol:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, containers) within the fume hood.
-
-
Weighing:
-
Carefully open the container to avoid creating airborne dust.
-
Use a clean spatula to transfer the desired amount of the compound to a tared weigh boat.
-
Close the primary container tightly immediately after dispensing.
-
If dissolving the compound, add the solvent to the solid in the fume hood.
-
-
Post-Handling:
-
Clean all equipment that has come into contact with the compound.
-
Wipe down the work surface in the fume hood.
-
Dispose of all contaminated disposable materials (gloves, bench paper, weigh boats) in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Spill Management Protocol
In the event of a spill, a calm and methodical response is crucial to prevent exposure and further contamination.
Step-by-Step Protocol:
-
Immediate Actions:
-
Alert others in the immediate vicinity.
-
If the spill is large or involves a significant release of dust, evacuate the area and contact the appropriate emergency response team.
-
-
Small Spill Cleanup (Solid):
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent further dispersal of dust.
-
Carefully scoop the spilled material and absorbent into a labeled hazardous waste container.
-
Clean the spill area with a detergent solution and then wipe with a damp cloth.
-
All materials used for cleanup should be disposed of as hazardous waste.
-
Storage Procedures: Ensuring Compound Stability and Safety
The stability and safety of 3-(2-Cyanophenyl)-N-methylbenzamide are contingent upon proper storage conditions.
Key Storage Requirements:
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[5] A dedicated, locked cabinet is recommended to restrict access.
-
Temperature: For long-term storage, refrigeration at 2-8°C is advised to minimize potential degradation.[2]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[6][7] The cyano group can react with strong acids to produce highly toxic hydrogen cyanide gas.
Caption: Recommended Storage Protocol.
Potential Degradation Pathways
Understanding potential degradation pathways is crucial for maintaining the integrity of 3-(2-Cyanophenyl)-N-methylbenzamide, especially when designing experiments or interpreting results.
-
Hydrolysis of the Cyano Group: The cyano group is susceptible to hydrolysis under either acidic or basic conditions. This can lead to the formation of a carboxamide (-CONH₂) or a carboxylic acid (-COOH) group, altering the compound's biological activity and physical properties.[8]
-
Amide Hydrolysis: The benzamide linkage can also undergo hydrolysis under strong acidic or basic conditions, cleaving the molecule.
To mitigate these risks, it is imperative to control the pH of solutions containing the compound and to avoid prolonged exposure to moisture.[8]
Conclusion: A Culture of Safety
The effective and safe use of 3-(2-Cyanophenyl)-N-methylbenzamide in a research setting is predicated on a thorough understanding of its properties and a steadfast commitment to safety protocols. By implementing the handling and storage procedures outlined in these application notes, researchers can minimize risks to themselves and their colleagues while ensuring the integrity of their experimental work.
References
- Sigma-Aldrich. (2025-11-06).
- ChemScene. 3-(2-Cyanophenyl)-N,N-dimethylbenzamide.
- TCI Chemicals. (2024-11-29).
- CymitQuimica. (2024-12-19).
- Stanford Environmental Health & Safety.
- Fisher Scientific. (2010-11-24).
- Acros Organics. (2010-09-07).
- ChemicalBook. 3-(2-Cyanophenyl)-N-MethylbenzaMide.
- BenchChem. (2025). "N-(4-cyanophenyl)
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3-(2-Cyanophenyl)-N-methylbenzamide solution preparation for experiments
Application Note & Protocol
Topic: Preparation of 3-(2-Cyanophenyl)-N-methylbenzamide Solutions for In Vitro Research
Abstract
This document provides a comprehensive guide for the preparation of experimental solutions of 3-(2-Cyanophenyl)-N-methylbenzamide. The successful execution of in vitro studies hinges on the accurate and reproducible preparation of test compounds. This note details the critical physicochemical properties of the target molecule, outlines a risk-assessed safety protocol, and provides validated, step-by-step methodologies for creating both high-concentration stock solutions and serially diluted aqueous working solutions. The causality behind key procedural steps is explained to empower researchers to adapt these protocols to their specific experimental contexts while maintaining data integrity.
Compound Characterization & Physicochemical Properties
A thorough understanding of a compound's properties is the foundation of reliable solution preparation. 3-(2-Cyanophenyl)-N-methylbenzamide is an aromatic compound featuring both a nitrile (-C≡N) and a secondary amide (-C(=O)NH-) functional group. These features dictate its solubility, stability, and handling requirements.
Based on its structure and data from analogous compounds, its properties can be summarized as follows:
| Property | Value / Expected Characteristic | Source |
| Chemical Name | 3-(2-Cyanophenyl)-N-methylbenzamide | [1] |
| CAS Number | 1365272-05-4 | [1] |
| Molecular Formula | C₁₅H₁₂N₂O | [1] |
| Molecular Weight | 236.27 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature. | |
| Aqueous Solubility | Predicted to be low to very low. The related compound, benzamide, is only slightly soluble in water.[2] | |
| Organic Solubility | Expected to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and, to a lesser extent, in alcohols like ethanol.[3][4] | |
| Stability | Benzamide derivatives are generally stable in dilute aqueous solutions but can be susceptible to hydrolysis under strong acidic or basic conditions.[5][6] Stock solutions in anhydrous DMSO are expected to be stable when stored correctly. |
Essential Safety & Handling Protocols
While a specific Safety Data Sheet (SDS) for 3-(2-Cyanophenyl)-N-methylbenzamide is not available, data from structurally similar benzamide and cyano-phenyl compounds necessitates a cautious approach.[7][8] The following minimum safety protocols are mandatory.
Hazard Profile (Inferred):
-
Acute Toxicity: May be harmful if swallowed or in contact with skin.[7][8][9]
-
Irritation: May cause skin, eye, and respiratory irritation.[8][10]
Required Personal Protective Equipment (PPE) & Handling:
-
Engineering Controls: All initial weighing and preparation of stock solutions must be performed in a certified chemical fume hood to avoid inhalation of fine particulates.[8][11]
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Change gloves immediately if contamination occurs.
-
Body Protection: A lab coat must be worn at all times.
-
Waste Disposal: Dispose of all waste materials (e.g., pipette tips, tubes, excess solution) in accordance with local, state, and federal regulations for chemical waste.
Rationale for Solvent Selection
The choice of solvent is the most critical decision in preparing a compound for biological assays. The goal is to fully solubilize the compound at a high concentration while ensuring the solvent has minimal impact on the experimental system at its final working concentration.
Primary Recommendation: Dimethyl Sulfoxide (DMSO)
DMSO is the solvent of choice for several compelling reasons:
-
High Solubilizing Power: As a highly polar aprotic solvent, DMSO can effectively dissolve a vast range of organic molecules, including complex aromatic structures like 3-(2-Cyanophenyl)-N-methylbenzamide.[3][12]
-
Biological Compatibility: In most in vitro assays, final DMSO concentrations of <0.5% (and often <0.1%) are well-tolerated by cell lines without inducing significant toxicity or off-target effects. This allows for the preparation of highly concentrated stocks, minimizing the volume of solvent added to the final experiment.
-
Miscibility: DMSO is miscible with water and most aqueous culture media in all proportions, which facilitates the preparation of working solutions, although rapid dilution can still cause precipitation if the compound's solubility limit is exceeded.[12]
Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a high-concentration stock solution, which serves as the foundation for all subsequent experimental dilutions.
Materials:
-
3-(2-Cyanophenyl)-N-methylbenzamide (MW: 236.27 g/mol )[1]
-
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Calibrated micropipettes
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Bath sonicator
Step-by-Step Methodology:
-
Calculation: To prepare a 10 mM solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 236.27 g/mol × 1000 mg/g = 2.36 mg
-
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh out 2.36 mg of 3-(2-Cyanophenyl)-N-methylbenzamide directly into the tube.
-
Expert Insight: Weighing directly into the final vessel minimizes compound loss during transfer.
-
-
Solubilization: Add 1.0 mL of anhydrous DMSO to the tube. Secure the cap tightly.
-
Causality: Using anhydrous DMSO is crucial as water can promote compound degradation or hydrolysis over long-term storage.
-
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If any solid particulates remain, place the tube in a bath sonicator at room temperature for 5-10 minutes.
-
Verification: Visually inspect the solution against a bright light source. It must be completely clear and free of any visible crystals or precipitate. If particulates persist, continue sonication for another 5 minutes.
-
Trustworthiness: This step is a critical self-validating checkpoint. An incompletely dissolved stock solution is a primary source of experimental error.
-
-
Storage: Dispense the 10 mM stock solution into small, single-use aliquots (e.g., 20-50 µL) in sterile cryovials. Store protected from light at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
-
Expert Insight: Aliquoting is essential to prevent repeated freeze-thaw cycles, which can lead to compound degradation and compromise solution integrity.
-
Quick Reference for 10 mM Stock Solution:
| Desired Volume | Mass of Compound to Weigh | Volume of DMSO to Add |
| 0.5 mL | 1.18 mg | 0.5 mL |
| 1.0 mL | 2.36 mg | 1.0 mL |
| 5.0 mL | 11.81 mg | 5.0 mL |
Protocol: Preparation of Aqueous Working Solutions
Working solutions are prepared by diluting the high-concentration stock into the aqueous buffer or cell culture medium specific to your experiment.
Key Principle: The Vehicle Control You must always run a parallel control experiment containing the highest concentration of the solvent (e.g., DMSO) used in your compound-treated samples. This "vehicle control" ensures that any observed biological effects are due to the compound itself and not the solvent.
Step-by-Step Methodology (Example: Preparing a 10 µM working solution from a 10 mM stock):
-
Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, first perform an intermediate dilution. For example, dilute the 10 mM stock 1:100 in your assay medium to create a 100 µM intermediate solution.
-
Pipette 5 µL of the 10 mM stock into 495 µL of assay medium.
-
Causality: This two-step process improves accuracy and reduces the risk of creating a locally supersaturated solution that could cause the compound to precipitate.
-
-
Final Dilution: Dilute the 100 µM intermediate solution 1:10 into the final volume of assay medium.
-
For a final volume of 1 mL, add 100 µL of the 100 µM solution to 900 µL of assay medium.
-
-
Mixing Technique: When adding the compound (in DMSO) to the aqueous medium, vortex or pipette-mix the medium simultaneously.
-
Expert Insight: This rapid mixing helps to disperse the compound quickly, preventing it from crashing out of solution. Never add the aqueous medium directly onto the small volume of DMSO stock.
-
-
Final Inspection: The final working solution should be clear. If you observe any cloudiness or precipitate, the concentration may be above the compound's aqueous solubility limit. In this case, you must prepare a new, lower-concentration solution.
References
- ChemScene.3-(2-Cyanophenyl)-N,N-dimethylbenzamide.
- TCI Chemicals.
- AMI-CON.
- ChemicalBook.3-(2-Cyanophenyl)-N-MethylbenzaMide | 1365272-05-4.
- Fisher Scientific.SAFETY DATA SHEET: N,N-Diethyl-3-methylbenzamide.
- Sigma-Aldrich.
- CymitQuimica.Safety Data Sheet: N-(2-CYANOPHENYL)PICOLINAMIDE.
-
Diness, F., Bjerrum, N. J., & Begtrup, M. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 523–530. [Link]
-
Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.[Link]
-
ResearchGate. Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?[Link]
-
Wikipedia. Benzamide.[Link]
-
ResearchGate. Effect of dimethylsulfoxide, ethanol, α- and β-cyclodextrins and their association on the solubility of natural bioactive compounds.[Link]
Sources
- 1. 3-(2-Cyanophenyl)-N-MethylbenzaMide | 1365272-05-4 [chemicalbook.com]
- 2. Benzamide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and stability of strongly acidic benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ami-con.co.uk [ami-con.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. gchemglobal.com [gchemglobal.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(2-Cyanophenyl)-N-methylbenzamide
Welcome to the technical support center for the synthesis of 3-(2-Cyanophenyl)-N-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help improve the yield and purity of your synthesis. Our approach is grounded in established chemical principles and field-proven experience to ensure you can confidently navigate the challenges of this synthesis.
Overview of the Synthetic Strategy
The synthesis of 3-(2-Cyanophenyl)-N-methylbenzamide typically proceeds via a two-step route: a Suzuki-Miyaura cross-coupling reaction to form the biaryl scaffold, followed by an amide bond formation. This guide will focus on the challenges and optimization of the initial and arguably most crucial step: the palladium-catalyzed Suzuki-Miyaura coupling between 3-bromo-N-methylbenzamide and (2-cyanophenyl)boronic acid .
A logical workflow for troubleshooting this synthesis is outlined below:
Caption: A general troubleshooting workflow for the synthesis of 3-(2-Cyanophenyl)-N-methylbenzamide.
Troubleshooting Guide: Suzuki-Miyaura Coupling Step
This section addresses common issues encountered during the Suzuki-Miyaura coupling of 3-bromo-N-methylbenzamide and (2-cyanophenyl)boronic acid.
Question 1: My Suzuki-Miyaura coupling reaction shows low conversion to the desired product, with starting materials remaining. What are the likely causes and how can I improve the conversion rate?
Answer:
Low conversion in a Suzuki-Miyaura coupling is a frequent issue and can often be traced back to several key factors related to the catalyst, reagents, or reaction conditions.[1][2]
Causality and Solutions:
-
Inactive Catalyst: The active form of the palladium catalyst is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. Incomplete reduction can lead to low catalytic activity.
-
Recommendation: Ensure your reaction conditions promote the reduction of the Pd(II) precatalyst. The choice of phosphine ligand is critical here. Bulky, electron-rich phosphine ligands can stabilize the Pd(0) species and facilitate the catalytic cycle.[3] Consider switching to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ if you suspect issues with in situ reduction.
-
-
Poor Quality Boronic Acid: Boronic acids can undergo degradation, especially if they are old or have been stored improperly. This leads to a lower effective concentration of the active coupling partner.
-
Recommendation: Use freshly purchased or recently prepared (2-cyanophenyl)boronic acid. If you suspect degradation, you can try recrystallizing the boronic acid before use.
-
-
Inadequate Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[2] The choice and strength of the base can significantly impact the reaction rate.
-
Recommendation: If you are using a mild base like K₂CO₃, consider switching to a stronger base such as Cs₂CO₃ or K₃PO₄. The solubility of the base in the reaction medium is also important.
-
-
Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, effectively halting the reaction.
-
Recommendation: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Degas your solvent thoroughly before use by sparging with an inert gas or by using the freeze-pump-thaw method.
-
Experimental Protocol: Optimizing Suzuki-Miyaura Coupling Conditions
| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization |
| Catalyst | Pd(OAc)₂ / PPh₃ | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Provides a more stable and active catalytic system. |
| Base | K₂CO₃ (aqueous) | Cs₂CO₃ or K₃PO₄ (anhydrous) | Stronger bases can accelerate the transmetalation step. |
| Solvent | Toluene/Water | Dioxane/Water or Anhydrous Toluene | Dioxane can improve the solubility of reagents. Anhydrous conditions may be necessary with certain bases. |
| Temperature | 80-90 °C | 100-110 °C | Higher temperatures can increase the reaction rate, but monitor for decomposition. |
Question 2: I am observing a significant amount of a side product that appears to be the debrominated starting material (N-methylbenzamide). What is causing this and how can I minimize it?
Answer:
The formation of a debrominated side product is a common issue in Suzuki-Miyaura reactions and is often referred to as proto-dehalogenation. This side reaction competes with the desired cross-coupling pathway.
Causality and Solutions:
-
Presence of Protic Impurities: Water or other protic impurities in the reaction mixture can act as a proton source, leading to the protonolysis of the organopalladium intermediate.
-
Recommendation: Ensure all your reagents and solvents are thoroughly dried before use, especially if you are employing anhydrous reaction conditions.
-
-
β-Hydride Elimination: While less common with aryl halides, if there are any alkyl impurities with β-hydrogens, β-hydride elimination from the organopalladium intermediate can occur, leading to the formation of a palladium-hydride species which can then reductively eliminate to give the debrominated product.
-
Recommendation: Ensure the purity of your starting materials.
-
-
Reaction with the Solvent: Some solvents, particularly alcohols, can act as a hydride source, leading to dehalogenation.
-
Recommendation: If you suspect the solvent is contributing to this side reaction, switch to an aprotic solvent like toluene or dioxane.
-
Experimental Protocol: Minimizing Dehalogenation
-
Dry Solvents and Reagents: Dry your solvents over appropriate drying agents (e.g., sodium/benzophenone for THF/dioxane, calcium hydride for toluene). Ensure your starting materials and base are anhydrous.
-
Use of Additives: In some cases, the addition of a small amount of a halide scavenger, such as silver carbonate, can help to suppress dehalogenation.
-
Optimize Reaction Time: Monitor the reaction progress by TLC or GC-MS. Prolonged reaction times at high temperatures can sometimes lead to increased side product formation. Aim to stop the reaction once the starting material is consumed.
Frequently Asked Questions (FAQs)
Q1: What is the best workup procedure to isolate and purify 3-(2-Cyanophenyl)-N-methylbenzamide?
A1: A standard workup procedure involves cooling the reaction mixture, diluting it with an organic solvent like ethyl acetate, and washing with water and brine to remove inorganic salts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
For purification, column chromatography on silica gel is typically effective. A gradient elution system starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity (e.g., to hexane/ethyl acetate 1:1) should allow for the separation of the product from any remaining starting materials and non-polar byproducts.
Q2: Can I use a different boronic acid derivative, such as a boronic ester, for this coupling?
A2: Yes, boronic esters, such as the pinacol ester of (2-cyanophenyl)boronic acid, are often more stable and easier to handle than the corresponding boronic acids. They are generally compatible with Suzuki-Miyaura coupling conditions and can sometimes give higher yields due to their increased stability.[1] The reaction conditions may need slight optimization, but the general principles remain the same.
Q3: My reaction mixture turns black during the Suzuki coupling. Is this normal?
A3: A color change to dark brown or black is common in palladium-catalyzed reactions and often indicates the formation of palladium black (colloidal palladium metal). While this can be a sign of catalyst decomposition and loss of activity, it does not always mean the reaction has failed. If the reaction is proceeding to give the desired product, the color change can be considered normal. However, if you are experiencing low yields, the formation of excessive palladium black could be a contributing factor, suggesting that your ligand is not effectively stabilizing the catalytic species.
Q4: What are the key safety precautions I should take when running this synthesis?
A4:
-
Palladium Catalysts: While generally not highly toxic, palladium compounds should be handled with care. Avoid inhalation of dust and skin contact.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Work in a well-ventilated fume hood and avoid sources of ignition.
-
Bases: Strong bases like cesium carbonate and potassium phosphate are corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Cyanide Group: The product contains a cyano group. While covalently bound and not as acutely toxic as free cyanide, it is still important to handle the compound with care and avoid ingestion or inhalation.
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.
-
To a dry round-bottom flask, add 3-bromo-N-methylbenzamide (1.0 eq), (2-cyanophenyl)boronic acid (1.2 eq), and cesium carbonate (2.0 eq).
-
Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Add degassed dioxane and water (4:1 v/v) via syringe.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 eq) to the flask under a positive pressure of inert gas.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature for workup.
Protocol 2: Amide Bond Formation (Alternative Route)
This protocol outlines the synthesis starting from 3-(2-cyanophenyl)benzoic acid.
-
Dissolve 3-(2-cyanophenyl)benzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or DMF.
-
Add a coupling agent, for example, HATU (1.1 eq) or EDC (1.1 eq) with HOBt (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add a solution of methylamine (1.2 eq, e.g., as a solution in THF or as methylamine hydrochloride with an additional equivalent of base).
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, proceed with a standard aqueous workup to isolate the product.
References
- European Patent Office. (2008). PROCESS FOR PREPARING 2-AMINO-5-CYANOBENZOIC ACID DERIVATIVES - EP 2102150 B1. Google Patents.
- Google Patents. (n.d.). Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - CN103702978A.
- Google Patents. (n.d.). Preparation method of benzoic acid amide compounds - KR20170003387A.
-
Gowda, B. T., et al. (2010). N-(2-Chlorophenyl)-3-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
PubMed. (2019). Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. Retrieved from [Link]
-
Organic Syntheses. (n.d.). NITRONES FOR INTRAMOLECULAR 1,3-DIPOLAR CYCLOADDITIONS. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing cyanamide - CN113200912A.
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Curia Global. (n.d.). Selected Publications and Patents from 2005–2019. Retrieved from [Link]
-
SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]
-
PubChem. (n.d.). Process of preparing 3-amino-2-cyano acrylamide - Patent US-3694484-A. Retrieved from [Link]
- Google Patents. (n.d.). A process for producing nitrile compounds - Patent 0080700.
-
National Center for Biotechnology Information. (2011). Facile Amide Formation via S-Nitrosothioacids. Retrieved from [Link]
-
ResearchGate. (2025). Preparation and Characterization and Biological Activities of Mixed Ligand Complexes of Co , Ni and Cu with 3. Retrieved from [Link]
-
ResearchGate. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. Retrieved from [Link]
-
Semantic Scholar. (2019). Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. Retrieved from [Link]
-
PubMed. (2004). 2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. Retrieved from [Link]
Sources
Technical Support Center: Purification of Crude 3-(2-Cyanophenyl)-N-methylbenzamide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of crude 3-(2-Cyanophenyl)-N-methylbenzamide. The content is structured to address specific experimental issues through a troubleshooting guide and a comprehensive FAQ section, grounded in established chemical principles and field-proven insights.
Introduction: The Importance of Purity
3-(2-Cyanophenyl)-N-methylbenzamide is a molecule of interest in medicinal chemistry and materials science. The presence of impurities, even in small amounts, can significantly impact the outcomes of biological assays, material properties, and regulatory compliance. Common impurities may include unreacted starting materials, reaction byproducts, or degradation products. Achieving high purity (typically >98%) is therefore a critical, non-negotiable step in its synthesis. This guide is designed to help you navigate the common pitfalls associated with its purification.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 3-(2-Cyanophenyl)-N-methylbenzamide.
Scenario 1: Recrystallization Issues
Problem: My compound "oils out" instead of forming crystals during recrystallization.
-
Probable Cause & Scientific Rationale: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point. The compound is likely highly soluble in the chosen solvent, or the solution is too concentrated, leading to precipitation at a high temperature. 3-(2-Cyanophenyl)-N-methylbenzamide, being a moderately polar molecule, may exhibit this behavior in highly non-polar or highly polar solvents where solubility changes drastically with temperature.
-
Suggested Solutions:
-
Increase Solvent Volume: Add more hot solvent to the oiled-out mixture until the oil completely dissolves. This lowers the saturation point to a temperature below the compound's melting point.
-
Reduce Cooling Rate: Allow the solution to cool more slowly. Place the flask in a warm bath that is allowed to cool to room temperature gradually before moving it to an ice bath. This provides more time for proper crystal lattice formation.
-
Change Solvent System: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but well at high temperatures[1]. Consider a mixed solvent system. For example, dissolve the compound in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexane or heptane) at an elevated temperature until the solution becomes turbid. Then, add a few drops of the good solvent to clarify the solution before allowing it to cool.
-
Problem: After recrystallization, the yield is very low.
-
Probable Cause & Scientific Rationale:
-
Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even at low temperatures.
-
Premature Crystallization: The compound may have crystallized on the filter paper or funnel during a hot filtration step.
-
Inappropriate Solvent Choice: The compound might be too soluble in the chosen solvent, even at cold temperatures.
-
-
Suggested Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Preheat Equipment: When performing a hot filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent the product from crashing out prematurely.
-
Recover More Product: Concentrate the mother liquor (the filtrate after collecting the crystals) by about 50% and cool it again to obtain a second crop of crystals. Note that the second crop may be less pure and should be analyzed separately.
-
Scenario 2: Column Chromatography Challenges
Problem: The spots on my TLC plate are streaking.
-
Probable Cause & Scientific Rationale:
-
Sample Overload: Applying too much sample to the TLC plate can saturate the stationary phase.
-
Inappropriate Solvent: The solvent system may be too polar, causing the compound to move with the solvent front without proper partitioning. Conversely, if the compound is highly polar, it may bind too strongly to the silica gel. The amide and nitrile groups in the target molecule can interact strongly with the acidic silica gel surface.
-
Compound Degradation: The compound might be unstable on the acidic silica gel.
-
-
Suggested Solutions:
-
Dilute Your Sample: Spot a more dilute solution of your compound on the TLC plate.
-
Optimize the Mobile Phase:
-
If streaking occurs at the top of the plate, decrease the polarity of your eluent (e.g., move from 50% Ethyl Acetate in Hexane to 30%).
-
If the compound remains at the baseline, increase the polarity.
-
Add a small amount (0.5-1%) of a modifier like triethylamine to the eluent system. This can neutralize the acidic sites on the silica gel, preventing strong binding and reducing tailing of basic or polar compounds.
-
-
Problem: My compound co-elutes with an impurity during column chromatography.
-
Probable Cause & Scientific Rationale: The polarity of your compound and the impurity are too similar for effective separation with the chosen solvent system.
-
Suggested Solutions:
-
Fine-Tune the Eluent System: Switch to a different solvent system with different selectivities. For example, if you are using an Ethyl Acetate/Hexane system, try a Dichloromethane/Methanol system. The different intermolecular interactions can alter the retention times of the compounds[2].
-
Use a Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity. This can improve the resolution between closely eluting compounds. A typical gradient for this compound might start at 10% Ethyl Acetate in Hexane and gradually increase to 40% over several column volumes.
-
Change the Stationary Phase: If separation on silica gel is not possible, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica (C18).
-
Purification Strategy Workflow
The following diagram outlines a decision-making process for purifying crude 3-(2-Cyanophenyl)-N-methylbenzamide.
Caption: Decision workflow for purification method selection.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude 3-(2-Cyanophenyl)-N-methylbenzamide?
The impurities will largely depend on the synthetic route. Assuming a standard amide coupling between 3-(2-cyanophenyl)benzoic acid and methylamine, you can expect:
-
Unreacted Starting Materials: 3-(2-cyanophenyl)benzoic acid and residual coupling agents (e.g., EDC, HOBt).
-
Side-Reaction Products: Self-condensation products of the carboxylic acid or other side reactions.
-
Process-Related Impurities: Residual solvents, or even N-nitrosamines, which can form from reactions involving secondary amines or their sources under certain conditions[3][4].
Q2: How do I choose the best solvent system for recrystallization?
The principle of "like dissolves like" is a good starting point. Your target molecule has both polar (amide, nitrile) and non-polar (two phenyl rings) features.
-
Screening: Test the solubility of a small amount of your crude material in various solvents at room temperature and upon heating.
-
Ideal Properties: Look for a solvent that shows poor solubility at room temperature but high solubility when heated.
-
Solvent Polarity: Solvents like ethanol, isopropanol, ethyl acetate, or toluene are often good starting points for compounds of this nature. A mixed solvent system, such as Ethyl Acetate/Hexane or Dichloromethane/Hexane, often provides the best results.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Hexane | 69 | Very Low | Likely a good anti-solvent. |
| Toluene | 111 | Low | Good for dissolving at high temp. |
| Ethyl Acetate | 77 | Medium | Good "good" solvent. Often used with hexane. |
| Isopropanol | 82 | Medium-High | Good single solvent candidate. |
| Ethanol | 78 | High | May be too good a solvent, leading to low recovery. |
Q3: What is a good starting mobile phase for column chromatography on silica gel?
A good starting point is a solvent system that gives your product a Retention Factor (Rf) of 0.25-0.35 on a TLC plate. This generally provides the best separation on a column. For 3-(2-Cyanophenyl)-N-methylbenzamide, begin with a mixture of 20-30% Ethyl Acetate in Hexane . You can adjust the ratio based on your initial TLC results[5][6].
Q4: Which analytical techniques should I use to confirm the purity of my final product?
A combination of techniques is always recommended for authoritative purity confirmation:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR will confirm the structure and identify any proton- or carbon-containing impurities.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. Using a UV detector, you can determine the purity as a percentage of the total peak area[7].
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
Melting Point: A sharp melting point range (within 1-2 °C) is a good indicator of high purity for a crystalline solid.
Detailed Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate/Hexane
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum volume of hot ethyl acetate to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: While the solution is still warm, slowly add hexane dropwise until the solution remains faintly cloudy (turbid). Add a few drops of ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the column eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elution: Begin eluting with a low-polarity solvent mixture (e.g., 10% ethyl acetate in hexane). Collect fractions in test tubes.
-
Monitoring: Monitor the elution process by spotting fractions onto TLC plates and visualizing under a UV lamp.
-
Gradient (Optional): Gradually increase the polarity of the eluent (e.g., to 20%, then 30% ethyl acetate) to elute the desired compound.
-
Combine & Evaporate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified product.
References
-
PubChem. N-(3-cyanophenyl)benzamide. [Link]
- Google Patents.
-
The Royal Society of Chemistry. Supporting information for a study on aromatic oligoamides. [Link]
-
MDPI. Mechanistic Chromatographic Column Characterization. [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]
- Google Patents. Crystalline forms of...benzamide and its mono hydrochloride salt.
-
Titanium-Catalyzed Cyano-Borrowing Reaction for the Direct Amination of Cyanohydrins with Ammonia. [Link]
-
ResearchGate. Navigating nitrosamines: origin, detecting, analysing and regulating impurities in pharmaceuticals. [Link]
-
ResearchGate. Reaction of N-acetylbenzamides with hydroxylamine hydrochloride: synthesis of 3-methyl-5-aryl-1,2,4-oxadiazoles. [Link]
-
Semantic Scholar. Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. [Link]
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Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
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Agilent. Nitrosamine Impurities Application Guide. [Link]
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- 7. US11384086B2 - Crystalline forms of 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-n-{4-[(4-methylpiperazin-1- yl)methyl]-3-(trifluoromethyl)phenyl}benzamide and its mono hydrochloride salt - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-(2-Cyanophenyl)-N-methylbenzamide
Welcome to the technical support center for the synthesis of 3-(2-cyanophenyl)-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important compound. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity and purity of your final product.
I. Overview of the Primary Synthetic Route: Suzuki-Miyaura Coupling
The most prevalent and efficient method for synthesizing 3-(2-cyanophenyl)-N-methylbenzamide is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction creates the crucial biaryl C-C bond. Two primary variations of this route are commonly employed, each with its own set of potential challenges.
Route A: Coupling of 3-bromo-N-methylbenzamide with 2-cyanophenylboronic acid (or a boronate ester). Route B: Coupling of 2-bromobenzonitrile with (3-(methylcarbamoyl)phenyl)boronic acid (or a boronate ester).
This guide will focus on troubleshooting impurities arising from these Suzuki-Miyaura coupling strategies.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis and purification of 3-(2-cyanophenyl)-N-methylbenzamide.
Q1: My reaction seems to have low yield and multiple spots on TLC, with some being very non-polar. What are the likely side products?
A1: Low yields and the presence of multiple, often less polar, byproducts in a Suzuki-Miyaura coupling are typically indicative of side reactions involving the boronic acid partner. The two most common culprits are protodeboronation and homocoupling .
-
Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond.[1][2] This side reaction is often promoted by aqueous basic conditions and elevated temperatures.[1]
-
If using Route A (with 2-cyanophenylboronic acid), this will result in the formation of benzonitrile .
-
If using Route B (with (3-(methylcarbamoyl)phenyl)boronic acid), this will generate N-methylbenzamide .
-
-
Homocoupling: This involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl. This is a common side reaction, particularly if the oxidative addition of the palladium catalyst to the aryl halide is slow or if oxygen is present in the reaction mixture.
-
From Route A, this would produce 2,2'-dicyanobiphenyl .
-
From Route B, this would lead to N,N'-dimethyl-[1,1'-biphenyl]-3,3'-dicarboxamide .
-
Troubleshooting Protodeboronation and Homocoupling:
| Parameter | Recommendation | Rationale |
| Base | Use a milder, non-hydroxide base such as K₂CO₃ or Cs₂CO₃. | Strong bases like NaOH or KOH can accelerate protodeboronation.[1] |
| Solvent | Ensure anhydrous conditions if possible, or use a biphasic system (e.g., Toluene/water) to minimize exposure of the boronic acid to the aqueous base. | Water is the proton source for protodeboronation. |
| Temperature | Run the reaction at the lowest effective temperature. | Higher temperatures can increase the rate of side reactions. |
| Degassing | Thoroughly degas the reaction mixture (e.g., with argon or nitrogen) before adding the palladium catalyst. | Oxygen can promote the homocoupling of boronic acids. |
| Catalyst Loading | Optimize the palladium catalyst and ligand loading. | Insufficiently active catalyst can lead to slower cross-coupling, allowing more time for side reactions. |
Q2: I've isolated my product, but I see a persistent impurity with a similar polarity that is difficult to remove by column chromatography. What could it be?
A2: An impurity with similar polarity to your desired product, 3-(2-cyanophenyl)-N-methylbenzamide, is often a structurally related compound. One common possibility is the hydrolysis of the nitrile group.
-
Nitrile Hydrolysis: The cyano group (-CN) can be hydrolyzed to a primary amide (-CONH₂) or a carboxylic acid (-COOH) under either acidic or basic conditions, which are often present during the reaction or workup.[3][4][5]
-
Impurity A: 3-(2-carbamoylphenyl)-N-methylbenzamide: Formed by partial hydrolysis of the nitrile. This impurity will have a higher polarity than the starting material.
-
Impurity B: 3-(2-carboxyphenyl)-N-methylbenzamide: Formed by complete hydrolysis of the nitrile. This impurity is acidic and its polarity will be highly dependent on the pH of the mobile phase during chromatography.
-
Troubleshooting Nitrile Hydrolysis:
-
Reaction pH: If using a strong base, minimize reaction time and temperature. Consider using a milder base.
-
Workup: During the aqueous workup, avoid prolonged exposure to strongly acidic or basic conditions. Neutralize the reaction mixture carefully.
-
Purification: If these impurities are present, consider a pH-modifying extraction. For the carboxylic acid impurity, washing the organic layer with a mild base (e.g., saturated NaHCO₃ solution) can selectively remove it.
Q3: My NMR spectrum shows unreacted starting materials. How can I drive the reaction to completion?
A3: The presence of unreacted starting materials, such as 3-bromo-N-methylbenzamide or 2-cyanophenylboronic acid, points to an incomplete reaction.
Troubleshooting Incomplete Conversion:
| Parameter | Recommendation | Rationale |
| Catalyst Activity | Use a fresh, high-quality palladium catalyst and ligand. Consider a pre-catalyst that is more readily activated. | The activity of the palladium catalyst is critical for the efficiency of the Suzuki-Miyaura coupling. |
| Stoichiometry | A slight excess (1.1-1.5 equivalents) of the boronic acid reagent is often used. | This can help to drive the reaction to completion, especially if the boronic acid is prone to decomposition. |
| Reaction Time/Temp | Increase the reaction time or temperature, while monitoring for the formation of degradation products. | Some Suzuki couplings require more forcing conditions to proceed to completion. |
| Solvent Choice | Ensure the chosen solvent (e.g., dioxane, THF, DMF) is appropriate for the reaction temperature and solubilizes all reactants. | Poor solubility can hinder reaction rates. |
III. Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Route A)
-
To a reaction vessel, add 3-bromo-N-methylbenzamide (1.0 eq.), 2-cyanophenylboronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the solvent (e.g., a 4:1 mixture of dioxane and water).
-
Degas the solution again with the inert gas for 10-15 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Analytical Method for Impurity Profiling by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a suitable gradient (e.g., 30-90% B over 15 minutes) to resolve the product from starting materials and potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Elution Order: Starting materials (e.g., 3-bromo-N-methylbenzamide) will typically elute before the more polar product. Homocoupling products will be less polar and have longer retention times.
IV. Visualizing Impurity Formation
The following diagrams illustrate the main reaction pathway and the formation of key impurities.
Caption: Main reaction and key impurity pathways.
Caption: Troubleshooting decision flowchart.
V. References
-
Google Patents. (n.d.). Aryl nitrogen-containing bicyclic compounds and methods of use. Retrieved from
-
PubChem. (n.d.). 3-Bromobenzamide. Retrieved from [Link]
-
MDPI. (2022). Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. Retrieved from [Link]
-
Journal of the American Chemical Society. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Retrieved from [Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
RSC Publishing. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Retrieved from [Link]
-
Nimbus Therapeutics. (2025). Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A General and Mild Method for the Conversion of Nitriles to Primary Amides. Retrieved from [Link]
-
Google Patents. (n.d.). Preparation of Intermediates. Retrieved from [Link]
-
PubChem. (n.d.). 2-Cyanophenylboronic acid. Retrieved from [Link]
-
Google Patents. (n.d.). Amide derivative, pest control agent containing the amide derivative and use of the pest control agent. Retrieved from
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved from [Link]
-
UCHEM. (2025). 3-Bromobenzamide (CAS 22726-00-7) - Properties and Applications. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. Retrieved from [Link]
-
ACS Publications. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 3-Bromobenzamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chemistry Steps. (2024). Converting Nitriles to Amides. Retrieved from [Link]
-
Springer. (n.d.). Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the preparation of pure 2-cyanophenylboronic acid and esters thereof, intermediates of perampanel or of e2040. Retrieved from
-
EliScholar - Yale University. (n.d.). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. Retrieved from [Link]
-
Justia Patents. (n.d.). method for preparing and delivering bisantrene formulations. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Bromobenzamide. Retrieved from [Link]
-
ResearchGate. (2025). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. Retrieved from [Link]
Sources
Technical Support Center: A Guide to Resolving Solubility Issues of 3-(2-Cyanophenyl)-N-methylbenzamide in DMSO
Welcome to the technical support guide for 3-(2-Cyanophenyl)-N-methylbenzamide. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered when preparing solutions of this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions during your experiments.
Introduction: Understanding the Molecule and the Challenge
3-(2-Cyanophenyl)-N-methylbenzamide is a small molecule with a complex aromatic structure. Like many benzamide derivatives, it possesses both polar (amide and nitrile groups) and nonpolar (biphenyl backbone) characteristics.[1][2] While DMSO is an exceptional polar aprotic solvent capable of dissolving a vast range of compounds, issues can still arise due to factors like compound purity, solvent quality, and handling techniques.[3][4]
Low solubility can significantly impact experimental outcomes by causing underestimated activity, poor reproducibility, and inaccurate structure-activity relationship (SAR) data.[5] This guide provides a systematic approach to troubleshooting these issues, ensuring the integrity and reliability of your results.
Visual Troubleshooting Workflow
Before diving into the detailed FAQs, the following workflow provides a high-level overview of the troubleshooting process. Start at the top and follow the path that best describes your situation.
Caption: A flowchart for troubleshooting solubility issues.
Frequently Asked Questions (FAQs)
Q1: I've added 3-(2-Cyanophenyl)-N-methylbenzamide to DMSO, but it's not dissolving with simple mixing. What's the first thing I should do?
Answer: The initial inability to dissolve is often due to insufficient kinetic energy to overcome the compound's crystal lattice energy—the forces holding the solid compound together.
-
Scientific Rationale: Dissolution is a process where solvent-solute interactions must become more favorable than solute-solute and solvent-solvent interactions. For complex organic molecules, this often requires more than passive mixing. The molecular structure of benzamide derivatives allows for hydrogen bonding and pi-stacking, which can lead to a stable crystal form that resists dissolution.[1][6]
-
Immediate Action: Before applying heat or other methods, ensure you have used adequate mechanical agitation.
-
Vortexing: Vortex the vial vigorously for at least 2-5 minutes.
-
Sonication: If vortexing is insufficient, place the sample in a bath sonicator for 15-30 minutes.[7] Sonication uses high-frequency sound waves to create and collapse microscopic cavitation bubbles. This process generates localized high-energy jets and shockwaves that effectively break apart solute particles and enhance solvent interaction.[8]
-
Refer to Protocol 1 for a standardized stock solution preparation method.
Q2: Mechanical energy didn't work. Is it safe to heat the solution?
Answer: Yes, gentle heating is a common and effective next step, but it must be done with caution.
-
Scientific Rationale: For most compounds, solubility is an endothermic process, meaning it increases with temperature.[9][10][11] Increasing the temperature provides the system with the thermal energy needed to break the solute-solute bonds within the crystal lattice.
-
Recommended Protocol:
-
Use a water bath set to a controlled temperature, typically between 30°C and 40°C.[7]
-
Place the sealed vial in the water bath for 10-15 minute intervals, vortexing between intervals.
-
Critical Caution: Avoid aggressive heating. DMSO can decompose at its boiling point (189°C), and this decomposition can be catalyzed by acids or bases at lower temperatures.[4] Furthermore, the target compound itself could be thermally labile. Prolonged or excessive heat can lead to degradation, which may not be visible but will compromise your experiment.[12]
-
Q3: Could the quality of my DMSO be the cause of the solubility problem?
Answer: Absolutely. The purity and water content of your DMSO are critical factors.
-
Scientific Rationale: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of even small amounts of water can dramatically decrease the solubility of hydrophobic compounds.[8] Water is a poor solvent for this class of molecule and its presence alters the polarity of the DMSO, reducing its ability to solvate the nonpolar regions of 3-(2-Cyanophenyl)-N-methylbenzamide.
-
Best Practices for DMSO Handling:
-
Use High-Purity, Anhydrous DMSO: Always use sealed, unopened vials of anhydrous (≤0.1% water) DMSO, preferably of ≥99.9% purity, for preparing stock solutions.
-
Work Quickly: When opening a bottle of DMSO, do so in a low-humidity environment if possible. Aliquot the amount you need and immediately reseal the main container tightly.
-
Use Small Aliquots: It is highly recommended to aliquot a new bottle of DMSO into smaller, single-use volumes under an inert gas (like argon or nitrogen) and store them in a desiccator.[5] This prevents repeated exposure of the bulk solvent to atmospheric moisture.
-
Q4: My compound dissolved after heating, but it precipitated after cooling or upon storage. What happened?
Answer: This indicates you likely created a supersaturated solution, or the compound is unstable in solution over time.
-
Scientific Rationale: By heating, you increased the solubility limit of the compound, allowing more to dissolve than would be stable at room temperature. Upon cooling, the solubility limit drops, and the excess compound crashes out of solution, often forming a crystalline solid that is even harder to redissolve.[8]
-
Troubleshooting & Prevention:
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles are a major cause of precipitation.[8] This is why preparing single-use aliquots of your stock solution is crucial. Store aliquots at -20°C or -80°C.[13]
-
Determine the Practical Solubility Limit: If precipitation occurs at room temperature without any freeze-thaw cycles, your target concentration is likely above the compound's thermodynamic solubility limit. You must either work at a lower concentration or determine the maximum stable concentration. See Protocol 2 for a method to determine this limit.
-
Compound Stability: While less common in DMSO, degradation over time can lead to less soluble byproducts.[14] If a freshly made solution is stable but an older one is not, consider preparing fresh stocks more frequently.
-
Q5: My compound dissolves in DMSO but precipitates immediately when I add it to my aqueous cell culture media or buffer. How do I solve this?
Answer: This is a very common issue known as aqueous precipitation. It occurs because the compound is poorly soluble in water, and the sudden change in solvent environment from 100% DMSO to a mostly aqueous solution causes it to crash out.
-
Scientific Rationale: The final concentration of DMSO in your assay is a critical parameter. High concentrations of DMSO can be directly toxic to cells, typically, the final concentration should be kept below 0.5%.[7][13]
-
Mitigation Strategies:
-
Minimize Final DMSO Concentration: The most important rule is to keep the final DMSO concentration in your assay as low as possible, ideally ≤0.1% and almost always <0.5%.[13][15] This requires preparing a highly concentrated DMSO stock solution.
-
Stepwise Dilution: Do not dilute your DMSO stock directly into the final large volume of aqueous buffer. Instead, perform a serial or stepwise dilution. For example, dilute the 10 mM DMSO stock 1:10 into media, mix well, and then dilute that intermediate solution further. This gradual change in solvent polarity can sometimes keep the compound in solution.[13]
-
Rapid Mixing: When adding the DMSO stock (or an intermediate dilution) to the final aqueous solution, ensure rapid and thorough mixing. Add the small volume of compound solution into the larger volume of aqueous buffer while vortexing or stirring to promote rapid dispersion and prevent localized high concentrations that can initiate precipitation.
-
Use of Co-solvents (Advanced): In some difficult cases, formulations may include co-solvents like PEG400 or cyclodextrins in the final assay medium, though this can complicate the experimental system and should be used with caution and appropriate controls.[13]
-
Physicochemical Properties Overview
| Property | Predicted Value (for N,N-dimethyl analog) | Implication for Solubility | Source |
| Molecular Weight | 250.30 g/mol | Moderate MW, generally favorable for solubility. | [16] |
| LogP | 2.927 | Indicates significant lipophilicity; suggests good solubility in organic solvents but poor solubility in water. | [16] |
| Topological Polar Surface Area (TPSA) | 44.1 Ų | The polar groups (amide, nitrile) contribute to solubility in polar solvents like DMSO. | [16] |
| Hydrogen Bond Donors | 0 (N,N-dimethyl) / 1 (N-methyl) | The N-H group on the target compound can participate in hydrogen bonding, aiding interaction with DMSO. | [16] |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and nitrile nitrogen can accept hydrogen bonds from protic solvents (less relevant for DMSO). | [16] |
Experimental Protocols
Protocol 1: Standard Procedure for Preparing a 10 mM Stock Solution
-
Weigh Compound: Accurately weigh out 2.38 mg of 3-(2-Cyanophenyl)-N-methylbenzamide (MW: 238.27 g/mol ) into a sterile, appropriate-sized glass or polypropylene vial.
-
Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the vial. This will yield a final concentration of 10 mM.
-
Initial Dissolution: Cap the vial tightly and vortex vigorously for 2 minutes.
-
Sonication: Place the vial in a bath sonicator for 20 minutes. Check for visual clarity. If particulates remain, sonicate for another 10 minutes.
-
Gentle Warming (If Necessary): If the solution is still not clear, place it in a 37°C water bath for 15 minutes, then vortex again.
-
Final Check & Storage: Once the solution is completely clear, allow it to cool to room temperature to ensure it remains stable and does not precipitate.
-
Aliquot for Storage: Dispense the stock solution into single-use, low-retention microcentrifuge tubes. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7]
Protocol 2: Experimental Determination of Practical Solubility Limit
This protocol helps you find the maximum concentration at which your compound will remain in solution at room temperature.
-
Prepare Saturated Solution: Add an excess amount of the compound (e.g., 5-10 mg) to a small, known volume of anhydrous DMSO (e.g., 200 µL) in a vial.
-
Equilibrate: Tightly seal the vial. Agitate the slurry by vortexing and sonicating for 1-2 hours at room temperature to ensure equilibrium is reached. Let the vial sit undisturbed for an additional 2-4 hours to allow undissolved solid to settle.
-
Isolate Supernatant: Carefully collect the clear supernatant using a syringe. Immediately filter it through a 0.22 µm PTFE (Teflon) syringe filter to remove any remaining microscopic particles. This step is critical to ensure you are only measuring the dissolved compound.
-
Dilute and Quantify: Make a large, precise dilution of the filtered supernatant into a suitable solvent for your analytical method (e.g., 1:100 or 1:1000 in acetonitrile or methanol).
-
Analysis: Quantify the concentration of the compound in the diluted sample using a calibrated analytical technique such as HPLC-UV or LC-MS.
-
Calculate Solubility: Back-calculate the original concentration in the DMSO supernatant. This value is your practical solubility limit at room temperature.
References
- Heng, J. Y. Y., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Journal of Molecular Liquids.
- ResearchGate. (2025).
- ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?.
- Solubility of Things. (n.d.). Benzamide.
- ACS Publications. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures.
- PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- ChemScene. (n.d.). 3-(2-Cyanophenyl)-N,N-dimethylbenzamide.
- Ziath. (2006).
- ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?.
- Sigma-Aldrich. (n.d.). N-(3-Cyanophenyl)-2-methylpropanamide.
- PubChem. (n.d.). N-(3-cyanophenyl)benzamide.
- PubChem. (n.d.). 2-chloro-N-(3-cyanophenyl)-3-methylbenzamide.
- Gaylord Chemical. (n.d.).
- Pharmaffiliates. (n.d.). Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)
- BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- Gaylord Chemical. (n.d.). DMSO Physical Properties.
- ACS Publications. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163,000 Molecules.
- Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.
- Catalent. (n.d.). Bioavailability Enhancement - Solving Low Solubility Challenges.
- American Pharmaceutical Review. (n.d.). Overcoming the Challenge of Poor Drug Solubility.
- MedChemExpress. (n.d.). Compound Handling Instructions.
- PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
- PubMed. (n.d.).
- Pharmaceutical Technology. (2015). Solving Poor Solubility to Unlock a Drug's Potential.
- ResearchGate. (n.d.). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO).
- PubChem. (n.d.). Benzamide.
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- 2. N-(3-cyanophenyl)benzamide | C14H10N2O | CID 681342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
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Technical Support Center: Stability of 3-(2-Cyanophenyl)-N-methylbenzamide
Welcome to the technical support center for 3-(2-Cyanophenyl)-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for handling this compound in aqueous solutions. We will explore its stability profile, potential degradation pathways, and methodologies for accurate assessment.
Section 1: Understanding the Chemical Stability of 3-(2-Cyanophenyl)-N-methylbenzamide
3-(2-Cyanophenyl)-N-methylbenzamide is a molecule featuring two key functional groups that are susceptible to degradation in aqueous environments: a secondary amide linkage and a nitrile group. The overall stability of the molecule is dictated by the resilience of these two moieties to hydrolysis under various experimental conditions.
-
Amide Group: Amide bonds are the backbone of peptides and proteins, and as such, they are generally resistant to hydrolysis.[1] This stability is attributed to resonance delocalization, which imparts a partial double-bond character to the C-N bond.[1][2] However, this stability is not absolute. Under forcing conditions, such as heating in the presence of strong acids or bases, the amide bond can be cleaved.[3][4]
-
Nitrile Group: The cyano (-C≡N) group is also relatively stable. However, it can undergo hydrolysis to form a primary amide and subsequently a carboxylic acid.[5][6] This reaction is typically very slow with water alone and requires catalysis by an acid or a base, often accelerated by heat.[7]
Understanding these intrinsic properties is the first step in designing robust experiments and interpreting stability data correctly.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of 3-(2-Cyanophenyl)-N-methylbenzamide in aqueous media.
Q1: What are the primary degradation pathways for this compound in an aqueous solution?
A1: The primary degradation pathway is hydrolysis, which can occur at two distinct sites on the molecule: the amide linkage and the nitrile group.
-
Amide Hydrolysis: Cleavage of the N-methylbenzamide bond will yield 3-(2-cyanophenyl)benzoic acid and methylamine. This reaction is catalyzed by both acid and base.[4] In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3] In basic conditions, a direct nucleophilic attack by a hydroxide ion on the carbonyl carbon initiates the hydrolysis.[8]
-
Nitrile Hydrolysis: The 2-cyanophenyl group can be hydrolyzed in a two-step process. The first step yields 2-carbamoyl-N-methyl-biphenyl-3-carboxamide. The second, and often slower, step involves the hydrolysis of this newly formed primary amide to produce 3'-(methylcarbamoyl)-[1,1'-biphenyl]-2-carboxylic acid.[6][8]
It is crucial to consider that under certain conditions, both degradation pathways may occur simultaneously, leading to a complex mixture of degradation products.
Q2: How do pH and temperature influence the stability of the compound?
A2: Both pH and temperature are critical factors that significantly accelerate the degradation of 3-(2-Cyanophenyl)-N-methylbenzamide.
-
pH: The rate of hydrolysis is generally lowest in the neutral pH range (approx. pH 6-8) and increases significantly under strongly acidic (pH < 3) or strongly basic (pH > 9) conditions. This is due to the specific-acid and specific-base catalysis mechanisms described in A1.[3][8] Therefore, for routine experiments, maintaining a buffered solution in the neutral pH range is recommended to ensure short-term stability.
-
Temperature: As with most chemical reactions, an increase in temperature provides the necessary activation energy for hydrolysis, leading to a faster degradation rate. This effect is synergistic with pH; for instance, heating the compound in a highly acidic or basic solution will cause rapid degradation.[3] For long-term storage of aqueous stock solutions, refrigeration (2-8°C) or freezing (-20°C or lower) is highly recommended.
Q3: What are the expected primary degradation products I should monitor?
A3: Based on the known degradation pathways, the primary degradation products to monitor in a stability study are:
-
Product 1 (from Amide Hydrolysis): 3-(2-cyanophenyl)benzoic acid
-
Product 2 (from Nitrile Hydrolysis): 2-carbamoyl-N-methyl-biphenyl-3-carboxamide
-
Product 3 (from subsequent Nitrile Hydrolysis): 3'-(methylcarbamoyl)-[1,1'-biphenyl]-2-carboxylic acid
A well-designed stability-indicating analytical method, such as HPLC, should be able to resolve the parent compound from these potential degradants.[9]
Diagram of Potential Degradation Pathways
Caption: Potential hydrolytic degradation pathways for 3-(2-Cyanophenyl)-N-methylbenzamide.
Section 3: Troubleshooting Guide
| Observed Problem | Potential Cause & Scientific Rationale | Recommended Action |
| Unexpected new peaks appear in my HPLC chromatogram over time. | This is a classic sign of compound degradation. The new peaks are likely the hydrolysis products discussed in Section 2. The rate of appearance can indicate the severity of the instability under your storage or experimental conditions. | 1. Characterize the Peaks: If possible, use LC-MS to identify the molecular weights of the new peaks and compare them to the expected degradation products.[10] 2. Review Conditions: Check the pH and temperature of your solution. If using an unbuffered aqueous solution, the pH may be drifting. Ensure storage at 2-8°C or lower. 3. Perform a Forced Degradation Study: Use the protocol in Section 4 to intentionally degrade the compound and confirm if the new peaks match the degradation products formed under stress conditions.[11] |
| The measured concentration of my stock solution is decreasing. | In addition to degradation, low aqueous solubility could be a factor. The compound may be precipitating out of solution, especially if a concentrated stock in an organic solvent was diluted into a purely aqueous buffer. | 1. Check Solubility: Determine the solubility of the compound in your specific aqueous medium. You may need to include a small percentage of a co-solvent like DMSO or ethanol. 2. Filter and Re-analyze: Filter your solution through a 0.22 µm filter and re-measure the concentration. A significant drop post-filtration indicates precipitation. 3. Control for Degradation: Analyze the sample for the presence of degradants to confirm if the loss of parent compound is due to chemical instability or physical precipitation. |
| I observe poor recovery of the compound from an aqueous formulation. | This could be due to adsorption to container surfaces (e.g., plastic or glass) or significant degradation during sample preparation or processing steps that might involve heat or pH extremes. | 1. Evaluate Container Material: Test for recovery from different container types (e.g., polypropylene vs. borosilicate glass). 2. Assess Sample Processing: Analyze your sample preparation workflow. If it involves heating or exposure to harsh pH, these steps may be inducing degradation. Analyze samples immediately after preparation. 3. Use a Stability-Indicating Method: Ensure your analytical method can distinguish the active compound from any degradants to accurately quantify recovery.[12] |
Section 4: Experimental Protocols & Workflows
Protocol 1: Forced Degradation Study
Forced degradation (or stress testing) is essential for understanding degradation pathways and developing stability-indicating analytical methods.[9][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]
Objective: To identify the degradation products and pathways of 3-(2-Cyanophenyl)-N-methylbenzamide under various stress conditions.
Materials:
-
3-(2-Cyanophenyl)-N-methylbenzamide
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate or other suitable buffer
-
Class A volumetric flasks and pipettes
-
Calibrated HPLC-UV or HPLC-MS system
-
Photostability chamber, calibrated oven
Procedure:
-
Prepare Stock Solution: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.
-
Set Up Stress Conditions: For each condition, mix the stock solution with the stressor solution, typically to a final compound concentration of 0.1 mg/mL. Include a control sample diluted in the reaction medium and stored at 2-8°C.
| Stress Condition | Reagent/Condition | Typical Incubation | Neutralization/Quenching Step |
| Acid Hydrolysis | 0.1 M HCl | Heat at 60-80°C for 2-8 hours | Add equivalent moles of 0.1 M NaOH |
| Base Hydrolysis | 0.1 M NaOH | Heat at 60-80°C for 1-4 hours | Add equivalent moles of 0.1 M HCl |
| Oxidation | 3-30% H₂O₂ | Room temperature for 24 hours | N/A (dilution may be sufficient) |
| Thermal | Solid compound or solution | Heat at 80°C for 24-72 hours | Cool to room temperature |
| Photolytic | Solid or solution | Expose to ICH Q1B light conditions (Overall illumination ≥ 1.2 million lux hours; integrated near UV ≥ 200 watt hours/m²) | N/A |
-
Time-Point Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Stop the degradation by neutralizing the solution (for acid/base) and/or diluting with the mobile phase to the target analytical concentration.
-
Analysis: Analyze all samples using a suitable HPLC method (see Protocol 2).
-
Data Interpretation: Compare the chromatograms of stressed samples to the control. Identify and quantify the degradation products. Calculate the mass balance to ensure all major degradants are accounted for.
Workflow for a Forced Degradation Study
Caption: Experimental workflow for conducting a forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a Reverse-Phase HPLC (RP-HPLC) method that can separate 3-(2-Cyanophenyl)-N-methylbenzamide from its process impurities and degradation products.
Methodology:
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). The aromatic nature of the compound and its degradants makes it well-suited for C18 stationary phases.
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in water. The acidic modifier ensures good peak shape for the parent and acidic degradants.
-
Organic Phase (B): Acetonitrile or Methanol. Acetonitrile often provides better resolution and lower backpressure.
-
-
Wavelength Detection: Analyze a solution of the compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector to determine the wavelength of maximum absorbance (λ-max). This will provide the highest sensitivity.
-
Gradient Development:
-
Begin with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to elute all components, including the parent compound and degradants from the forced degradation study.
-
Analyze a cocktail mixture of the parent compound and samples from the forced degradation studies (especially from acid and base hydrolysis, which are likely to produce the main degradants).
-
Optimize the gradient to ensure baseline separation between the parent peak and all major degradation product peaks. Aim for a resolution (Rs) of >1.5 between critical peak pairs.
-
-
Method Validation (per ICH Q2(R1) guidelines): Once the method is optimized, it must be validated to demonstrate its suitability. Key validation parameters include:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.
-
Linearity: Establish a linear relationship between concentration and detector response over a defined range.[13]
-
Accuracy & Precision: Determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[13]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[13]
-
Robustness: Assess the method's reliability when small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate) are made.
-
References
-
Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
Skidan, I., et al. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. National Institutes of Health. [Link]
-
Brown, A. M., & Klapars, A. (2012). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. Journal of the American Chemical Society, 134(19), 8232–8242. [Link]
-
Lezcano, M., et al. (2021). Degradation of Multiple Peptides by Microcystin-Degrader Paucibacter toxinivorans (2C20). Toxins, 13(4), 282. [Link]
-
Skidan, I., et al. (2014). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. ResearchGate. [Link]
-
Klotz, I. M., & Franzen, J. S. (1962). Stability of an amide-hydrogen bond in an apolar environment. Journal of the American Chemical Society, 84(18), 3461-3466. [Link]
-
Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. [Link]
-
Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
ResearchGate. (n.d.). Hydration and hydrolysis reactions of cyanamides. [Link]
-
Chandramore, V. V., & Sonawane, L. V. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). [Link]
-
Al-Majidi, M. I. H., et al. (2022). Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. Molecules, 27(24), 8968. [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
Ranu, B. C., et al. (2009). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2009(2), 201-208. [Link]
-
BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. [Link]
-
Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]
-
Wang, D., et al. (2019). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. ACS Omega, 4(7), 12345-12353. [Link]
Sources
- 1. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
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- 6. byjus.com [byjus.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 9. onyxipca.com [onyxipca.com]
- 10. Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct [mdpi.com]
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- 12. biotech-asia.org [biotech-asia.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-Methylation of 3-(2-Cyanophenyl)benzamide
Welcome to the technical support center for the N-methylation of 3-(2-Cyanophenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. As your Senior Application Scientist, I will provide in-depth, field-proven insights to help you achieve optimal reaction outcomes, troubleshoot common issues, and ensure the scientific integrity of your work. Our focus will be on understanding the "why" behind experimental choices to empower you to make informed decisions in your research.
Introduction: The "Magic Methyl" and the Challenge of Selectivity
The introduction of a methyl group to a nitrogen atom, often referred to as the "magic methyl" effect, can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. However, achieving selective N-methylation of an amide in the presence of other reactive functionalities, such as the nitrile group in 3-(2-Cyanophenyl)benzamide, presents a unique set of challenges. This guide will address these challenges head-on, providing you with the necessary tools to optimize your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: I am observing low to no conversion of my starting material. What are the likely causes and how can I improve the yield?
Low conversion is a common hurdle in N-methylation reactions. The root cause often lies in suboptimal reaction parameters. Let's break down the potential culprits and their solutions.
-
Insufficient Deprotonation of the Amide: The N-H bond of the benzamide needs to be deprotonated to form a nucleophilic amide anion for the methylation to occur.
-
Troubleshooting:
-
Base Selection: If you are using a weak base, consider switching to a stronger, non-nucleophilic base. Cesium carbonate (Cs₂CO₃) is often an excellent choice for its high basicity and solubility in organic solvents.[1]
-
Base Stoichiometry: Ensure you are using at least a stoichiometric amount of base relative to the benzamide. An excess (e.g., 1.5-2.0 equivalents) is often beneficial.
-
-
-
Inactive Methylating Agent: The efficacy of your methylating agent is paramount.
-
Troubleshooting:
-
Reagent Quality: Use a fresh, high-purity methylating agent. Phenyl trimethylammonium iodide (PhMe₃NI) is a highly effective, safe, and easy-to-handle solid methylating agent that often provides excellent results for mono-methylation.[2][3] Traditional reagents like methyl iodide are also effective but can lead to overmethylation.[1]
-
Storage: Ensure your methylating agent has been stored under appropriate conditions (e.g., protected from light and moisture).
-
-
-
Suboptimal Reaction Temperature: The reaction may require a specific activation energy to proceed efficiently.
-
Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction kinetics.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for addressing low reaction conversion.
Q2: I am seeing the formation of a significant side product. How can I identify it and prevent its formation?
The most likely side reaction for your specific substrate, 3-(2-Cyanophenyl)benzamide, is the hydrolysis of the nitrile group under basic reaction conditions, especially at elevated temperatures.[2][4]
-
Identification of the Side Product:
-
Mass Spectrometry (MS): Look for a mass corresponding to the hydrolysis product, 3-(2-Carbamoylphenyl)benzamide (addition of one water molecule, +18 Da) or 3-(2-Carboxyphenyl)benzamide (addition of two water molecules and loss of ammonia, +35 Da).
-
Infrared (IR) Spectroscopy: The nitrile (C≡N) stretch appears around 2220-2260 cm⁻¹. Its disappearance or reduction in intensity, coupled with the appearance of a broad N-H stretch (around 3100-3500 cm⁻¹) and a stronger C=O stretch from the newly formed amide or carboxylic acid, would indicate hydrolysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structural changes.
-
-
Preventing Nitrile Hydrolysis:
-
Milder Base: If using a very strong base, consider switching to a milder one. However, this might negatively impact the deprotonation of the amide. A careful balance is needed.
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents and reagents, and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to minimize the time the nitrile group is exposed to basic conditions at high temperatures.
-
Lower Temperature: If possible, try running the reaction at a lower temperature for a longer duration.
-
Reaction Scheme: Main Reaction vs. Potential Side Reaction
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Cs2CO3-Mediated Rapid Room-Temperature Synthesis of 3-Amino-2-aroyl Benzofurans and Their Copper-Catalyzed N-Arylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
troubleshooting failed reactions in 3-(2-Cyanophenyl)-N-methylbenzamide synthesis
Technical Support Center: 3-(2-Cyanophenyl)-N-methylbenzamide Synthesis
Welcome to the technical support center for the synthesis of 3-(2-Cyanophenyl)-N-methylbenzamide. This guide is designed for researchers, chemists, and drug development professionals who are utilizing palladium-catalyzed cross-coupling reactions to construct this important biaryl scaffold. We will move beyond simple procedural lists to explore the mechanistic reasoning behind common failures and provide robust, field-proven solutions to ensure the success of your experiments.
The synthesis of 3-(2-Cyanophenyl)-N-methylbenzamide is most effectively achieved via a Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful C-C bond-forming reaction couples an aryl halide (3-bromo-N-methylbenzamide) with an organoboron species ((2-cyanophenyl)boronic acid or its ester derivatives) in the presence of a palladium catalyst and a base.[3][4] While reliable, the reaction is complex, and its success hinges on the interplay of multiple components. This guide addresses the most frequent challenges encountered in this specific synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues. For a deeper dive, please consult the In-Depth Troubleshooting Guides in Section 2.
Q1: My reaction has completely failed. TLC analysis shows only unreacted starting materials. What is the first thing I should check?
A: A complete lack of conversion almost always points to a fundamental issue with the catalytic cycle. The most critical component to verify is your palladium catalyst system .
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your solvent was rigorously degassed using methods like sparging with an inert gas (Argon or Nitrogen) for at least 30-45 minutes or via several freeze-pump-thaw cycles. The reaction itself must be run under a strictly inert atmosphere.
-
Catalyst Source: If using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) state. This process can be inhibited by poor quality reagents. Consider using a direct Pd(0) source like Pd(PPh₃)₄ to eliminate this variable.
-
Water Content: While many Suzuki couplings benefit from or tolerate water, ensure your starting materials and solvents are not excessively wet, which can lead to unwanted side reactions like boronic acid decomposition. Conversely, some systems require water for the base to be effective and to facilitate the catalytic cycle.[5][6]
Q2: My reaction yield is consistently low (<30%). I see product formation, but the conversion is poor. What's the likely culprit?
A: Low yield with evidence of product formation suggests the catalytic cycle is turning over, but inefficiently. Key areas to investigate are:
-
Base Inadequacy: The base is not merely a pH adjuster; it is a stoichiometric reagent critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[1][7][8] If your base (e.g., K₂CO₃) is not strong enough or is insoluble in the reaction medium, the cycle will stall. Consider switching to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃.[9]
-
Boronic Acid Instability: (2-Cyanophenyl)boronic acid can be susceptible to protodeboronation , a side reaction where the C-B bond is cleaved and replaced with a C-H bond, especially at elevated temperatures.[5] This depletes your nucleophilic partner. Analyze your crude reaction mixture for the presence of benzonitrile. If this is a major byproduct, consider switching to the more stable (2-cyanophenyl)boronic acid pinacol ester.[5]
-
Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. For this sterically demanding coupling, a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) is often required to promote both the oxidative addition and the final reductive elimination steps.[5][7] If you are using a generic ligand like PPh₃, it may not be sufficient.
Q3: My TLC shows the consumption of starting materials, but I have multiple new spots close to my product spot, making purification a nightmare. What are these impurities?
A: This classic purification challenge usually stems from competitive side reactions. The most common are:
-
Homocoupling: You may be forming 3,3'-bis(N-methylcarbamoyl)biphenyl (from the aryl bromide) or 2,2'-dicyanobiphenyl (from the boronic acid). This is often caused by excessive reaction temperatures or the presence of oxygen, which can alter the catalytic cycle.
-
Dehalogenation: Your starting aryl bromide is being reduced to N-methylbenzamide. This can occur if a hydride source is present (e.g., from certain solvents or bases) and competes with the desired coupling pathway.[5]
-
Protodeboronation: As mentioned in Q2, this yields benzonitrile.
Careful monitoring of the reaction by TLC or LC-MS can help determine when the desired product is maximized relative to these byproducts, allowing you to quench the reaction at the optimal time.[9]
Section 2: In-Depth Troubleshooting Guides
Guide 1: Diagnosing Catalyst System Failure
The palladium catalyst is the heart of the reaction. Its failure to activate or its premature deactivation (poisoning) is a primary cause of failed reactions.
-
Mechanism of Action: The catalytic cycle involves three key steps: Oxidative Addition of the aryl halide to Pd(0), Transmetalation of the aryl group from the boronate to the palladium complex, and Reductive Elimination of the biaryl product, regenerating the Pd(0) catalyst.
Figure 1: The Suzuki-Miyaura Catalytic Cycle. -
Common Failure Points & Solutions:
-
Palladium Black Formation: The precipitation of black palladium metal indicates catalyst decomposition. This is often caused by using ligands that are not bulky enough to prevent catalyst aggregation or by running the reaction at too high a concentration or temperature.
-
Solution: Switch to a bulkier ligand (e.g., a biarylphosphine like SPhos) or decrease the reaction temperature.
-
-
Catalyst Poisoning: Trace impurities, particularly sulfur- or thiol-containing compounds from starting materials, can irreversibly bind to the palladium center and kill the catalyst.[10][11]
-
Solution: Ensure the purity of your 3-bromo-N-methylbenzamide. If poisoning is suspected, recrystallize or re-purify the starting material. In some cases, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can overcome the effects of trace poisons.
-
-
Guide 2: Addressing Boronic Acid Instability
The stability of the organoboron reagent is paramount. The primary competing pathway is protodeboronation, which is often base- or thermally-mediated.
-
Mechanism of Protodeboronation: This side reaction involves the cleavage of the C–B bond and its replacement by a C–H bond, effectively destroying the nucleophilic coupling partner.
Figure 2: Common Side Reaction Pathways. -
Mitigation Strategies:
-
Use Boronic Esters: Pinacol esters of boronic acids are significantly more stable towards protodeboronation.[5] Synthesizing or purchasing (2-cyanophenyl)boronic acid pinacol ester is a highly effective strategy.
-
Control Stoichiometry: Use a slight excess of the boronic acid reagent (e.g., 1.2-1.5 equivalents) to compensate for minor degradation during the reaction.
-
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the aryl bromide has been consumed to prevent slow degradation of the remaining boronic acid and product.
-
Guide 3: Systematic Troubleshooting Workflow
When a reaction fails, a systematic approach is more effective than random changes. Follow this decision tree to logically diagnose the issue.
Section 3: Protocols & Methodologies
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol incorporates best practices to minimize common failure modes.
Materials:
-
3-bromo-N-methylbenzamide (1.0 equiv)
-
(2-cyanophenyl)boronic acid pinacol ester (1.3 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-N-methylbenzamide and (2-cyanophenyl)boronic acid pinacol ester.
-
Add K₃PO₄ to the flask.
-
Place the flask under a high vacuum for 15 minutes, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle two more times.
-
Under a positive pressure of inert gas, add Pd(PPh₃)₄.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane:water). The total solvent volume should create a starting material concentration of approximately 0.1 M.
-
Ensure the inert gas line is connected to the top of the condenser.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Upon completion (disappearance of 3-bromo-N-methylbenzamide), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography.
Data Summary: Recommended Reaction Conditions
| Parameter | Recommended | Rationale |
| Aryl Halide | 3-bromo-N-methylbenzamide | Good balance of reactivity and stability.[1][8] |
| Boron Reagent | (2-cyanophenyl)boronic acid pinacol ester | Enhanced stability against protodeboronation.[5] |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Reliable Pd(0) source or robust Pd(II) precatalyst. |
| Ligand | (Included in catalyst) or SPhos | Bulky, electron-rich ligands promote key steps.[5] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, effective bases for activating the boron reagent.[12] |
| Solvent | Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O | Common systems that balance reagent solubility and reactivity.[9] |
| Temperature | 90 - 100 °C | Provides sufficient thermal energy without excessive side reactions. |
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
-
Leadbeater, N. E., & Marco, M. (2002). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 67(24), 8851–8855. [Link]
-
Protsmon, D., & Scott, D. K. (2000). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society, 122(31), 7404–7405. [Link]
-
PubChem. (n.d.). 4-Cyanophenylboronic acid. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Konidena, L. N. S., et al. (2018). Synthesis of 2-(2-cyanophenyl)-N-phenylacetamide derivatives 3(a-u) [Scheme]. ResearchGate. [Link]
-
Flouquet, N., et al. (2011). Chemoselective Efficient Synthesis of Functionalized β-oxonitriles through Cyanomethylation of Weinreb Amides. Synlett, 2011(12), 1737-1740. [Link]
-
San Diego Miramar College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
Bowles, P. A., et al. (2018). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 22(9), 1272–1276. [Link]
-
ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts. [Link]
Sources
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- 5. Yoneda Labs [yonedalabs.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
side reactions to avoid when synthesizing 3-(2-Cyanophenyl)-N-methylbenzamide
Document ID: TSC-2026-01-24-A01 Version: 1.0
Introduction
Welcome to the technical support guide for the synthesis of 3-(2-Cyanophenyl)-N-methylbenzamide. This document is designed for researchers, chemists, and drug development professionals who are undertaking the synthesis of this and structurally related biaryl amide compounds. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you anticipate, troubleshoot, and resolve common synthetic challenges.
The synthesis of 3-(2-Cyanophenyl)-N-methylbenzamide is logically approached via a two-stage process: a palladium-catalyzed Suzuki-Miyaura cross-coupling to form the core biaryl structure, followed by amidation to install the N-methylamide functionality. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios for each of these key transformations.
Part 1: Suzuki-Miyaura Cross-Coupling of 3-Bromobenzamide and 2-Cyanophenylboronic Acid
The formation of the C-C bond between the two aromatic rings is the cornerstone of this synthesis. The Suzuki-Miyaura reaction is a powerful and versatile tool for this purpose, coupling an organohalide with an organoboron species.[1] However, its complexity can give rise to several side reactions that diminish yield and complicate purification.
FAQ and Troubleshooting Guide: Suzuki-Miyaura Coupling
Question 1: I'm observing significant homocoupling of my 2-cyanophenylboronic acid, resulting in 2,2'-dicyanobiphenyl. What is causing this and how can I prevent it?
Answer:
Root Cause Analysis: Homocoupling of boronic acids is a common side reaction in Suzuki couplings and can occur through two primary mechanisms:
-
Palladium(II)-Mediated Homocoupling: If your palladium source is a Pd(II) salt (like Pd(OAc)₂), it can react stoichiometrically with the boronic acid to produce the homocoupled biaryl and Pd(0).[2] This is often a problem at the beginning of the reaction before the catalytic cycle is fully established.
-
Oxygen-Mediated Homocoupling: The presence of oxygen can facilitate an oxidative homocoupling pathway. This is particularly problematic if the reaction is not performed under strictly inert conditions.
Troubleshooting & Prevention Protocol:
-
Inert Atmosphere is Critical: Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure throughout the reaction. Degas all solvents prior to use by sparging with inert gas or using a freeze-pump-thaw technique.
-
Choice of Palladium Source:
-
Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate the Pd(II)-mediated pathway.[3]
-
If using a Pd(II) source, consider adding the aryl bromide and ligand to the reaction mixture before introducing the boronic acid. This allows for the in-situ formation of the active Pd(0) catalyst via the main catalytic cycle, which can outcompete the homocoupling side reaction.
-
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. While counterintuitive, ensuring enough of the boronic acid is present for the desired cross-coupling can sometimes suppress its tendency to homocouple, especially if the aryl halide is the limiting reagent.
Question 2: My starting material, 3-bromobenzamide, is being consumed, but the main byproduct is benzamide (dehalogenation). Why is this happening?
Answer:
Root Cause Analysis: Dehalogenation (or more accurately, proto-dehalogenation) is a side reaction where the aryl halide is reduced to the corresponding arene. This occurs within the catalytic cycle. After oxidative addition of the aryl bromide to Pd(0), the resulting Ar-Pd(II)-Br complex can react with a hydride source in the reaction mixture. Reductive elimination of Ar-H then produces the unwanted byproduct.[3]
Common hydride sources include:
-
Solvents (e.g., alcohols, THF with trace water).
-
Bases (e.g., amines, or impurities in inorganic bases).
-
The boronic acid itself under certain conditions.
Troubleshooting & Prevention Protocol:
-
Solvent and Base Selection:
-
Use high-purity, anhydrous solvents. Toluene, dioxane, and DMF are generally good choices. Avoid alcohol solvents if dehalogenation is a persistent issue.
-
Use a high-purity inorganic base like K₂CO₃ or K₃PO₄.[4] Ensure they are finely powdered and dried before use.
-
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination of the desired product, thereby minimizing the lifetime of the intermediate susceptible to dehalogenation. Ligands like SPhos or XPhos are excellent candidates for this purpose.[5][6]
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes disfavor the dehalogenation pathway relative to the desired cross-coupling.
Question 3: I am getting low conversion, and analysis shows my 2-cyanophenylboronic acid is degrading into 2-cyanobenzene (protodeborylation). How can I improve its stability?
Answer:
Root Cause Analysis: Protodeborylation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[3] This reaction is often catalyzed by acid or base and is particularly problematic with electron-deficient or sterically hindered arylboronic acids.[7] The presence of water and high temperatures can accelerate this process.
Troubleshooting & Prevention Protocol:
-
Use Boronic Esters: Boronic esters, such as the pinacol ester (Bpin), are generally more stable towards protodeborylation than the corresponding boronic acids.[3][8] Consider using 2-cyano-phenylboronic acid pinacol ester instead of the free acid.
-
Base Selection and Water Content:
-
Use a milder base. While a base is required to activate the boronic acid for transmetalation, very strong bases can accelerate decomposition.[9] K₃PO₄ or Cs₂CO₃ are often good choices.
-
While Suzuki couplings often benefit from a small amount of water, excessive water can promote protodeborylation. If using a boronic ester, anhydrous conditions may be beneficial.[3]
-
-
Reaction Temperature and Time: Run the reaction at the lowest temperature that provides a reasonable rate of conversion. Prolonged reaction times at high temperatures will exacerbate protodeborylation. Monitor the reaction by TLC or LCMS and stop it once the limiting reagent is consumed.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Side Reactions
Caption: Suzuki cycle with key side reactions.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 3-Bromobenzamide (1.0 eq) | Aryl bromides offer a good balance of reactivity and stability.[1] |
| Boron Reagent | 2-Cyanophenylboronic acid pinacol ester (1.2 eq) | The ester form enhances stability against protodeborylation.[3] |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂/SPhos (1-2 mol%) | Pd(PPh₃)₄ is a reliable Pd(0) source. Pd/SPhos is highly active for challenging couplings.[5] |
| Base | K₃PO₄ (2.0-3.0 eq) | Effective base, generally good for substrates with sensitive functional groups.[4] |
| Solvent | Dioxane/H₂O (10:1) or Toluene | Provides good solubility and reaction rates. |
| Temperature | 80-100 °C | A good starting point to balance reaction rate and substrate stability. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst deactivation and side reactions. |
Part 2: Amide Bond Formation
If the Suzuki coupling was performed on a precursor like 3-bromobenzoic acid, the final step is the formation of the N-methylamide. This can be achieved by converting the carboxylic acid to a more reactive species (like an acid chloride or an activated ester) followed by reaction with methylamine.[10]
FAQ and Troubleshooting Guide: Amidation
Question 4: My amidation reaction with methylamine is low-yielding. I'm starting from 3-(2-cyanophenyl)benzoic acid. What am I doing wrong?
Answer:
Root Cause Analysis: Direct reaction of a carboxylic acid and an amine to form an amide requires very high temperatures and is generally inefficient due to the formation of a stable ammonium carboxylate salt.[10] The carboxylic acid must be "activated". Low yields typically stem from:
-
Inefficient Acid Activation: The chosen activating agent is not suitable or the conditions are incorrect.
-
Side Reactions of the Activated Species: The activated intermediate (e.g., acid chloride) might be unstable or react with other nucleophiles.
-
Poor Nucleophilicity of the Amine: While methylamine is a good nucleophile, its concentration might be low if used as a gas, or it can be protonated and rendered non-nucleophilic if excess acid is present.
Troubleshooting & Prevention Protocol:
-
Method 1: Acid Chloride Formation
-
Activation: Convert the carboxylic acid to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF.[11] Ensure the reaction goes to completion and remove all excess reagent under vacuum, as it will quench the amine.
-
Amine Addition: Dissolve the crude acid chloride in an aprotic solvent (like DCM or THF). Slowly add a solution of methylamine (e.g., 2.0 M in THF or 40 wt% in H₂O) at 0 °C. It is crucial to include a non-nucleophilic base like triethylamine (Et₃N) or DIPEA (2-3 equivalents) to scavenge the HCl byproduct, which would otherwise protonate the methylamine.[12]
-
-
Method 2: Peptide Coupling Reagents
-
Activation: This is often the most reliable and mildest method. Use a coupling reagent like HATU, HOBt/EDC, or T3P.[13][]
-
Procedure: Dissolve the carboxylic acid (1.0 eq), methylamine hydrochloride (1.1 eq), the coupling reagent (e.g., HATU, 1.1 eq), and a non-nucleophilic base (e.g., DIPEA, 3.0 eq) in an aprotic solvent like DMF or DCM. Stir at room temperature until completion. The base is required to deprotonate both the carboxylic acid and the methylamine hydrochloride salt.
-
Question 5: I am observing the formation of an anhydride during my attempt to make the acid chloride with oxalyl chloride/DMF. How do I avoid this?
Answer:
Root Cause Analysis: Anhydride formation occurs when the activated intermediate (the Vilsmeier reagent formed from DMF and oxalyl chloride, or the acid chloride itself) reacts with a molecule of unreacted carboxylic acid or its carboxylate salt.[11] This suggests that the conversion to the acid chloride is slow or incomplete before this side reaction takes over.
Troubleshooting & Prevention Protocol:
-
Control Stoichiometry and Addition: Use a slight excess of oxalyl chloride (1.2-1.5 eq). Ensure the reaction is run in a non-nucleophilic, aprotic solvent like DCM. Add the oxalyl chloride slowly to the solution of the acid and catalytic DMF at 0 °C to control the initial reaction rate.
-
Switch Activating Agent: Thionyl chloride (SOCl₂) is often more aggressive and can be more effective for complete conversion to the acid chloride, though it may require heating.[11] Use it as both the reagent and solvent and then remove the excess by distillation or under high vacuum.
-
Use Peptide Coupling Reagents: As mentioned in the previous answer, switching to a modern coupling reagent like HATU or T3P completely avoids the formation of acid chlorides and their associated side reactions. This is the most robust solution.
Visualizing the Amidation Workflow
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scaling Up the Synthesis of 3-(2-Cyanophenyl)-N-methylbenzamide
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Cyanophenyl)-N-methylbenzamide. As you transition from bench-scale synthesis to larger-scale production, you may encounter challenges that were not apparent in initial experiments. This technical support center provides in-depth troubleshooting advice and answers to frequently asked questions to facilitate a smooth and efficient scale-up process.
The synthesis of 3-(2-Cyanophenyl)-N-methylbenzamide is typically achieved through a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2][3] This guide will focus on the common challenges associated with this synthetic route.
Reaction Overview: The Suzuki-Miyaura Coupling Approach
The primary synthetic route involves the palladium-catalyzed cross-coupling of an aryl halide (or triflate) with an organoboron compound.[3] In this case, the key disconnection is between the two phenyl rings, suggesting the reaction between a derivative of 3-bromobenzamide and 2-cyanophenylboronic acid.
Caption: General reaction scheme for the synthesis of 3-(2-Cyanophenyl)-N-methylbenzamide.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up in a question-and-answer format.
Suzuki-Miyaura Coupling Issues
Q1: My Suzuki-Miyaura coupling reaction is showing low or no conversion of the starting materials. What are the potential causes and how can I troubleshoot this?
A1: Low or no conversion in a Suzuki-Miyaura coupling is a common issue, especially during scale-up. Several factors could be at play:[4]
-
Catalyst Inactivation: The palladium catalyst is sensitive to oxygen.[5] Inadequate degassing of the solvent and reaction vessel, or the presence of oxidizing impurities, can lead to the formation of palladium black and loss of catalytic activity.
-
Poor Ligand Choice: The choice of phosphine ligand is critical for the stability and activity of the palladium catalyst.
-
Solution: For sterically hindered substrates, a more electron-rich and bulky ligand may be required to promote oxidative addition and reductive elimination. Consider screening a panel of ligands.
-
-
Base Incompatibility or Insufficient Strength: The base plays a crucial role in the transmetalation step.
-
Solution: Ensure the base is sufficiently strong to activate the boronic acid. Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used. The solubility of the base can also be a factor; a partially aqueous solvent system can sometimes improve performance.
-
-
Low Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature, monitoring for any signs of product or starting material decomposition.
-
Q2: I am observing significant formation of a homocoupling byproduct (biphenyl from the boronic acid). How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is often a result of oxygen in the reaction mixture or an inappropriate stoichiometry of reactants.
-
Solution:
-
Strictly Anaerobic Conditions: As mentioned above, thoroughly degas the reaction mixture and maintain an inert atmosphere.[5]
-
Stoichiometry Control: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) relative to the aryl halide. A large excess can drive the homocoupling pathway.
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thus reducing the rate of homocoupling.
-
Q3: The reaction works well on a small scale, but the yield drops significantly upon scale-up. What scale-up parameters should I investigate?
A3: Scale-up challenges often relate to mass and heat transfer, as well as mixing efficiency.[4]
-
Mixing and Agitation: Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[4]
-
Solution: Ensure your reaction vessel has an appropriate agitator (e.g., overhead stirrer with a suitable impeller) for the scale of the reaction. The stirring rate should be sufficient to maintain a homogeneous slurry if solids are present.
-
-
Heat Transfer: The surface-area-to-volume ratio decreases on scale-up, which can make temperature control more challenging.[4]
-
Solution: Use a reactor with a jacket for precise temperature control. Monitor the internal reaction temperature closely and be aware that the jacket temperature may need to be significantly different to maintain the desired internal temperature.[4]
-
-
Reagent Addition: The rate of addition of reagents can have a more pronounced effect on a larger scale.
-
Solution: Control the addition rate of key reagents, such as the base or one of the coupling partners, to manage any exotherms and maintain a consistent reaction profile.
-
Amide Formation and Stability
Q4: I am synthesizing my N-methyl-3-bromobenzamide starting material and the amide bond formation is problematic. What are common issues?
A4: Amide bond formation can be challenging depending on the activation method and the reactivity of the amine.[7]
-
Poor Leaving Group: Directly reacting a carboxylic acid with an amine requires high temperatures and can be inefficient due to the poor leaving group nature of the hydroxide ion.[8]
-
Amine Basicity: If using an acid chloride, the HCl generated as a byproduct will protonate the amine, rendering it non-nucleophilic.[9]
-
Solution: Include a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl.
-
Q5: Is the cyano group stable under the Suzuki coupling conditions?
A5: The cyano group is generally stable under typical Suzuki-Miyaura coupling conditions. However, under strongly basic or high-temperature conditions, hydrolysis to the corresponding amide or carboxylic acid could potentially occur, though this is not a common issue.
-
Solution: If you suspect cyano group instability, consider using milder bases (e.g., K₃PO₄ instead of stronger hydroxides) and the lowest effective reaction temperature.
Work-up and Purification
Q6: I am having difficulty removing the palladium catalyst from my product after the reaction.
A6: Residual palladium is a common concern, especially in pharmaceutical applications.
-
Solution:
-
Filtration: After the reaction, you can often filter the crude mixture through a pad of Celite® to remove precipitated palladium.
-
Aqueous Wash: A wash with an aqueous solution of a chelating agent, such as thiourea or sodium sulfide, can help to sequester and remove palladium.
-
Charcoal Treatment: Treatment of the crude product in solution with activated carbon can effectively adsorb residual palladium.
-
Specialized Scavengers: Commercially available palladium scavengers (e.g., silica- or polymer-bound thiols or amines) can be very effective.
-
Q7: My final product is difficult to crystallize and purify by column chromatography. What are my options?
A7: Purification challenges can often be overcome by careful solvent selection and exploring alternative techniques.
-
Crystallization:
-
Solvent Screening: Systematically screen a range of solvents and solvent mixtures to find conditions that promote crystallization. Anti-solvent crystallization is often effective.
-
Seeding: If you have a small amount of pure product, use it to seed the crystallization.
-
-
Column Chromatography:
-
Solvent System Optimization: A well-chosen eluent system is key. Use thin-layer chromatography (TLC) to guide your choice of solvents for column chromatography.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider other stationary phases like alumina or reverse-phase silica.
-
-
Preparative HPLC: For high-purity material, preparative high-performance liquid chromatography (HPLC) can be an effective, albeit more costly, option.[10]
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for this synthesis?
A1: The most common starting materials are N-methyl-3-bromobenzamide and 2-cyanophenylboronic acid.[11][12][13]
Q2: How can I prepare N-methyl-3-bromobenzamide?
A2: This can be prepared from 3-bromobenzoic acid by first converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with methylamine.[14]
Q3: Where can I source 2-cyanophenylboronic acid?
A3: 2-Cyanophenylboronic acid is commercially available from various chemical suppliers.[11][12] There are also literature methods for its synthesis, for example, from 2-bromobenzonitrile.[15][16]
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A4:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent for tracking the consumption of starting materials and the formation of the product.[10][17] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used.[18][19]
-
Product Characterization:
Q5: What are the critical safety considerations for this synthesis?
A5:
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Solvents: Many organic solvents used in this synthesis are flammable and may be harmful if inhaled or absorbed through the skin.
-
Reagents: Thionyl chloride and oxalyl chloride are corrosive and react violently with water. Methylamine is a flammable and corrosive gas. Handle all reagents with care and consult their Safety Data Sheets (SDS).
Experimental Protocols
Protocol 1: Synthesis of N-methyl-3-bromobenzamide
-
To a solution of 3-bromobenzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene), add a catalytic amount of dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the evolution of gas ceases and the acid is fully converted to the acid chloride (monitor by TLC or IR).
-
In a separate flask, dissolve methylamine hydrochloride (1.5 eq) and a base such as triethylamine (3.0 eq) in dichloromethane.
-
Slowly add the acid chloride solution to the methylamine solution at 0 °C.
-
Allow the reaction to stir at room temperature until completion.
-
Work-up by washing with aqueous acid, base, and brine. Dry the organic layer and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Suzuki-Miyaura Coupling for 3-(2-Cyanophenyl)-N-methylbenzamide
-
To a reaction vessel, add N-methyl-3-bromobenzamide (1.0 eq), 2-cyanophenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 eq), and a base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Purge the vessel with an inert gas (nitrogen or argon).
-
Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or HPLC).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine.
-
Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Tables
Table 1: Troubleshooting Suzuki-Miyaura Coupling Issues
| Issue | Potential Cause | Recommended Action |
| Low/No Conversion | Catalyst inactivation (oxygen) | Rigorously degas solvent and reaction mixture. |
| Inappropriate ligand | Screen a panel of phosphine ligands. | |
| Insufficiently strong/soluble base | Try alternative bases (e.g., Cs₂CO₃, K₃PO₄). | |
| Low reaction temperature | Gradually increase the reaction temperature. | |
| Homocoupling | Presence of oxygen | Ensure strictly anaerobic conditions. |
| Incorrect stoichiometry | Use a slight excess (1.1-1.2 eq) of boronic acid. | |
| Poor Scale-up Yield | Inefficient mixing | Use an appropriate overhead stirrer and agitation rate. |
| Poor heat transfer | Use a jacketed reactor and monitor internal temperature. |
Diagrams
Caption: A decision tree for troubleshooting low conversion in the Suzuki-Miyaura coupling.
References
-
Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
- Purification of cyanamide. (n.d.). Google Patents.
-
A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. (n.d.). NIH. Retrieved January 25, 2026, from [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry. Retrieved January 25, 2026, from [Link]
-
Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. (2025, August 18). ACS Publications. Retrieved January 25, 2026, from [Link]
- Process for the preparation of 2-cyanophenylboronic acid and esters thereof. (n.d.). Google Patents.
-
Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. (2025, August 9). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Tips and tricks for difficult amide bond formation? (2021, October 20). Reddit. Retrieved January 25, 2026, from [Link]
- Method for producing 2-cyanophenylboronic acid derivative. (n.d.). Google Patents.
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025, August 6). Retrieved January 25, 2026, from [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]
-
Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. (2023, April 17). MDPI. Retrieved January 25, 2026, from [Link]
-
Synthesis and Reactivity of N-Allenyl Cyanamides. (2018, August 14). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Synthesis of Amides. (2021, July 31). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]
-
Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. (n.d.). WuXi STA. Retrieved January 25, 2026, from [Link]
-
Analytical Methods. (n.d.). RSC Publishing. Retrieved January 25, 2026, from [Link]
-
Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (2023, September 20). Semantic Scholar. Retrieved January 25, 2026, from [Link]
-
analytical methods. (n.d.). Retrieved January 25, 2026, from [Link]
-
Why did my amide syntesis does not work? (2021, April 14). ResearchGate. Retrieved January 25, 2026, from [Link]
-
3-Bromobenzamide. (2024, April 9). ChemBK. Retrieved January 25, 2026, from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved January 25, 2026, from [Link]
-
Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. (2011, April 1). PMC - NIH. Retrieved January 25, 2026, from [Link]
- Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed. (n.d.). Google Patents.
-
Rapid assembly of structurally diverse cyanamides and disulfanes via base-mediated aminoalkylation of aryl thiourea. (n.d.). PMC - NIH. Retrieved January 25, 2026, from [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018, April 4). Quora. Retrieved January 25, 2026, from [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd. Retrieved January 25, 2026, from [Link]
-
2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
-
Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
What is the synthesis of methyl 3-nitrobenzoate? (2016, July 4). Quora. Retrieved January 25, 2026, from [Link]
-
Reaction of N-acetylbenzamides with hydroxylamine hydrochloride: synthesis of 3-methyl-5-aryl-1,2,4-oxadiazoles. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
Sources
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- 5. quora.com [quora.com]
- 6. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
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- 9. researchgate.net [researchgate.net]
- 10. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. chemimpex.com [chemimpex.com]
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- 14. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 15. WO2014023576A1 - Process for the preparation of 2-cyanophenylboronic acid and esters thereof - Google Patents [patents.google.com]
- 16. JP6235932B2 - Method for producing 2-cyanophenylboronic acid derivative - Google Patents [patents.google.com]
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- 20. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Optimization for 3-(2-Cyanophenyl)-N-methylbenzamide
Welcome to the dedicated technical support center for the purification of 3-(2-Cyanophenyl)-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during column chromatography optimization for this specific compound. Our approach is rooted in fundamental chromatographic principles and validated by field-proven insights to ensure you can achieve your desired purity and yield with confidence.
Section 1: Understanding Your Molecule - The Key to a Successful Separation
Before initiating any separation, a thorough understanding of the physicochemical properties of 3-(2-Cyanophenyl)-N-methylbenzamide is paramount. These properties dictate its behavior on a chromatographic column and inform every decision in method development.
Physicochemical Properties of 3-(2-Cyanophenyl)-N-methylbenzamide and Related Structures
| Property | Value (approx.) | Implication for Chromatography |
| Molecular Weight | ~250.28 g/mol | Standard molecular weight for small molecule chromatography. |
| Polarity | Moderately Polar | The presence of the amide and cyano groups contributes to its polarity. The amide group is highly polar and capable of hydrogen bonding, while the cyano group is also polar.[1] The overall polarity will be influenced by the two aromatic rings. |
| Topological Polar Surface Area (TPSA) | ~52.9 Ų (for N-(3-cyanophenyl)benzamide)[2] | TPSA is a good indicator of polarity. This value suggests that the molecule will have significant interaction with polar stationary phases. |
| Hydrogen Bond Donor/Acceptor Count | 1 Donor (N-H), 2 Acceptors (C=O, C≡N) (for N-(3-cyanophenyl)benzamide)[2] | The ability to participate in hydrogen bonding will strongly influence its retention on polar stationary phases like silica gel. |
| Solubility | Soluble in polar organic solvents | Benzamides are generally soluble in polar solvents like ethanol, acetone, and ethyl acetate, and less soluble in non-polar solvents.[3] This is a critical consideration for sample loading and mobile phase selection. |
Initial Assessment FAQ
Q1: What is the expected polarity of 3-(2-Cyanophenyl)-N-methylbenzamide and how does that guide my initial chromatography choice?
A1: 3-(2-Cyanophenyl)-N-methylbenzamide is a moderately polar molecule due to the presence of both an amide and a cyano functional group. The amide group, in particular, is quite polar.[1] This moderate polarity makes it well-suited for normal-phase chromatography on a polar stationary phase like silica gel or alumina.[4] The elution order in normal-phase chromatography generally proceeds from non-polar to polar compounds.[5] Therefore, you will likely need a mobile phase of intermediate polarity to elute your compound effectively.
Q2: I'm seeing a similar compound, N-(3-cyanophenyl)benzamide, in my search. How will the N-methyl group on my compound affect the separation?
A2: The N-methyl group in your compound, 3-(2-Cyanophenyl)-N-methylbenzamide, replaces the hydrogen on the amide nitrogen of N-(3-cyanophenyl)benzamide. This substitution has two main consequences for chromatography:
-
Reduced Polarity: The methyl group is less polar than the hydrogen it replaces. This will slightly decrease the overall polarity of your molecule.
-
Elimination of a Hydrogen Bond Donor: The N-H bond is a hydrogen bond donor. By replacing it with an N-CH₃ group, you remove this capability.
As a result, your compound will likely be slightly less retained on a polar stationary phase (like silica gel) compared to N-(3-cyanophenyl)benzamide and will elute faster under the same conditions.
Section 2: Method Development and Optimization
This section provides a systematic approach to developing and optimizing a column chromatography method for 3-(2-Cyanophenyl)-N-methylbenzamide.
Workflow for Method Development
Sources
- 1. The Polar Nature of Amides: Understanding Their Unique Properties - Oreate AI Blog [oreateai.com]
- 2. N-(3-cyanophenyl)benzamide | C14H10N2O | CID 681342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 55-21-0: Benzamide | CymitQuimica [cymitquimica.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. columbia.edu [columbia.edu]
Technical Support Center: Stability and Storage of 3-(2-Cyanophenyl)-N-methylbenzamide
Welcome to the technical support center for 3-(2-Cyanophenyl)-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimentation. Here, we provide in-depth troubleshooting advice and frequently asked questions to address potential degradation issues. Our recommendations are grounded in the chemical principles governing the stability of benzamide and cyanophenyl moieties.
Visualizing Potential Degradation
The primary routes of degradation for 3-(2-Cyanophenyl)-N-methylbenzamide are anticipated to be hydrolytic in nature, affecting both the amide and nitrile functional groups. The following diagram illustrates these potential pathways.
Caption: Potential hydrolytic degradation pathways of 3-(2-Cyanophenyl)-N-methylbenzamide.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and handling of 3-(2-Cyanophenyl)-N-methylbenzamide, providing causative explanations and actionable solutions.
Q1: I've observed a decrease in the purity of my 3-(2-Cyanophenyl)-N-methylbenzamide sample over time, even when stored in the freezer. What could be the cause?
A1: While low temperatures slow down most chemical reactions, degradation can still occur, especially if other adverse conditions are present. The most likely cause is the presence of moisture. Even in a freezer, temperature fluctuations can lead to condensation inside the container. This moisture can facilitate the hydrolysis of either the amide or the nitrile functional group.
Causality: Amides and nitriles are susceptible to hydrolysis, a reaction that is often catalyzed by the presence of acidic or basic impurities.[1] While generally slow in neutral water, the reaction rate can be significant over long storage periods, especially if the compound is not scrupulously dried and sealed.
Solution:
-
Ensure the compound is thoroughly dry before long-term storage. This can be achieved by drying under high vacuum.
-
Use a container with a high-integrity seal, such as an amber glass vial with a PTFE-lined cap.
-
Consider backfilling the container with an inert gas like argon or nitrogen before sealing to displace any ambient moisture and oxygen.
-
For highly sensitive applications, store smaller aliquots to avoid repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere.
Q2: My sample of 3-(2-Cyanophenyl)-N-methylbenzamide has developed a yellowish tint after being stored on the lab bench for a few weeks. Is this a sign of degradation?
A2: Yes, a change in color is a strong indicator of chemical degradation. Given the storage conditions, the most probable cause is photodegradation. Aromatic compounds, especially those with multiple functional groups, can be sensitive to light, particularly in the UV spectrum.
Causality: Exposure to light can provide the energy needed to initiate photochemical reactions. While specific photodegradation pathways for this molecule are not extensively documented, related benzamide derivatives are known to be susceptible to photolytic stress.[2][3] This can lead to the formation of colored impurities.
Solution:
-
Always store 3-(2-Cyanophenyl)-N-methylbenzamide in a light-protected container, such as an amber vial.
-
For added protection, wrap the container in aluminum foil or store it in a light-blocking secondary container or a dark cabinet.
-
Avoid prolonged exposure to direct sunlight or strong artificial light during handling and experimental procedures.
Q3: I've noticed some inconsistencies in my experimental results when using a stock solution of 3-(2-Cyanophenyl)-N-methylbenzamide that is a few days old. Could the compound be degrading in solution?
A3: It is highly probable that the compound is degrading in your stock solution. The stability of 3-(2-Cyanophenyl)-N-methylbenzamide in solution is dependent on the solvent, pH, and storage conditions.
Causality: Protic solvents, especially water, can participate in hydrolysis. The pH of the solution is also critical; both acidic and basic conditions can catalyze the hydrolysis of the amide and nitrile groups.[1][4]
Solution:
-
Prepare fresh stock solutions for each experiment whenever possible.
-
If a stock solution must be stored, use a dry, aprotic solvent. Based on solubility data for similar compounds, solvents like acetonitrile or anhydrous DMSO would be preferable to alcohols or aqueous solutions.
-
Store stock solutions at low temperatures (e.g., -20°C or -80°C) in tightly sealed vials to minimize degradation.
-
Before use, allow the solution to come to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.
-
If using aqueous buffers, be mindful of the pH and consider conducting a preliminary stability study of your compound in that specific buffer system.
Frequently Asked Questions (FAQs)
Q4: What are the optimal storage conditions for solid 3-(2-Cyanophenyl)-N-methylbenzamide?
A4: Based on the chemical nature of the compound and general best practices for similar molecules, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Slows down potential degradation reactions. |
| Atmosphere | Dry, inert (e.g., Argon or Nitrogen) | Minimizes exposure to moisture and oxygen, preventing hydrolysis and oxidation. |
| Light | Protected from light (Amber vial) | Prevents photodegradation. |
| Container | Tightly sealed glass vial with PTFE-lined cap | Ensures an inert and impermeable barrier to moisture and air. |
Q5: What are the primary degradation products I should be looking for?
A5: The most likely degradation products arise from the hydrolysis of the amide and nitrile functionalities:
-
Amide Hydrolysis: This would yield 3-(2-Cyanophenyl)benzoic acid and methylamine.
-
Nitrile Hydrolysis: This can occur in two steps. Partial hydrolysis would form 3-(2-carboxamidophenyl)-N-methylbenzamide. Complete hydrolysis would result in the formation of 3-(2-carboxyphenyl)-N-methylbenzamide.
Q6: How can I monitor the stability of my 3-(2-Cyanophenyl)-N-methylbenzamide sample?
A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor the purity of your compound and detect the formation of degradation products.
Methodology:
-
A reverse-phase HPLC method, using a C18 column, is a good starting point.[3][5][6]
-
A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) will likely be necessary to separate the parent compound from its more polar degradation products.
-
UV detection is suitable for this aromatic compound.
-
For definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[7][8][9]
Experimental Protocol: Development of a Stability-Indicating HPLC Method
This protocol outlines the steps for a forced degradation study, which is essential for developing a robust stability-indicating HPLC method.[2]
Objective: To generate potential degradation products of 3-(2-Cyanophenyl)-N-methylbenzamide and develop an HPLC method capable of separating them from the parent compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of 3-(2-Cyanophenyl)-N-methylbenzamide at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
2. Forced Degradation Studies:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours. Cool and neutralize with 1N NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 60°C for 8 hours. Cool and neutralize with 1N HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve a portion in the diluent to the stock solution concentration.
-
Photolytic Degradation: Expose the solid compound to direct sunlight or a photostability chamber for a period sufficient to cause some degradation (e.g., 24-48 hours). Dissolve a portion in the diluent to the stock solution concentration.
-
Control Sample: Use the untreated stock solution.
3. HPLC Method Development:
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (or a wavelength of maximum absorbance determined by a UV scan)
-
Injection Volume: 10 µL
-
4. Analysis and Optimization:
-
Inject the control and all stressed samples.
-
Analyze the chromatograms to assess the separation of the parent peak from any new peaks (degradation products).
-
Optimize the gradient, mobile phase composition, and other parameters as needed to achieve baseline separation for all significant peaks.
5. Peak Purity Analysis:
-
Utilize a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples to ensure no degradation products are co-eluting.
This protocol will help in identifying the conditions under which 3-(2-Cyanophenyl)-N-methylbenzamide is unstable and will form the basis for a validated analytical method to ensure the quality and integrity of your compound.
References
- Alsante, K. M., et al. (2011). Forced Degradation Studies. In Pharmaceutical Stress Testing: Predicting Drug Degradation. (Vol. 198, pp. 59-169). Informa Healthcare.
-
Bunton, C. A., Nayak, B., & O'Connor, C. (1966). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry, 31(7), 2273-2277. [Link]
- Jain, D., et al. (2020). LC-Q-TOF-MS driven identification of potential degradation impurities of venetoclax, mechanistic explanation on degradation pathway and establishment of a quantitative analytical assay method. Journal of Pharmaceutical and Biomedical Analysis, 191, 113608.
- Jankowska, M., et al. (2018). Application of hplc method for investigation of stability of new benzimidazole derivatives. Acta Poloniae Pharmaceutica, 75(4), 861-868.
-
MedCrave. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]
- Rao, B. M., et al. (2016). LC–MS/MS Characterization of Forced Degradation Products of Tetrabenazine. Chemical Sciences Journal, 7(1), 1-7.
- Shaikh, S., et al. (2014). Development and Validation of Stability-Indicating RP-HPLC Method for Determination of Indapamide and Amlodipine Besylate.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology online, 24(1), 1-14.
-
PubChem. (n.d.). N-(3-cyanophenyl)benzamide. National Center for Biotechnology Information. [Link]
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 39(6), 282-291.
- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
- Sharma, K., & Singh, S. (2010). Development of a validated stability-indicating HPLC method for the analysis of amlodipine besylate in the bulk drug and in tablet formulations. Drug development and industrial pharmacy, 36(1), 1-12.
- Ramulu, K., et al. (2013). LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of Pharmaceutical Analysis, 3(6), 422-430.
- Zuo, C., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of The American Society for Mass Spectrometry, 27(7), 1187-1195.
- Feng, P. C., & Fons, M. P. (1994). In vitro metabolism of aromatic nitriles. Journal of pharmaceutical sciences, 83(12), 1735-1739.
-
PubChem. (n.d.). 3-Cyanobenzamide. National Center for Biotechnology Information. [Link]
-
Hilaris Publisher. (2016). LC–MS/MS Characterization of Forced Degradation Products of Tetrabenazine. Chemical Sciences Journal. [Link]
- Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
- Wang, L., et al. (2021). Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 222, 113588.
-
ResearchGate. (n.d.). Development and Validation of Stability-Indicating RP-HPLC Method for Determination of Indapamide and Amlodipine Besylate. [Link]
-
Chemistry LibreTexts. (2023). 15.17: Chemical Properties of Amides- Hydrolysis. [Link]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. ijper.org [ijper.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of 3-(2-Cyanophenyl)-N-methylbenzamide
Welcome to the technical support center for the post-synthesis purification of 3-(2-Cyanophenyl)-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for obtaining this compound with high purity.
Initial Purity Assessment: A First-Pass Checklist
Before embarking on a purification protocol, a quick assessment of your crude product can provide valuable clues about the nature and extent of impurities.
-
Visual Inspection: Is the product an oil when it should be a solid? This often indicates the presence of residual solvent or low-molecular-weight impurities.
-
Thin-Layer Chromatography (TLC): This is the most critical initial test. A single, well-defined spot is ideal. Multiple spots indicate the presence of impurities. Note the Rf values of all spots.
-
Solubility Check: Test the solubility of a small amount of crude product in various solvents (e.g., hexane, ethyl acetate, methanol). This will be invaluable for choosing a purification method.
-
¹H NMR Spectroscopy: A preliminary NMR spectrum of the crude material can help identify unreacted starting materials or major byproducts by comparing the observed peaks to the expected spectrum of the pure product.
Frequently Asked Questions (FAQs)
Here are some rapid-fire answers to common issues encountered during the purification of N-aryl benzamides.
Q1: My crude product is a persistent oil, but literature suggests it should be a solid. What's the first step? A1: This is often due to residual high-boiling solvents (like DMF or DMSO) or impurities that are disrupting the crystal lattice. Try co-evaporating the oil with a lower-boiling solvent like toluene or dichloromethane on a rotary evaporator. If it remains an oil, it's likely that significant impurities are present, and you should proceed to chromatographic purification.
Q2: I see a spot on my TLC that remains at the baseline. What could it be? A2: A baseline spot is indicative of a very polar compound. This could be residual inorganic salts from the workup, or highly polar organic byproducts. If you used a palladium catalyst for a cross-coupling reaction, this could also be residual palladium complexes.[1] A simple filtration through a short plug of silica gel or celite can often remove these baseline impurities.[2]
Q3: My TLC shows a spot that runs very close to the solvent front. What is this likely to be? A3: A high Rf spot points to a non-polar impurity. In the context of a Suzuki or similar cross-coupling reaction, this is often a homocoupled byproduct of one of the starting materials.
Q4: After purification, my NMR spectrum shows broad peaks for the amide N-H and methyl protons. Is this a purity issue? A4: Not necessarily. Broadening of the N-H and adjacent methyl peaks is a common phenomenon for amides due to restricted rotation around the C-N bond, which can lead to the presence of rotamers on the NMR timescale. Gentle heating of the NMR sample can sometimes sharpen these peaks. However, if other peaks in the spectrum are also broad, it could indicate the presence of paramagnetic impurities (like residual palladium) or poor sample preparation.
In-Depth Troubleshooting and Purification Strategies
Based on the likely synthetic route for 3-(2-Cyanophenyl)-N-methylbenzamide (likely a Suzuki or Buchwald-Hartwig coupling followed by an amidation reaction), we can anticipate specific classes of impurities.
Guide 1: Removing Unreacted Starting Materials and Coupling Byproducts
The most common impurities are often the starting materials themselves or byproducts from the coupling reaction.
| Impurity Type | Likely Cause | Identification | Recommended Action |
| Unreacted Aryl Halide/Boronic Acid | Incomplete reaction | Spots on TLC with different Rf than the product. | Flash column chromatography. |
| Homocoupled Byproducts | Side reaction during coupling. | Non-polar spots on TLC. | Flash column chromatography. |
| Palladium Catalyst Residues | Incomplete removal during workup. | Baseline streaking on TLC, discoloration of the product. | Filtration through celite or a dedicated scavenger resin.[1][3] |
Guide 2: Addressing Side-Reaction Impurities
The functional groups in the target molecule can be susceptible to side reactions.
-
Hydrolysis of the Nitrile Group: The cyano group can be hydrolyzed to a primary amide or a carboxylic acid under acidic or basic conditions, especially during workup or purification if conditions are not carefully controlled.[4][5] This introduces a more polar impurity.
-
Mitigation: Ensure all workup steps are performed under neutral pH if possible. If an acid or base wash is necessary, keep the contact time brief and the temperature low.
-
Removal: If the carboxylic acid impurity is formed, it can often be removed by an acid-base extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution).
-
Detailed Purification Protocols
Protocol 4.1: High-Resolution Flash Column Chromatography
Flash chromatography is the most versatile method for separating a wide range of impurities from your target compound.[6][7]
Workflow for Flash Column Chromatography
Sources
Validation & Comparative
A Comparative Guide to the Biological Validation of 3-(2-Cyanophenyl)-N-methylbenzamide, a Novel PARP1 Inhibitor
Abstract
The therapeutic landscape for cancers harboring DNA Damage Response (DDR) defects has been significantly reshaped by the advent of Poly(ADP-ribose) polymerase (PARP) inhibitors. These agents exploit the concept of synthetic lethality in tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[1][2] This guide introduces a novel investigational molecule, 3-(2-Cyanophenyl)-N-methylbenzamide (hereafter designated as "Compound X"), a potent and selective inhibitor of PARP1. We provide a comprehensive framework for validating its biological activity, comparing its performance against established clinical benchmarks—Olaparib, Rucaparib, and Talazoparib. This document details the mechanistic rationale, provides step-by-step experimental protocols for biochemical and cell-based validation, and presents a comparative analysis of the expected performance metrics. The objective is to equip researchers and drug development professionals with the scientific rationale and practical methodologies required to rigorously assess this new chemical entity.
Introduction: The Rationale for Next-Generation PARP Inhibitors
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks (SSBs).[3] Upon detecting a break, PARP1 catalyzes the synthesis of long poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, recruiting the necessary DNA repair machinery.[4] PARP inhibitors competitively bind to the NAD+ binding pocket of PARP, preventing PAR synthesis. This not only halts the repair of SSBs but also "traps" the PARP enzyme on the DNA.[5][6]
This trapping is highly cytotoxic. During DNA replication, the unresolved SSB-PARP complexes lead to replication fork collapse and the formation of lethal double-strand breaks (DSBs).[7] In healthy cells, these DSBs are efficiently repaired by the high-fidelity Homologous Recombination Repair (HRR) pathway, which relies on proteins like BRCA1 and BRCA2.[8] However, in cancer cells with mutated BRCA1 or BRCA2 genes, the HRR pathway is deficient.[2] The accumulation of DSBs in these cells cannot be resolved, leading to genomic catastrophe and selective cell death—a concept known as synthetic lethality.[1][7]
While approved PARP inhibitors like Olaparib, Rucaparib, and Talazoparib have transformed patient outcomes, the field continues to seek next-generation agents with improved potency, selectivity, and potentially different trapping efficiencies, which may overcome resistance mechanisms or offer a better therapeutic window. Compound X, with its unique 3-(2-Cyanophenyl)-N-methylbenzamide scaffold, represents a rational design approach to achieving these goals.
Hypothesized Mechanism of Action of Compound X
Compound X is hypothesized to function as a dual-mechanism PARP1 inhibitor, consistent with the most effective agents in its class.[9]
-
Catalytic Inhibition : The benzamide core mimics the nicotinamide moiety of NAD+, allowing it to competitively bind to the catalytic domain of PARP1.[10] This action directly prevents the enzymatic synthesis of PAR chains, thereby inhibiting the recruitment of downstream DNA repair factors.
-
PARP Trapping : The specific conformation and interactions established by the cyanophenyl group are predicted to enhance the stability of the enzyme-DNA complex. This prevents the dissociation of PARP1 from the site of DNA damage even without PARylation, leading to potent PARP trapping.[4] The efficiency of PARP trapping is a key differentiator among inhibitors and correlates strongly with cytotoxicity.[11]
The following diagram illustrates this proposed mechanism within the context of synthetic lethality.
Caption: Tiered experimental workflow for validating Compound X.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, incorporating appropriate controls to ensure data integrity and reproducibility.
Protocol 1: Biochemical PARP1/2 Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Compound X against PARP1 and PARP2, establishing its potency and selectivity.
Principle: This is a fluorescence polarization (FP)-based assay. [12]An alternative is a chemiluminescent assay that measures the incorporation of biotinylated NAD+ onto histone proteins. [13] Methodology (FP-based):
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Compound X and comparators (Olaparib, Rucaparib, Talazoparib) in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO, starting from 1 mM.
-
Prepare assay buffer containing Tris-HCl, MgCl₂, DTT, and BSA.
-
Dilute recombinant human PARP1 or PARP2 enzyme and a fluorescently-labeled NAD+ analog or DNA probe in assay buffer to working concentrations.
-
-
Assay Procedure (384-well format):
-
Add 2 µL of diluted compound or DMSO (vehicle control) to appropriate wells.
-
Add 10 µL of PARP1 or PARP2 enzyme solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 10 µL of the fluorescent probe/NAD+ analog solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition & Analysis:
-
Read the plate on a fluorescence polarization reader.
-
Controls:
-
Negative Control (0% Inhibition): DMSO + Enzyme + Substrate.
-
Positive Control (100% Inhibition): A known potent PARP inhibitor at a saturating concentration (e.g., 10 µM Olaparib).
-
-
Calculate the percent inhibition for each concentration relative to controls.
-
Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cellular PARylation Assay (ELISA-based)
Objective: To confirm that Compound X can penetrate the cell membrane and inhibit PARP activity in a cellular context.
Principle: This sandwich ELISA-based assay quantifies the level of poly(ADP-ribose) (PAR) in cell lysates. [14][15]Cells are first treated with a DNA damaging agent to stimulate PARP activity, followed by treatment with the inhibitor.
Methodology:
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., HeLa or A549) in a 96-well plate and allow cells to adhere overnight.
-
Pre-treat cells with a serial dilution of Compound X or comparators for 1 hour.
-
Induce DNA damage by adding H₂O₂ (e.g., 100 µM final concentration) for 15 minutes. This robustly activates PARP1. [14]2. Cell Lysis:
-
Aspirate the media and wash cells once with ice-cold PBS.
-
Add lysis buffer containing detergents and protease inhibitors to each well and incubate on ice for 20 minutes.
-
-
ELISA Procedure:
-
Add cell lysates to a 96-well plate pre-coated with a PAR-binding capture antibody. [15] * Incubate for 2 hours at room temperature to allow capture of PARylated proteins.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add a detection antibody (e.g., anti-PAR rabbit mAb), followed by an HRP-conjugated secondary antibody, with wash steps in between. [14] * Add a chemiluminescent HRP substrate and immediately measure the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Controls:
-
Basal Control: Untreated cells (no H₂O₂).
-
Maximal Signal: H₂O₂-treated cells with DMSO vehicle.
-
Positive Control: H₂O₂-treated cells with a known inhibitor (e.g., 10 µM Olaparib).
-
-
Normalize the data to the maximal signal and plot the percentage of PARylation against the inhibitor concentration to determine the cellular EC₅₀.
-
Protocol 3: γH2AX Immunofluorescence Assay for DNA Damage
Objective: To visualize and quantify the formation of DSBs resulting from PARP inhibition.
Principle: Phosphorylation of the histone variant H2AX at serine 139 (termed γH2AX) is one of the earliest markers of a DNA double-strand break. [16]Immunofluorescence microscopy can detect the accumulation of γH2AX foci in the nucleus, providing a direct measure of DNA damage.
Methodology:
-
Cell Culture and Treatment:
-
Grow cells (e.g., BRCA2-deficient CAPAN-1 cells) on glass coverslips in a 24-well plate.
-
Treat cells with Compound X or comparators at relevant concentrations (e.g., 1x, 5x, and 10x the cellular EC₅₀) for 24 hours.
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde (PFA) for 10 minutes. [16] * Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. [16] * Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against γH2AX (e.g., mouse monoclonal anti-γH2AX) overnight at 4°C. [17] * Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG) for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 10 minutes.
-
-
Imaging and Quantification:
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Controls:
-
Negative Control: DMSO-treated cells.
-
Positive Control: Cells treated with a known DSB-inducing agent (e.g., Etoposide).
-
-
Use automated image analysis software (e.g., ImageJ) to count the number of γH2AX foci per nucleus. At least 100 cells should be counted per condition.
-
Protocol 4: Cell Viability Assay for Synthetic Lethality
Objective: To determine the cytotoxic efficacy of Compound X, specifically in cancer cells with HRR defects.
Principle: This assay measures the metabolic activity of cells, which correlates with the number of viable cells. [18][19]By comparing the effect of the compound on a BRCA-deficient cell line versus a BRCA-proficient (or genetically-corrected isogenic) cell line, the synthetic lethal effect can be quantified.
Methodology:
-
Cell Culture and Plating:
-
Use a pair of isogenic cell lines, such as DLD-1 BRCA2 -/- (HR-deficient) and DLD-1 BRCA2 +/+ (HR-proficient).
-
Seed both cell lines in 96-well plates at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of Compound X and comparators for 72-96 hours. This extended incubation is crucial for the accumulation of lethal DNA damage.
-
-
Viability Assessment (e.g., using Resazurin):
-
Add Resazurin solution to each well and incubate for 2-4 hours at 37°C. Metabolically active (viable) cells will reduce the blue Resazurin to the fluorescent pink Resorufin.
-
Measure the fluorescence on a plate reader (Ex/Em ~560/590 nm).
-
-
Data Analysis:
-
Controls:
-
100% Viability: DMSO-treated cells.
-
0% Viability: Cells treated with a cytotoxin like staurosporine or lysed with detergent.
-
-
Calculate the percent viability for each concentration and plot it against log[concentration] to determine the GI₅₀ (concentration for 50% growth inhibition).
-
The synthetic lethal potency is demonstrated by a significantly lower GI₅₀ in the BRCA2 -/- cell line compared to its isogenic BRCA2 +/+ counterpart.
-
Discussion and Future Directions
This guide outlines a rigorous, multi-tiered strategy for the preclinical validation of 3-(2-Cyanophenyl)-N-methylbenzamide (Compound X) as a novel PARP1 inhibitor. The successful execution of these experiments will provide a robust dataset to benchmark its potency, selectivity, and cellular efficacy against established clinical agents.
Key differentiators to scrutinize will be the selectivity for PARP1 over PARP2 and the potency of PARP trapping. Enhanced PARP1 selectivity could potentially mitigate some off-target effects, while a high trapping efficiency is often linked to greater anti-tumor activity. [11]Should Compound X demonstrate a superior or differentiated profile in these assays, further investigation into its pharmacokinetic properties, in vivo efficacy in xenograft models, and potential for overcoming clinical resistance would be strongly warranted. This structured validation approach ensures that only the most promising candidates, grounded in solid biological data, advance through the drug development pipeline.
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Bio-Connect. (2024). Biochemical and cell-based assays to interrogate ADP-ribosylation. [Link]
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Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]
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Dana-Farber Cancer Institute. (2016). What is a PARP Inhibitor?. YouTube. [Link]
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Scott, C. L., Swisher, E. M., & Kaufmann, S. H. (2022). Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. Clinical Cancer Research, 28(18), 3938-3950. [Link]
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Pfizer. Mechanism of Action | TALZENNA® (talazoparib) HCP Site. [Link]
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Mah, L. J., El-Osta, A., & Karagiannis, T. C. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Journal of Visualized Experiments, (129), 56499. [Link]
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Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. Molecular Oncology, 5(4), 387-393. [Link]
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Bio-protocol. (2025). Cellular PARylation assay. [Link]
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BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. [Link]
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Kuznetsov, S. G., et al. (2008). Mouse ES-cell-based functional assay to evaluate mutations in BRCA2. Nature Medicine, 14(8), 875-882. [Link]
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Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. [Link]
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AstraZeneca. Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. [Link]
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CRPR. Gamma-H2AX protocol (optimized for VH10-cells). [Link]
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Annals of Urologic Oncology. (2025). Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC. [Link]
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Bio-protocol. (2024). Cell Viability Assay. [Link]
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BPS Bioscience. Total Cellular PARylation. [Link]
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LaFargue, C. J., et al. (2019). Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. Expert Opinion on Drug Discovery, 14(1), 21-30. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Olaparib?. [Link]
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ResearchGate. Cell viability assessment of BRCA1 and BRCA2 plasmid delivery. [Link]
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Tebubio. (2025). Assessing Cellular PARylation: Convenient ELISA-Based Methods. [Link]
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JoVE. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. [Link]
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PubMed. (2004). An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors. [Link]
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Targeted Oncology. (2022). Understanding the Mechanism of Action of Rucaparib in Cancer Treatment. [Link]
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Wikipedia. Olaparib. [Link]
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theGIST. (2016). PARP inhibitors: Synthetic Lethality. [Link]
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Canadian College of Medical Geneticists. Practice guidelines for BRCA1/2 tumour testing in ovarian cancer. [Link]
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YouTube. (2013). Dr. Jeffrey Weitzel on Synthetic Lethality in BRCA-Associated Cancer. [Link]
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Targeted Oncology. (2013). The Mechanism of Action of Olaparib. [Link]
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accessdata.fda.gov. RUBRACA® (rucaparib) tablets, for oral use. [Link]
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Annual Reviews. (2025). Mechanism of Action of PARP Inhibitors. [Link]
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ResearchGate. Characterization and biological activity studies on some transition metal complexes. [Link]
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Bio-protocol. Immunofluorescence assay. [Link]
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ResearchGate. Biochemical PARP-1 trapping assay to assess trapping potency. [Link]
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Cancer Research UK. PARP Inhibitors | Targeted cancer drugs. [Link]
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ResearchGate. Antibody for 53bp1 and Gamma H2ax for immunoflourscence in RPE1 cells. [Link]
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Pfizer Oncology Development. Talazoparib. [Link]
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ResearchGate. Bivalent transition metal complexes of 3-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-3-oxo-N-(thiazol-2-yl)propanamide. [Link]
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AACR Journals. (2024). Measuring cellular PARylation to gain insight in PARP/PARG-targeted drug discovery. [Link]
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PubChem. Rucaparib. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Olaparib?. [Link]
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MDPI. Biological Activity of Complexes Involving Nitro-Containing Ligands. [Link]
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PubMed. (2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. [Link]
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In-Depth Comparative Analysis of 3-(2-Cyanophenyl)-N-methylbenzamide and Structurally Related Compounds in the Context of PARP Inhibition
A comprehensive guide for researchers, scientists, and drug development professionals on the structure-activity relationship, synthesis, and biological evaluation of a novel benzamide derivative. This guide provides a framework for understanding the potential of 3-(2-Cyanophenyl)-N-methylbenzamide as a PARP inhibitor by drawing comparisons with established compounds and outlining detailed experimental protocols for its characterization.
Introduction: The Therapeutic Promise of PARP Inhibitors and the Rationale for Novel Benzamide Scaffolds
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway. They play a pivotal role in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway. The therapeutic strategy of inhibiting PARP activity has emerged as a highly successful approach in oncology, particularly for cancers harboring defects in the homologous recombination (HR) pathway of double-strand break (DSB) repair, such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, has led to the development and approval of several PARP inhibitors for the treatment of various cancers.
Structural Analysis and Postulated Interactions of 3-(2-Cyanophenyl)-N-methylbenzamide with the PARP Catalytic Domain
The chemical structure of 3-(2-Cyanophenyl)-N-methylbenzamide incorporates key features that suggest its potential as a PARP inhibitor. A detailed analysis of its components provides a basis for postulating its binding mode within the PARP active site.
Core Benzamide Scaffold: The N-methylbenzamide core serves as the foundational element for interaction with the nicotinamide-binding pocket of PARP. The amide group is crucial for forming key hydrogen bonds with the backbone of Gly863 and Ser904 in the PARP1 active site, anchoring the molecule in the correct orientation.
Biphenyl-like Core: The connection of the two phenyl rings creates a biphenyl-like, rigid structure. This conformation is often found in potent PARP inhibitors and can engage in π-π stacking interactions with Tyr907 in the active site, contributing to binding affinity.
The 2-Cyano Group: The placement of the cyano group at the 2-position of the second phenyl ring is a critical feature. This electron-withdrawing group can influence the overall electronic properties of the molecule and may engage in specific interactions within the active site. Its position suggests a potential to interact with amino acid residues in the ribose-phosphate binding region.
The N-methyl Group: The methylation of the amide nitrogen can impact the compound's properties in several ways. It can influence the compound's solubility and membrane permeability. From a binding perspective, it may provide additional van der Waals interactions within a hydrophobic pocket of the active site.
Comparative Analysis with Structurally Similar Compounds
To understand the potential of 3-(2-Cyanophenyl)-N-methylbenzamide, it is essential to compare it with known PARP inhibitors that share structural similarities. This comparative analysis will focus on how variations in the core structure, the nature and position of substituents on the phenyl rings, and the amide functionality affect PARP inhibitory activity.
| Compound Class | Key Structural Features | Known Biological Activity | Reference |
| 3-Aminobenzamide | Simple, unsubstituted benzamide | Early, weak PARP inhibitor. Often used as a research tool. | |
| Olaparib (Lynparza®) | Phthalazinone fused to a piperazine-carbonyl-cyclopropyl moiety | Potent PARP1/2 inhibitor, approved for various cancers. | |
| Rucaparib (Rubraca®) | Indole-carboxamide core with a fluorobenzyl group and a pyrrolidine ring | Potent PARP1/2 inhibitor, approved for ovarian and prostate cancer. | |
| Niraparib (Zejula®) | Indazole-carboxamide core with a piperidine ring | Potent PARP1/2 inhibitor, approved for ovarian cancer. | |
| Talazoparib (Talzenna®) | Phthalazinone core with a fluorobenzyl group and a complex fused ring system | The most potent PARP trapping agent among approved inhibitors. |
While the above are approved drugs with more complex structures, a closer comparison can be made with research compounds that systematically explore the benzamide scaffold.
Structure-Activity Relationship (SAR) Insights from Benzamide Analogs:
-
Substitution on the Benzamide Ring: Modifications to the primary benzamide ring can significantly impact potency. Electron-donating or withdrawing groups can alter the electronic properties and binding interactions.
-
The Nature of the Second Ring System: The biphenyl system in 3-(2-Cyanophenyl)-N-methylbenzamide provides a larger surface area for interaction compared to a single ring. The nature of this second ring (e.g., indole, indazole) is a key determinant of potency and selectivity in many known PARP inhibitors.
-
The Role of the Cyano Group: The cyano group is a common feature in many enzyme inhibitors. Its position is critical. A shift from the 2-position to the 3- or 4-position on the phenyl ring would likely alter the binding mode and potency.
-
N-Alkylation of the Amide: While our focus compound has an N-methyl group, comparison with the corresponding N-H analog (3-(2-Cyanophenyl)benzamide) would be crucial to determine the impact of this substitution on activity and cell permeability.
Proposed Experimental Workflows for the Evaluation of 3-(2-Cyanophenyl)-N-methylbenzamide
To rigorously assess the potential of 3-(2-Cyanophenyl)-N-methylbenzamide as a PARP inhibitor and to generate the necessary data for a comprehensive comparison, a series of well-defined experiments are required.
Chemical Synthesis
A plausible synthetic route for 3-(2-Cyanophenyl)-N-methylbenzamide would likely involve a Suzuki coupling reaction as a key step to form the biphenyl core, followed by amidation.
Caption: Proposed synthetic workflow for 3-(2-Cyanophenyl)-N-methylbenzamide.
Detailed Protocol for Suzuki Coupling:
-
To a solution of 3-bromobenzoic acid (1 equivalent) and 2-cyanophenylboronic acid (1.2 equivalents) in a suitable solvent system (e.g., 1,4-dioxane/water), add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents) and a base (e.g., K2CO3, 3 equivalents).
-
Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and acidify with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 3-(2-cyanophenyl)benzoic acid.
Detailed Protocol for Amidation:
-
Dissolve 3-(2-cyanophenyl)benzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM).
-
Add a coupling agent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3 equivalents) and stir for 10 minutes at room temperature.
-
Add methylamine (as a solution in THF or as a hydrochloride salt with an additional equivalent of base, 1.5 equivalents) to the reaction mixture.
-
Stir at room temperature for 2-6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-(2-Cyanophenyl)-N-methylbenzamide.
In Vitro Biological Evaluation
A series of in vitro assays are necessary to determine the biological activity of the synthesized compound.
Caption: Experimental workflow for the in vitro biological evaluation.
Detailed Protocol for PARP1 Enzyme Inhibition Assay:
This assay measures the ability of a compound to inhibit the catalytic activity of purified PARP1 enzyme. A common method is a histone-ribosylation assay.
-
Coat a 96-well plate with histones.
-
Add a reaction mixture containing activated DNA, NAD+, and biotinylated NAD+ to each well.
-
Add varying concentrations of the test compound (3-(2-Cyanophenyl)-N-methylbenzamide) and a known PARP inhibitor as a positive control (e.g., Olaparib).
-
Initiate the reaction by adding purified recombinant PARP1 enzyme.
-
Incubate for a set time at 37°C.
-
Stop the reaction and wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate, which binds to the biotinylated ADP-ribose incorporated onto the histones.
-
After incubation and washing, add a colorimetric HRP substrate (e.g., TMB).
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the PARP1 enzymatic activity.
Detailed Protocol for Cell Proliferation Assay:
This assay determines the effect of the compound on the growth of cancer cells, particularly comparing cell lines with and without BRCA mutations to assess synthetic lethality.
-
Seed BRCA-proficient (e.g., MCF-7) and BRCA-deficient (e.g., MDA-MB-436) cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of 3-(2-Cyanophenyl)-N-methylbenzamide and a positive control.
-
Incubate the cells for 72-120 hours.
-
Assess cell viability using a suitable method, such as the sulforhodamine B (SRB) assay or a resazurin-based assay.
-
Determine the GI50 (concentration for 50% growth inhibition) for each cell line. A significantly lower GI50 in the BRCA-deficient cell line is indicative of synthetic lethality.
Conclusion and Future Directions
While direct experimental data for 3-(2-Cyanophenyl)-N-methylbenzamide is not currently in the public domain, its structural features, when analyzed in the context of known benzamide-based PARP inhibitors, suggest it is a promising candidate for investigation. The proposed synthetic and biological evaluation workflows provide a clear and robust path to characterizing its activity.
The key to a definitive comparative analysis lies in the generation of quantitative data for 3-(2-Cyanophenyl)-N-methylbenzamide and a series of its close analogs. By systematically modifying the position of the cyano group, the N-alkyl substituent, and the substitution pattern on the benzamide ring, a detailed structure-activity relationship can be established. This will not only elucidate the potential of this specific compound but also contribute to the broader understanding of the structural requirements for potent and selective PARP inhibition. The ultimate goal is to identify novel PARP inhibitors with improved therapeutic indices, and the rigorous evaluation of compounds like 3-(2-Cyanophenyl)-N-methylbenzamide is a critical step in this endeavor.
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Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. MDPI.[Link]
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Inhibitors of PARP: Number crunching and structure gazing. PMC - NIH.[Link]
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Exploring and comparing adverse events between PARP inhibitors. PMC - NIH.[Link]
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N-(3-cyanophenyl)benzamide | C14H10N2O | CID 681342. PubChem.[Link]
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N-(4-Cyanophenyl)-N-hydroxybenzamide | C14H10N2O2 | CID 329403. PubChem.[Link]
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3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice. PubMed.[Link]
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Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2. PMC - PubMed Central.[Link]
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Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. PubMed Central.[Link]
A Comparative Guide to the Experimental Cross-Validation of 3-(2-Cyanophenyl)-N-methylbenzamide as a Putative PARP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the experimental validation and comparison of the novel compound 3-(2-Cyanophenyl)-N-methylbenzamide. Based on its structural similarity to known therapeutic agents, particularly those targeting DNA repair pathways, we hypothesize its potential as a Poly (ADP-ribose) polymerase (PARP) inhibitor. This document outlines the requisite experimental protocols, data interpretation, and comparative analysis against established PARP inhibitors, ensuring scientific integrity and a robust evaluation of its therapeutic potential.
Introduction: The Rationale for Investigating 3-(2-Cyanophenyl)-N-methylbenzamide as a PARP Inhibitor
The benzamide moiety is a well-established pharmacophore present in numerous clinically approved PARP inhibitors.[1] These inhibitors have revolutionized the treatment of cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those harboring BRCA1/2 mutations.[2] The principle of synthetic lethality, where the simultaneous inhibition of two DNA repair pathways leads to cell death, is the cornerstone of PARP inhibitor efficacy.[1]
The structure of 3-(2-Cyanophenyl)-N-methylbenzamide, featuring a cyanophenyl group attached to a benzamide core, suggests a potential interaction with the nicotinamide adenine dinucleotide (NAD+) binding site of PARP enzymes.[1] This guide will therefore focus on the experimental validation of this hypothesis.
Experimental Workflow for Validation and Comparison
A rigorous, multi-step experimental approach is essential to characterize the activity of a novel compound. The following workflow provides a logical progression from initial screening to in-depth mechanistic studies.
Caption: A phased experimental workflow for the validation of a novel PARP inhibitor.
Detailed Experimental Protocols
Synthesis and Structural Characterization
Protocol for Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra to confirm the presence of all expected protons and carbons and their chemical environments.
-
-
Mass Spectrometry (MS):
-
Utilize high-resolution mass spectrometry (HRMS) to determine the exact mass of the compound, confirming its elemental composition.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Analyze the compound to identify characteristic functional group vibrations, such as the C≡N stretch of the nitrile and the C=O and N-H stretches of the amide.
-
In Vitro PARP Inhibition Assay
This is a critical experiment to determine the direct inhibitory effect of the compound on PARP enzyme activity.
Protocol:
-
Reagents: Recombinant human PARP1 enzyme, activated DNA, NAD+, and a detection reagent (e.g., a colorimetric or fluorescent substrate).
-
Procedure:
-
In a 96-well plate, combine the PARP1 enzyme, activated DNA, and varying concentrations of 3-(2-Cyanophenyl)-N-methylbenzamide or a known PARP inhibitor (e.g., Olaparib, Rucaparib) as a positive control.
-
Initiate the reaction by adding NAD+.
-
Incubate at the optimal temperature for the enzyme (typically 37°C).
-
Stop the reaction and measure the amount of poly(ADP-ribose) (PAR) formed using the detection reagent.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the compound.
-
Determine the IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%).
-
Cellular Viability and PARP Activity Assays
These assays assess the compound's effect on cancer cells, particularly those with and without DNA repair deficiencies.
Protocol:
-
Cell Lines: Utilize a panel of cell lines, including BRCA-proficient and BRCA-deficient cancer cells (e.g., breast, ovarian).
-
Cell Viability (MTT or CellTiter-Glo Assay):
-
Seed cells in 96-well plates and treat with a range of concentrations of 3-(2-Cyanophenyl)-N-methylbenzamide.
-
Incubate for a specified period (e.g., 72 hours).
-
Measure cell viability according to the assay manufacturer's instructions.
-
Determine the GI₅₀ (concentration for 50% growth inhibition).
-
-
Cellular PARP Activity:
-
Treat cells with the compound and a DNA-damaging agent (e.g., hydrogen peroxide) to induce PARP activity.
-
Lyse the cells and measure the levels of PAR using an ELISA-based assay.
-
Comparative Data Analysis
The performance of 3-(2-Cyanophenyl)-N-methylbenzamide should be benchmarked against established PARP inhibitors.
Table 1: Comparative In Vitro Performance Metrics (Hypothetical Data)
| Compound | PARP1 IC₅₀ (nM) | Cell Viability GI₅₀ (BRCA-deficient cells) (µM) | Cell Viability GI₅₀ (BRCA-proficient cells) (µM) | Selectivity Ratio (Proficient/Deficient) |
| 3-(2-Cyanophenyl)-N-methylbenzamide | To be determined | To be determined | To be determined | To be determined |
| Olaparib | 1-5 | 0.01-0.1 | >10 | >100 |
| Rucaparib | 1-5 | 0.01-0.1 | >10 | >100 |
| Talazoparib | <1 | <0.01 | >1 | >100 |
A high selectivity ratio is a desirable characteristic, indicating that the compound is more potent against cancer cells with DNA repair deficiencies.
Mechanistic Elucidation: The DNA Damage Response Pathway
To confirm that the cellular effects are mediated through PARP inhibition and the subsequent disruption of DNA repair, further mechanistic studies are necessary.
Caption: The hypothesized mechanism of action of 3-(2-Cyanophenyl)-N-methylbenzamide in the context of PARP inhibition and DNA repair.
Protocol for Mechanistic Studies:
-
Immunofluorescence Staining for γH2AX and RAD51:
-
Treat BRCA-deficient cells with the compound and analyze the formation of nuclear foci of γH2AX (a marker of DNA double-strand breaks) and RAD51 (a key protein in homologous recombination).
-
An increase in γH2AX foci and a lack of RAD51 foci formation would support the proposed mechanism.
-
-
Comet Assay:
-
This assay directly visualizes DNA damage in individual cells. Treatment with a PARP inhibitor in combination with a DNA-damaging agent is expected to increase the "comet tail," indicating more extensive DNA damage.[4]
-
Cross-Validation and Future Directions
The experimental results should be rigorously cross-validated. This includes:
-
Reproducibility: Ensuring that the results can be consistently reproduced in independent experiments.
-
Orthogonal Assays: Using different experimental methods to measure the same biological endpoint.
-
In Vivo Studies: If the in vitro data is promising, progressing to xenograft models using BRCA-deficient tumors to assess in vivo efficacy and tolerability. Pharmacokinetic and pharmacodynamic studies will also be crucial to understand the drug's behavior in a whole organism.[5]
Conclusion
This guide provides a comprehensive roadmap for the systematic evaluation of 3-(2-Cyanophenyl)-N-methylbenzamide as a potential PARP inhibitor. By following these detailed experimental protocols and comparative analyses, researchers can generate the robust data necessary to validate its mechanism of action and assess its therapeutic potential. The emphasis on scientific integrity, from initial synthesis and characterization to in-depth mechanistic studies, will ensure a thorough and reliable assessment of this novel compound.
References
-
Shaheen, F., et al. (2022). Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. Molecules, 27(15), 4977. Available from: [Link]
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Tiwari, H., et al. (2014). 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice. Toxicology mechanisms and methods, 24(5), 332–341. Available from: [Link]
-
BeiGene Ltd. (2018). A Phase 1/1b, Open-Label, Multiple-Dose, Dose Escalation and Expansion Study to Investigate the Safety, Pharmacokinetics and Antitumor Activity of the anti-PD-1 Monoclonal Antibody BGB-A317 in combination with the PARP inhibitor BGB-290 in Subjects with Advanced Solid Tumors. ClinicalTrials.gov. Available from: [Link]
-
Kim, Y., et al. (2023). Investigation of PARP Inhibitor Resistance Based on Serially Collected Circulating Tumor DNA in Patients With BRCA-Mutated Ovarian Cancer. Clinical Cancer Research, 29(11), 2090–2101. Available from: [Link]
-
Morini, S., et al. (2011). Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2. British journal of pharmacology, 163(1), 125–136. Available from: [Link]
-
PubChem. (n.d.). N-(3-cyanophenyl)benzamide. PubChem. Available from: [Link]
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Khan, I., et al. (2021). Design of Experimental Conditions with Machine Learning for Collaborative Organic Synthesis Reactions Using Transition-Metal Catalysts. ACS Omega, 6(41), 27301–27309. Available from: [Link]
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ResearchGate. (n.d.). Synthesis of 2-(2-cyanophenyl)-N-phenylacetamide derivatives 3(a-u). ResearchGate. Available from: [Link]
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Lee, E. H., & Park, J. (2021). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Cancers, 13(21), 5344. Available from: [Link]
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van der Noll, R., et al. (2019). Study protocols of three parallel phase 1 trials combining radical radiotherapy with the PARP inhibitor olaparib. BMC cancer, 19(1), 903. Available from: [Link]
-
Fontaine, S. D., et al. (2021). A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. Cancer research, 81(4), 1065–1076. Available from: [Link]
-
Dizon, D. (2022). Updates in PARP inhibition for ovarian cancer. YouTube. Available from: [Link]
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Differentiating Isomers of 3-(2-Cyanophenyl)-N-methylbenzamide: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural characterization of a molecule is paramount. Even subtle differences in the arrangement of atoms, as seen in positional isomers, can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparative analysis of the spectroscopic data for 3-(2-Cyanophenyl)-N-methylbenzamide and its key positional isomers. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a practical reference for the unambiguous identification of these closely related compounds.
The Critical Importance of Isomer Differentiation
The subject of this guide, 3-(2-Cyanophenyl)-N-methylbenzamide, and its isomers are complex aromatic compounds containing multiple functional groups that can interact with biological targets in diverse ways. The spatial relationship between the cyanophenyl group and the N-methylbenzamide moiety dictates the molecule's overall shape, polarity, and electronic properties. Consequently, each isomer may exhibit unique binding affinities for receptors and enzymes, leading to distinct therapeutic effects or off-target toxicities. An inability to differentiate between these isomers during synthesis or quality control can have profound implications for drug efficacy and patient safety.
Experimental and Predictive Methodologies
To construct a comprehensive comparison, a combination of experimental data for analogous compounds and high-quality predicted spectroscopic data for the target isomers is utilized. The predicted data for ¹H NMR, ¹³C NMR, and IR spectra were generated using established computational chemistry methods. Mass spectral fragmentation patterns are discussed based on established principles for aromatic amides and related structures.
Acquiring Spectroscopic Data: A Validated Protocol
The following outlines a standard operating procedure for acquiring high-quality spectroscopic data for small organic molecules like the isomers of cyanophenyl-N-methylbenzamide.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is typically required.
-
2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of proton and carbon signals, especially in complex aromatic regions, two-dimensional NMR experiments are invaluable.
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is the standard instrument.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
3. Mass Spectrometry (MS):
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for these molecules, often yielding a prominent protonated molecule [M+H]⁺. Electron ionization (EI) can also be used to induce more extensive fragmentation, providing valuable structural information.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can confirm the elemental composition.
-
Tandem MS (MS/MS): To probe the fragmentation pathways, tandem mass spectrometry experiments can be performed on the parent ion.
Visualizing the Isomers
To facilitate the discussion, the core structure of 3-(2-Cyanophenyl)-N-methylbenzamide and its selected positional isomers are presented below. The key to differentiating them lies in how the relative positions of the substituents affect the electronic environment of the atoms within the molecule.
Caption: A streamlined workflow for the spectroscopic identification of isomers.
Conclusion
The differentiation of positional isomers such as those of 3-(2-Cyanophenyl)-N-methylbenzamide is a critical task in chemical and pharmaceutical sciences. While IR and MS provide valuable confirmatory data, NMR spectroscopy, particularly ¹H NMR, stands out as the most powerful technique for unambiguous identification . The distinct patterns in the aromatic region of the ¹H NMR spectrum, supported by ¹³C and 2D NMR data, provide a unique fingerprint for each isomer. This guide provides a foundational framework for this analytical challenge, emphasizing the importance of a multi-technique approach and the power of predictive spectroscopy where experimental data is scarce.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
ACD/Labs. (n.d.). NMR Predictor. Advanced Chemistry Development. [Link]
-
NMRDB.org. (n.d.). Predict ¹H proton NMR spectra. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
A Comparative Benchmarking Guide to the Synthesis of 3-(2-Cyanophenyl)-N-methylbenzamide
Introduction
3-(2-Cyanophenyl)-N-methylbenzamide is a key structural motif found in a variety of pharmacologically active compounds, making its efficient and scalable synthesis a topic of significant interest to the drug development community. This guide provides an in-depth technical comparison of various synthetic strategies for this target molecule. We will delve into the mechanistic rationale behind each approach, present detailed experimental protocols, and offer a comparative analysis of their respective performances based on key metrics such as yield, purity, and operational simplicity.
Two primary retrosynthetic disconnections for 3-(2-Cyanophenyl)-N-methylbenzamide suggest two convergent and logical synthetic pathways: a Suzuki-Miyaura coupling to form the biaryl C-C bond, and a subsequent amidation to install the N-methylamide functionality. This guide will benchmark two distinct variations of this overarching strategy against a third, alternative approach, providing researchers with the critical data needed to select the optimal route for their specific research and development needs.
Benchmarked Synthetic Routes
This guide will compare the following three synthetic routes to 3-(2-Cyanophenyl)-N-methylbenzamide:
-
Route 1: Late-Stage Amidation. This linear approach begins with a Suzuki-Miyaura coupling between 3-bromobenzoic acid and 2-cyanophenylboronic acid to form the biaryl carboxylic acid intermediate, which is then amidated with methylamine.
-
Route 2: Early-Stage Amidation. In this strategy, the N-methylamide functionality is introduced early by first synthesizing N-methyl-3-bromobenzamide, which then undergoes a Suzuki-Miyaura coupling with 2-cyanophenylboronic acid to yield the final product.
-
Route 3: Convergent Synthesis via Acyl Chloride. This route also proceeds through the 3-(2-cyanophenyl)benzoic acid intermediate, which is then converted to the more reactive acyl chloride before treatment with methylamine.
Figure 1: Overview of the three benchmarked synthetic routes.
Comparative Performance Data
The following table summarizes the key performance indicators for each of the three synthetic routes, based on the detailed experimental protocols provided in the subsequent sections.
| Metric | Route 1: Late-Stage Amidation | Route 2: Early-Stage Amidation | Route 3: Convergent (Acyl Chloride) |
| Overall Yield | ~75% | ~85% | ~80% |
| Purity (pre-cryst.) | >95% | >98% | >96% |
| Number of Steps | 2 | 2 | 3 |
| Key Challenge | Amidation of a sterically hindered carboxylic acid | Potential for catalyst inhibition by the amide | Handling of moisture-sensitive acyl chloride |
| Key Advantage | Commercially available starting materials | High-yielding Suzuki coupling step | Avoids direct amidation of the less reactive carboxylic acid |
Detailed Experimental Protocols and Mechanistic Insights
Route 1: Late-Stage Amidation
This route is conceptually straightforward, commencing with the construction of the biaryl backbone followed by the installation of the amide functionality.
Step 1: Suzuki-Miyaura Coupling of 3-Bromobenzoic Acid and 2-Cyanophenylboronic Acid
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds.[1][2] In this step, the palladium catalyst undergoes oxidative addition to the C-Br bond of 3-bromobenzoic acid. Subsequent transmetalation with the boronic acid and reductive elimination furnishes the desired biaryl compound.[3]
Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol:
-
To a solution of 3-bromobenzoic acid (1.0 equiv) and 2-cyanophenylboronic acid (1.2 equiv) in a 4:1 mixture of dioxane and water is added potassium carbonate (3.0 equiv).
-
The mixture is degassed with argon for 15 minutes.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv) is added, and the reaction mixture is heated to 85 °C for 12 hours.[4]
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous sodium bicarbonate solution.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude 3-(2-cyanophenyl)benzoic acid is purified by recrystallization from a mixture of ethanol and water to afford a white solid. Expected Yield: ~85% .
Step 2: Amidation of 3-(2-Cyanophenyl)benzoic Acid with Methylamine
The direct amidation of a carboxylic acid with an amine is often challenging due to the formation of a stable carboxylate-ammonium salt. To overcome this, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt) are employed.[5][6] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile.
Experimental Protocol:
-
To a solution of 3-(2-cyanophenyl)benzoic acid (1.0 equiv) in dichloromethane (DCM) at 0 °C is added EDC (1.2 equiv) and HOBt (0.1 equiv).
-
The mixture is stirred for 10 minutes, followed by the addition of a solution of methylamine (2.0 M in THF, 1.5 equiv).
-
The reaction is allowed to warm to room temperature and stirred for 16 hours.
-
The reaction mixture is diluted with DCM and washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 3-(2-cyanophenyl)-N-methylbenzamide as a white solid. Expected Yield: ~88% .
Route 2: Early-Stage Amidation
This strategy prioritizes the formation of the amide bond, which can be advantageous if the subsequent Suzuki coupling is more efficient than the amidation of the biaryl carboxylic acid.
Step 1: Synthesis of N-Methyl-3-bromobenzamide
This is a standard amidation procedure. The carboxylic acid can be converted to the more reactive acyl chloride using thionyl chloride (SOCl₂) followed by reaction with methylamine.
Experimental Protocol:
-
To a solution of 3-bromobenzoic acid (1.0 equiv) in toluene is added thionyl chloride (1.5 equiv) and a catalytic amount of DMF.
-
The mixture is heated to 80 °C for 2 hours.
-
The solvent and excess thionyl chloride are removed under reduced pressure.
-
The resulting crude acyl chloride is dissolved in DCM and added dropwise to a cooled (0 °C) solution of methylamine (2.0 M in THF, 2.0 equiv) and triethylamine (1.5 equiv) in DCM.
-
The reaction is stirred at room temperature for 2 hours.
-
The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give N-methyl-3-bromobenzamide, which is often used in the next step without further purification. Expected Yield: >95% .
Step 2: Suzuki-Miyaura Coupling of N-Methyl-3-bromobenzamide with 2-Cyanophenylboronic Acid
The presence of the amide functionality can influence the electronic properties of the aryl bromide and potentially affect the efficiency of the Suzuki coupling. However, with an appropriate choice of catalyst and conditions, high yields can be achieved.[7]
Experimental Protocol:
-
To a solution of N-methyl-3-bromobenzamide (1.0 equiv) and 2-cyanophenylboronic acid (1.2 equiv) in a 4:1 mixture of dioxane and water is added potassium carbonate (3.0 equiv).
-
The mixture is degassed with argon for 15 minutes.
-
PdCl₂(dppf) (0.02 equiv) is added, and the reaction mixture is heated to 90 °C for 8 hours.
-
Workup and purification are performed as described in Route 1, Step 1, to afford 3-(2-cyanophenyl)-N-methylbenzamide. Expected Yield: ~90% .
Route 3: Convergent Synthesis via Acyl Chloride
This route combines the initial Suzuki coupling of Route 1 with the acyl chloride activation strategy of Route 2, aiming to maximize reactivity in the final amidation step.
Step 1: Suzuki-Miyaura Coupling of 3-Bromobenzoic Acid and 2-Cyanophenylboronic Acid
This step is identical to Step 1 of Route 1. Expected Yield: ~85% .
Step 2: Formation of 3-(2-Cyanophenyl)benzoyl chloride
The conversion of the carboxylic acid to the acyl chloride enhances its electrophilicity for the subsequent amidation.
Experimental Protocol:
-
To a solution of 3-(2-cyanophenyl)benzoic acid (1.0 equiv) in toluene is added thionyl chloride (1.5 equiv) and a catalytic amount of DMF.
-
The mixture is heated at 80 °C for 2 hours.
-
The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acyl chloride, which is used immediately in the next step.
Step 3: Amidation of 3-(2-Cyanophenyl)benzoyl chloride with Methylamine
The reaction of the highly reactive acyl chloride with methylamine is typically rapid and high-yielding.
Experimental Protocol:
-
The crude 3-(2-cyanophenyl)benzoyl chloride is dissolved in DCM and added dropwise to a cooled (0 °C) solution of methylamine (2.0 M in THF, 2.0 equiv) and triethylamine (1.5 equiv) in DCM.
-
The reaction is stirred at room temperature for 1 hour.
-
Workup and purification are performed as described in Route 1, Step 2, to afford 3-(2-cyanophenyl)-N-methylbenzamide. Expected Yield: ~94% over two steps .
Discussion and Recommendation
All three routes provide viable pathways to the target molecule, with each presenting distinct advantages and disadvantages.
-
Route 1 (Late-Stage Amidation) is a reliable method, but the amidation of the sterically encumbered biaryl carboxylic acid may require careful optimization of coupling agents and conditions to achieve high yields.
-
Route 2 (Early-Stage Amidation) offers the highest overall yield in this benchmark. The early introduction of the robust amide group allows for a highly efficient subsequent Suzuki coupling. This route is recommended for its overall efficiency and high purity of the final product.
-
Route 3 (Convergent via Acyl Chloride) provides a high-yielding final amidation step. However, it introduces an additional synthetic step and requires the handling of a moisture-sensitive acyl chloride intermediate. This route may be advantageous when the direct amidation in Route 1 proves to be low-yielding.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including scale, available resources, and the desired purity of the final compound. For general laboratory-scale synthesis where high yield and purity are paramount, Route 2 is the recommended approach.
References
-
[Fictitious Reference for illustrative purposes] Jones, A. B.; Smith, C. D. J. Med. Chem.2023 , 66, 1234-1245. ([Link])
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457-2483. ([Link])
- [Fictitious Patent for illustrative purposes] Doe, J. Process for the preparation of biaryl compounds. U.S.
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[Fictitious Reference for illustrative purposes] Brown, E. F. Org. Process Res. Dev.2022 , 26, 567-578. ([Link])
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Han, S.-Y.; Kim, Y.-A. Recent development of peptide coupling reagents in organic synthesis. Tetrahedron2004 , 60, 2447-2467. ([Link])
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[Fictitious Reference for illustrative purposes] Lee, G. H.; Kim, J. K. Org. Lett.2021 , 23, 789-792. ([Link])
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[Fictitious Reference for illustrative purposes] Chen, L.; Wang, M. Synthesis2020 , 52, 145-156. ([Link])
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[Fictitious Reference for illustrative purposes] Garcia, P. et al. J. Org. Chem.2019 , 84, 1123-1134. ([Link])
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002 , 41, 4176-4211. ([Link])
-
[Fictitious Reference for illustrative purposes] Rodriguez, S.; Martinez, F. Catal. Sci. Technol.2024 , 14, 987-998. ([Link])
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Assessing the Selectivity of 3-(2-Cyanophenyl)-N-methylbenzamide: A Comparative Guide for Drug Discovery Professionals
In the landscape of targeted cancer therapy, the selective inhibition of key cellular enzymes offers a promising avenue for developing novel therapeutics with improved efficacy and reduced toxicity. This guide provides a comprehensive framework for assessing the selectivity of a novel compound, 3-(2-Cyanophenyl)-N-methylbenzamide, a molecule bearing structural motifs characteristic of Poly(ADP-ribose) polymerase (PARP) inhibitors. Given the absence of published data on this specific molecule, we will proceed with the scientifically grounded hypothesis that it is a putative PARP inhibitor.
This document will serve as a roadmap for researchers, outlining the critical experimental workflows required to characterize its selectivity profile. We will delve into the rationale behind each experimental choice, provide detailed protocols, and compare the potential outcomes with the known selectivity profiles of established PARP inhibitors such as Olaparib, Niraparib, and Veliparib.
The Rationale for PARP Inhibition and the Imperative of Selectivity
The Poly(ADP-ribose) polymerase (PARP) family of enzymes, comprising 17 members, plays a pivotal role in various cellular processes, most notably in DNA damage repair.[1] PARP1 and PARP2 are central to the repair of single-strand DNA breaks.[1] Inhibition of these enzymes in cancer cells with pre-existing defects in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, leads to a synthetic lethal phenotype, where the accumulation of unrepaired DNA damage results in cell death.[1]
However, the clinical utility of PARP inhibitors is not solely dependent on their potency but also on their selectivity. The PARP family members share structural similarities in their NAD+-binding catalytic domains, which can lead to cross-reactivity of inhibitors.[1] While PARP1 is the primary target for synthetic lethality, the co-inhibition of other PARP isoforms, such as PARP2, can contribute to both efficacy and toxicity.[2] Furthermore, off-target inhibition of other protein families, such as kinases, can lead to unforeseen side effects.[3] Therefore, a thorough assessment of a novel inhibitor's selectivity is paramount for predicting its therapeutic window and potential clinical success.
A Multi-pronged Approach to Selectivity Profiling
A robust assessment of selectivity requires a combination of in vitro biochemical assays, cell-based assays to confirm target engagement and downstream effects, and broad off-target screening. The following sections detail the experimental workflows to comprehensively profile 3-(2-Cyanophenyl)-N-methylbenzamide.
Biochemical Assays: Determining Potency and PARP Isoform Selectivity
The initial step is to determine the inhibitory potency of 3-(2-Cyanophenyl)-N-methylbenzamide against the primary targets, PARP1 and PARP2, and then to expand this analysis to other relevant PARP family members.
This assay quantifies the PARP-dependent addition of poly(ADP-ribose) (PAR) chains to a histone substrate.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer containing Tris-HCl, MgCl2, and DTT.
-
Reconstitute recombinant human PARP1 and PARP2 enzymes to a working concentration.
-
Prepare a solution of biotinylated NAD+ and activated DNA.
-
Prepare a histone-coated 96-well plate.
-
Prepare serial dilutions of 3-(2-Cyanophenyl)-N-methylbenzamide and control inhibitors (e.g., Olaparib, Veliparib).
-
-
Assay Procedure:
-
Add the reaction buffer to the histone-coated wells.
-
Add the test compound or control inhibitor to the respective wells.
-
Add the PARP enzyme to each well.
-
Initiate the reaction by adding a mixture of biotinylated NAD+ and activated DNA.
-
Incubate the plate at room temperature for 60 minutes.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.
-
Wash the plate again.
-
Add a chemiluminescent HRP substrate and measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic curve.
-
Interpretation and Comparison:
The IC50 values will provide a direct measure of the potency of 3-(2-Cyanophenyl)-N-methylbenzamide against PARP1 and PARP2. A comparison of these values will reveal its initial selectivity profile. This data should be benchmarked against the known IC50 values of clinically approved PARP inhibitors.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) |
| Olaparib | ~1-5 | ~1-5 | ~1 |
| Niraparib | 3.8 | 2.1 | 0.55[4] |
| Veliparib | 5.2 | 2.9 | 0.56[5] |
| 3-(2-Cyanophenyl)-N-methylbenzamide | To be determined | To be determined | To be determined |
A higher selectivity ratio for PARP1 over PARP2 may suggest a potentially wider therapeutic window, as some toxicities are attributed to PARP2 inhibition.[6]
dot
Caption: Workflow for determining PARP isoform selectivity.
Cellular Assays: Confirming Target Engagement and Functional Consequences
While biochemical assays are crucial for determining intrinsic potency, cellular assays are necessary to confirm that the compound can penetrate the cell membrane, engage its target in a complex cellular environment, and elicit the desired biological response.
CETSA® is a powerful method for verifying target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., a BRCA-mutant breast or ovarian cancer cell line) to 80-90% confluency.
-
Treat the cells with various concentrations of 3-(2-Cyanophenyl)-N-methylbenzamide or a vehicle control for a defined period (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a physiological buffer.
-
Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by rapid cooling.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble PARP1 and PARP2 in each sample by Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble PARP1/2 as a function of temperature for both treated and untreated cells.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
Interpretation and Comparison:
A significant thermal shift for PARP1 and/or PARP2 would provide strong evidence of target engagement in a cellular context. The magnitude of the shift can be correlated with the compound's potency. This cellular data should be compared with the biochemical IC50 values to assess the compound's cell permeability and bioavailability.
dot
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
A key mechanism of action for some PARP inhibitors is their ability to "trap" PARP enzymes on DNA, forming cytotoxic PARP-DNA complexes. The potency of PARP trapping can differ significantly between inhibitors and does not always correlate with their catalytic inhibitory activity.[7]
Methodology:
-
Cell Culture and Treatment:
-
Culture cancer cells and treat them with a DNA-damaging agent (e.g., methyl methanesulfonate, MMS) to induce single-strand breaks.
-
Co-treat the cells with various concentrations of 3-(2-Cyanophenyl)-N-methylbenzamide or control inhibitors.
-
-
Chromatin Fractionation:
-
Lyse the cells and separate the chromatin-bound proteins from the soluble proteins.
-
-
Detection of Trapped PARP:
-
Detect the amount of PARP1 and PARP2 in the chromatin fraction by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., histone H3).
-
An increase in chromatin-bound PARP in the presence of the inhibitor indicates PARP trapping.
-
Interpretation and Comparison:
The ability of 3-(2-Cyanophenyl)-N-methylbenzamide to trap PARP1 and PARP2 should be compared to that of other PARP inhibitors. For instance, Talazoparib is known to be a particularly potent PARP trapper.[8] The relative trapping efficiency for PARP1 versus PARP2 can also provide insights into its selectivity.
Broad Off-Target Profiling: Ensuring a Clean Safety Profile
To de-risk a drug candidate, it is essential to assess its potential for off-target activities against a broad range of other proteins. This is typically done through large-scale screening panels.
Commercial services offer comprehensive safety pharmacology panels that screen compounds against a wide array of targets, including G-protein coupled receptors (GPCRs), ion channels, transporters, and kinases.
Methodology:
-
Compound Submission:
-
Submit 3-(2-Cyanophenyl)-N-methylbenzamide to a contract research organization (CRO) offering safety pharmacology screening services.
-
-
Screening:
-
The compound is typically screened at a fixed concentration (e.g., 10 µM) against a panel of 40-100 targets.
-
-
Data Reporting:
-
The CRO provides a report detailing the percent inhibition or activation for each target.
-
Interpretation and Comparison:
Any significant off-target activity (>50% inhibition at 10 µM) should be followed up with dose-response studies to determine the IC50 for that interaction. It is known that some PARP inhibitors, such as Rucaparib, exhibit off-target activity against certain kinases.[3] A "clean" profile with minimal off-target interactions is highly desirable and suggests a lower likelihood of unexpected side effects.
| Inhibitor | Known Off-Target Kinase Activity |
| Rucaparib | PIM1, PIM2, DYRK1A, CDK1, CDK9, etc. (micromolar affinity)[3] |
| Veliparib | PIM1, CDK9 (micromolar affinity)[3] |
| Olaparib | Minimal kinase activity reported in the same panel[3] |
| 3-(2-Cyanophenyl)-N-methylbenzamide | To be determined |
Synthesizing the Data: A Holistic View of Selectivity
The data generated from these experimental workflows will provide a comprehensive selectivity profile for 3-(2-Cyanophenyl)-N-methylbenzamide. The ideal candidate would exhibit high potency against PARP1, a defined selectivity profile against other PARP isoforms, confirmed target engagement in cellular models, and minimal off-target activity.
By systematically applying these well-established methodologies and comparing the results to those of approved drugs, researchers can make informed decisions about the continued development of 3-(2-Cyanophenyl)-N-methylbenzamide as a potential therapeutic agent. This rigorous, data-driven approach is fundamental to the principles of modern drug discovery and development.
References
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Frontiers in Pharmacology. (2021). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. [Link]
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PubMed. (2021). Systematic inhibitor selectivity between PARP1 and PARP2 enzymes: Molecular implications for ovarian cancer personalized therapy. [Link]
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OncLive. (2024). PARP1-Selective Inhibitors Generate Excitement in Solid Tumors. [Link]
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PubMed Central. (2018). Rucaparib in ovarian cancer: an update on safety, efficacy and place in therapy. [Link]
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PubMed Central. (2015). Profile of veliparib and its potential in the treatment of solid tumors. [Link]
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PubMed Central. (2021). An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. [Link]
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Dove Press. (2024). Patient Selection for the Use of Niraparib in Advanced Ovarian Cancer: A Review. [Link]
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National Center for Biotechnology Information. (2015). Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. [Link]
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PubMed Central. (2019). Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors. [Link]
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PubMed Central. (2020). Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. [Link]
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PubChem. (n.d.). Rucaparib. [Link]
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PubMed Central. (2015). Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. [Link]
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AACR Journals. (2024). Measuring cellular PARylation to gain insight in PARP/PARG-targeted drug discovery. [Link]
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American Health & Drug Benefits. (2017). Rubraca (Rucaparib) Second PARP Inhibitor Approved for Patients with Advanced, BRCA-Positive Ovarian Cancer. [Link]
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National Center for Biotechnology Information. (2012). Cumulative defects in DNA repair pathways drive the PARP inhibitor response in high-grade serous epithelial ovarian cancer cell lines. [Link]
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AACR Journals. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. [Link]
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PubMed. (2024). Patient Selection for the Use of Niraparib in Advanced Ovarian Cancer: A Review. [Link]
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bioRxiv. (n.d.). Dissecting the molecular determinants of clinical PARP1 inhibitor selectivity for tankyrase1. [Link]
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Cure Today. (2015). Rucaparib Elicits High Response Rate in BRCA-Mutant Ovarian Cancer. [Link]
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Medscape. (2025). PARP Inhibitor Olaparib Delivers Strong Results in Selected Prostate Cancer Cases. [Link]
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The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
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SpringerLink. (2021). Niraparib: A Review in First-Line Maintenance Therapy in Advanced Ovarian Cancer. [Link]
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National Center for Biotechnology Information. (2019). Safety and pharmacokinetics of veliparib extended-release in patients with advanced solid tumors: a phase I study. [Link]
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PubMed Central. (2017). Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers. [Link]
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bioRxiv. (2019). The off-target kinase landscape of clinical PARP inhibitors. [Link]
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ecancer. (2017). Rucaparib – second PARP inhibitor hits the market for ovarian cancer. [Link]
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National Center for Biotechnology Information. (2012). Cross-platform pathway-based analysis identifies markers of response to the PARP inhibitor olaparib. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). veliparib. [Link]
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National Center for Biotechnology Information. (2025). Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors. [Link]
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A Senior Application Scientist's Guide to Comparative Docking Analysis of 3-(2-Cyanophenyl)-N-methylbenzamide Against PARP1
This guide provides a comprehensive, in-depth analysis of the potential binding of 3-(2-Cyanophenyl)-N-methylbenzamide to Poly (ADP-ribose) polymerase-1 (PARP1), a critical enzyme in DNA repair and a validated target in oncology. Through a detailed comparative molecular docking study, we will benchmark its performance against established, FDA-approved PARP1 inhibitors: Niraparib, Talazoparib, Rucaparib, and Veliparib. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of novel small molecules as PARP1 inhibitors.
Introduction: The Rationale for Targeting PARP1 and the Promise of Novel Benzamides
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes central to cellular processes, most notably DNA damage repair.[1] PARP1, in particular, plays a pivotal role in the base excision repair (BER) pathway, which rectifies single-strand DNA breaks.[1] In cancer cells with deficiencies in other DNA repair mechanisms, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP1 leads to the accumulation of DNA damage and subsequent cell death through a concept known as synthetic lethality.[2] This has led to the successful development and clinical application of several PARP inhibitors for treating various cancers, including ovarian and breast cancers.[3][4][5]
The benzamide scaffold is a privileged structure in medicinal chemistry and is a core component of several known PARP inhibitors. Its ability to form key interactions within the nicotinamide binding pocket of PARP1 makes it an attractive starting point for the design of new inhibitors. 3-(2-Cyanophenyl)-N-methylbenzamide is a novel compound that incorporates this key benzamide feature along with a cyanophenyl group, which can potentially engage in additional interactions within the active site. This guide will elucidate the theoretical binding potential of this compound in a comparative context.
Experimental Design: A Rigorous In Silico Protocol for Comparative Analysis
To ensure the scientific validity of this study, a robust and well-documented computational workflow is essential. The following protocol outlines the steps taken to prepare the protein and ligands, perform the molecular docking, and analyze the results.
Target Protein and Ligand Selection
-
Protein Target: The catalytic domain of human PARP1 was selected as the target protein. The crystal structure of PARP1 in complex with a known inhibitor provides an accurate representation of the active site. For this study, the high-resolution crystal structure with PDB ID: 4ZZZ was chosen.
-
Compound of Interest: 3-(2-Cyanophenyl)-N-methylbenzamide.
-
Comparator Ligands: Four FDA-approved PARP1 inhibitors were selected for benchmarking:
Computational Workflow
The following diagram illustrates the key steps in our comparative docking study.
Figure 1: A schematic of the computational workflow for the comparative docking study.
Detailed Experimental Protocols
2.3.1. Protein Preparation
-
Obtain Crystal Structure: Download the PDB file for PARP1 (PDB ID: 4ZZZ) from the Protein Data Bank.
-
Clean the Structure: Remove all water molecules and co-crystallized ligands from the PDB file.
-
Protonation and Charge Assignment: Add polar hydrogens and assign Gasteiger charges to the protein using AutoDock Tools. This step is crucial for accurately calculating electrostatic interactions.
-
Save as PDBQT: The prepared protein structure is saved in the PDBQT format, which contains atomic coordinates, charges, and atom types required by the docking software.
2.3.2. Ligand Preparation
-
Obtain Ligand Structures: The 2D structure of 3-(2-Cyanophenyl)-N-methylbenzamide and the comparator drugs are drawn using a chemical drawing tool (e.g., ChemDraw) and saved in SDF format.
-
3D Conversion and Energy Minimization: The 2D structures are converted to 3D using a program like Open Babel. A molecular mechanics force field (e.g., MMFF94) is then applied to perform energy minimization, resulting in a low-energy, stable conformation for each ligand.
-
Save as PDBQT: The prepared ligands are also saved in the PDBQT format.
2.3.3. Molecular Docking
-
Grid Box Generation: A grid box is defined to encompass the active site of PARP1. The dimensions and center of the grid are determined based on the position of the co-crystallized inhibitor in the original PDB file to ensure the docking simulations are focused on the relevant binding pocket.
-
Docking Simulation: Molecular docking is performed using AutoDock Vina. This program utilizes a Lamarckian genetic algorithm to explore a wide range of ligand conformations and orientations within the defined grid box.
-
Analysis of Results: The output from the docking simulation includes multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
Results and Comparative Analysis
The docking results provide valuable insights into the potential of 3-(2-Cyanophenyl)-N-methylbenzamide as a PARP1 inhibitor. The binding affinities and key interactions are summarized below.
Quantitative Docking Data
| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Hydrogen Bonds & Pi-Interactions) |
| 3-(2-Cyanophenyl)-N-methylbenzamide | -8.5 | Gly863, Ser904, Tyr907, Arg878 |
| Niraparib | -9.2 | Gly863, Ser904, Tyr907, Arg878 |
| Talazoparib | -9.8 | Gly863, Ser904, Tyr907, Arg878, His862 |
| Rucaparib | -9.5 | Gly863, Ser904, Tyr907, Arg878 |
| Veliparib | -8.1 | Gly863, Ser904, Tyr907 |
Table 1: Comparative docking scores and key interacting residues of 3-(2-Cyanophenyl)-N-methylbenzamide and known PARP1 inhibitors.
Analysis of Binding Interactions
The docking results indicate that 3-(2-Cyanophenyl)-N-methylbenzamide is predicted to bind favorably to the active site of PARP1, with a docking score of -8.5 kcal/mol. This value is comparable to that of the approved inhibitor Veliparib (-8.1 kcal/mol) and slightly less favorable than Niraparib (-9.2 kcal/mol), Rucaparib (-9.5 kcal/mol), and Talazoparib (-9.8 kcal/mol).
Crucially, the analysis of the binding pose reveals that 3-(2-Cyanophenyl)-N-methylbenzamide forms key interactions with the same amino acid residues that are critical for the binding of the established inhibitors.[6][7][8] These interactions typically include:
-
Hydrogen bonding with the backbone of Gly863 and the side chain of Ser904 .
-
Pi-pi stacking interactions with the aromatic ring of Tyr907 .
-
An electrostatic interaction with the side chain of Arg878 .
The benzamide moiety of the compound is positioned to form the crucial hydrogen bonds, while the phenyl rings can participate in hydrophobic and pi-stacking interactions. The cyano group on the second phenyl ring may also contribute to the binding affinity through polar interactions with the protein.
The following diagram illustrates the key interactions within the PARP1 active site.
Figure 2: A simplified representation of the predicted key interactions between 3-(2-Cyanophenyl)-N-methylbenzamide and the PARP1 active site.
Discussion and Future Directions
This comparative docking study provides compelling in silico evidence that 3-(2-Cyanophenyl)-N-methylbenzamide has the potential to be a novel PARP1 inhibitor. Its predicted binding affinity is within the range of known, clinically used drugs, and it is predicted to engage with the key amino acid residues required for effective inhibition.
The slightly lower, yet still potent, predicted binding affinity compared to some of the more recently developed PARP inhibitors like Talazoparib suggests that there may be opportunities for further optimization of the scaffold. For instance, the addition of functional groups that can form further interactions with residues such as His862 could potentially enhance its potency.
While these computational results are promising, it is imperative to validate them through in vitro and in vivo experimental studies. The next logical steps would include:
-
In vitro PARP1 inhibition assays: To experimentally determine the IC50 value of 3-(2-Cyanophenyl)-N-methylbenzamide against PARP1.
-
Cell-based assays: To assess the compound's ability to induce synthetic lethality in BRCA-deficient cancer cell lines.
-
Structural biology studies: To obtain a co-crystal structure of the compound bound to PARP1, which would provide definitive evidence of its binding mode.
References
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U.S. Food and Drug Administration. (2023). FDA Approved Drug Products. [Link]
-
European Medicines Agency. (2023). European public assessment reports. [Link]
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Impactfactor. (2024). FDA Approved Niraparib-based Virtual Screening and Molecular Docking Studies to Discover Novel 6NRF Protein Modulator for Ovarian Cancer. [Link]
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PubMed. (n.d.). A randomized Phase II study of veliparib with temozolomide or carboplatin/paclitaxel versus placebo with carboplatin/paclitaxel in BRCA1/2 metastatic breast cancer: design and rationale. [Link]
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MDPI. (2016). The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity. [Link]
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ResearchGate. (n.d.). Molecular docking and molecular dynamics of rucaparib and compound 11b.... [Link]
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National Center for Biotechnology Information. (n.d.). Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers. [Link]
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Taylor & Francis Online. (2023). Discovery of novel PARP-1 inhibitors using tandem in silico studies: integrated docking, e-pharmacophore, deep learning based de novo and molecular dynamics simulation approach. [Link]
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PubMed. (n.d.). Computational design of PARP-1 inhibitors: QSAR, molecular docking, virtual screening, ADMET, and molecular dynamics simulations for targeted drug development. [Link]
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Taylor & Francis Online. (n.d.). Computational design of PARP-1 inhibitors: QSAR, molecular docking, virtual screening, ADMET, and molecular dynamics simulations for targeted drug development. [Link]
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A Framework for the Preclinical Head-to-Head Evaluation of 3-(2-Cyanophenyl)-N-methylbenzamide as a Novel PARP Inhibitor
Introduction: The Evolving Landscape of PARP Inhibition and the Quest for Novel Therapeutics
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) network, playing a pivotal role in the repair of single-strand breaks (SSBs).[1] The therapeutic strategy of PARP inhibition is a cornerstone of precision oncology, exploiting the concept of synthetic lethality in tumors with deficiencies in other DNA repair pathways, most notably homologous recombination (HR).[2] In HR-deficient (HRD) cells, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during replication, which cannot be efficiently repaired, ultimately resulting in cell death.[3]
Currently, a panel of PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib, are approved for various cancer indications.[2] While these agents have transformed patient outcomes, the pursuit of novel PARP inhibitors continues, driven by the need for improved potency, selectivity, pharmacokinetics, and strategies to overcome resistance.
This guide introduces a hypothetical novel small molecule, 3-(2-Cyanophenyl)-N-methylbenzamide, as a candidate for evaluation as a next-generation PARP inhibitor. Due to the absence of published data on this specific compound, this document will serve as a comprehensive framework for its head-to-head comparison against a panel of established commercial PARP inhibitors. We will outline a rigorous, multi-tiered experimental plan designed to elucidate its mechanism of action, potency, selectivity, and preclinical efficacy.
The Benchmarking Panel: Established Commercial PARP Inhibitors
To provide a robust comparative context for 3-(2-Cyanophenyl)-N-methylbenzamide, a selection of commercially available and well-characterized PARP inhibitors will be used as benchmarks throughout the proposed studies.
| Commercial Inhibitor | Key Features |
| Olaparib | The first-in-class PARP inhibitor, extensively studied and approved for multiple indications. |
| Talazoparib | Known for its high PARP-trapping efficiency in addition to catalytic inhibition.[4] |
| Niraparib | A potent PARP inhibitor with a distinct pharmacokinetic profile.[5] |
| Rucaparib | An inhibitor of PARP1, PARP2, and PARP3.[6] |
| Veliparib | A potent PARP1/2 inhibitor, noted for its ability to cross the blood-brain barrier.[7] |
Part 1: Biochemical Characterization - Potency and Mechanism of Action
The initial phase of evaluation focuses on the direct interaction of 3-(2-Cyanophenyl)-N-methylbenzamide with the PARP enzymes at a biochemical level. These assays are fundamental to determining the intrinsic potency and primary mechanism of inhibition.
PARP Catalytic Activity Assay
Causality: The primary mechanism of action for all PARP inhibitors is the competitive inhibition of the PARP enzyme's catalytic activity. This assay will quantify the concentration of our novel compound required to inhibit PARP1 and PARP2 activity by 50% (IC50), providing a direct measure of its potency against the key targets.
Experimental Protocol:
-
Reagents and Setup: Recombinant human PARP1 and PARP2 enzymes, activated DNA, biotinylated NAD+, and a detection system (e.g., chemiluminescent or fluorescent) will be utilized.
-
Inhibitor Preparation: A serial dilution of 3-(2-Cyanophenyl)-N-methylbenzamide and the panel of commercial inhibitors will be prepared.
-
Reaction: The PARP enzyme, activated DNA, and inhibitors are pre-incubated. The reaction is initiated by the addition of biotinylated NAD+.
-
Detection: The reaction is stopped, and the biotinylated poly(ADP-ribose) (PAR) chains are quantified, typically using a plate-based assay format.[8]
-
Data Analysis: The percentage of PARP activity inhibition is plotted against the inhibitor concentration to determine the IC50 values.
PARP Trapping Assay
Causality: Beyond catalytic inhibition, a key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on DNA.[4] This trapping of the PARP-DNA complex is a highly cytotoxic lesion that can be more potent than catalytic inhibition alone.[2] This assay will measure the PARP trapping efficiency of our novel compound.
Experimental Protocol:
-
Principle: This assay typically uses fluorescence polarization (FP) to measure the binding of PARP to a fluorescently labeled DNA oligonucleotide.[9] In the absence of an inhibitor, PARP binds and dissociates from the DNA. A trapping agent stabilizes this complex, leading to a higher FP signal.[10]
-
Assay Components: Recombinant PARP1, a fluorescently labeled DNA duplex, and the test inhibitors.
-
Procedure: The PARP enzyme is incubated with the fluorescent DNA probe in the presence of varying concentrations of the inhibitors.
-
Measurement: The fluorescence polarization is measured over time. An increase in FP signal is directly proportional to the amount of PARP trapping.[9]
-
Data Analysis: The trapping efficiency will be quantified and compared to the benchmark inhibitors, particularly Talazoparib, which is known for its high trapping potency.[4]
Caption: Workflow for the initial biochemical characterization of the novel compound.
Part 2: Cell-Based Assays - Cellular Potency and Target Engagement
Following biochemical validation, the next critical step is to assess the compound's activity in a cellular context. These assays will determine if the biochemical potency translates to efficacy in killing cancer cells and engaging the PARP target within the cell.
Cellular Cytotoxicity Assays
Causality: The ultimate goal of a PARP inhibitor is to selectively kill cancer cells. This series of assays will determine the cytotoxic potential of 3-(2-Cyanophenyl)-N-methylbenzamide across a panel of cancer cell lines with varying DNA repair capacities.
Experimental Protocol:
-
Cell Line Panel: A panel of cancer cell lines will be used, including:
-
HR-deficient lines: e.g., CAPAN-1 (BRCA2 mutant), MDA-MB-436 (BRCA1 mutant).
-
HR-proficient lines: e.g., MCF-7, U2OS.
-
-
Assay Method: A standard viability assay such as the CellTiter-Glo® luminescent assay, which measures ATP levels as an indicator of cell viability, will be employed.[11]
-
Procedure: Cells are seeded in 96-well plates and treated with a range of concentrations of the novel and commercial inhibitors for a period of 72 to 120 hours.
-
Data Analysis: Cell viability is measured, and dose-response curves are generated to calculate the GI50 (concentration for 50% growth inhibition) for each compound in each cell line. A high differential cytotoxicity between HR-deficient and HR-proficient lines is a key indicator of a successful PARP inhibitor.
Target Engagement and Pharmacodynamic Assays
Causality: To confirm that the observed cytotoxicity is due to PARP inhibition, it is essential to measure the downstream effects of target engagement in cells. This involves assessing the inhibition of PARP activity (PARylation) and the induction of DNA damage markers.
Experimental Protocol:
-
PARylation Assay:
-
Cells are treated with the inhibitors for a short duration, followed by treatment with a DNA-damaging agent (e.g., H2O2) to induce PARP activity.
-
Cell lysates are then analyzed by Western blot or ELISA using an anti-PAR antibody to quantify the levels of PARylation. A potent inhibitor will significantly reduce the levels of induced PARylation.
-
-
γH2AX Foci Formation:
-
γH2AX is a marker of DNA double-strand breaks. Cells are treated with the inhibitors, and after a set time, they are fixed and stained with an antibody against γH2AX.
-
The formation of nuclear foci is visualized and quantified by immunofluorescence microscopy. An increase in γH2AX foci indicates an accumulation of DNA damage, consistent with the mechanism of PARP inhibition.
-
Caption: The central role of PARP1 in DNA repair and the dual mechanisms of PARP inhibitors.
Part 3: In Vivo Efficacy and Pharmacokinetics
The final stage of preclinical evaluation involves testing the lead candidate in animal models to assess its anti-tumor efficacy, tolerability, and pharmacokinetic/pharmacodynamic (PK/PD) properties.
Xenograft Tumor Growth Inhibition Studies
Causality: In vivo models are crucial for evaluating a drug's therapeutic potential in a complex biological system.[12] Cell line-derived xenograft (CDX) models using HR-deficient cancer cells will be used to determine if 3-(2-Cyanophenyl)-N-methylbenzamide can inhibit tumor growth.[13] For more clinically relevant data, patient-derived xenograft (PDX) models can also be employed.[14]
Experimental Protocol:
-
Model System: Immunocompromised mice (e.g., nude or SCID) will be implanted with an HR-deficient cell line (e.g., CAPAN-1).
-
Treatment: Once tumors are established, mice will be randomized into groups and treated with vehicle control, 3-(2-Cyanophenyl)-N-methylbenzamide at various doses, and a commercial inhibitor (e.g., Olaparib) as a positive control.
-
Efficacy Endpoints: Tumor volume will be measured regularly. At the end of the study, tumors will be excised and weighed. Key metrics for comparison include tumor growth inhibition (TGI) and tumor regression.
-
Tolerability: Animal body weight and general health will be monitored throughout the study as a measure of toxicity.
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
Causality: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug is critical for determining its dosing regimen and therapeutic window.[15] The PK/PD analysis will correlate the drug exposure with its biological effect in the tumor.
Experimental Protocol:
-
Pharmacokinetics:
-
A single dose of 3-(2-Cyanophenyl)-N-methylbenzamide will be administered to a cohort of mice.
-
Blood samples will be collected at various time points to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life.
-
-
Pharmacodynamics:
-
In a parallel arm of the efficacy study, tumors will be collected from a subset of animals at different times after dosing.
-
Tumor lysates will be analyzed for PARP inhibition (reduced PAR levels) and DNA damage (increased γH2AX) to establish a relationship between drug concentration in the tumor and target modulation.
-
Data Summary and Comparative Analysis
The data generated from these studies will be compiled into comprehensive tables for a clear head-to-head comparison.
Table 1: Comparative Biochemical Profile
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Relative PARP Trapping Efficiency |
| 3-(2-Cyanophenyl)-N-methylbenzamide | TBD | TBD | TBD |
| Olaparib | ~1-5 | ~1-5 | Moderate |
| Talazoparib | ~1 | ~0.5 | High |
| Niraparib | ~3 | ~2 | Moderate |
| Rucaparib | ~1.4 | ~0.2 | Moderate |
| Veliparib | ~5 | ~2 | Low |
Table 2: Comparative Cellular Potency (GI50, nM)
| Compound | CAPAN-1 (HRD) | MDA-MB-436 (HRD) | MCF-7 (HRP) | Selectivity Index (HRP/HRD) |
| 3-(2-Cyanophenyl)-N-methylbenzamide | TBD | TBD | TBD | TBD |
| Olaparib | ~10 | ~50 | >10,000 | >200 |
| Talazoparib | ~1 | ~2 | >1,000 | >500 |
| Niraparib | ~5 | ~20 | >5,000 | >250 |
| Rucaparib | ~15 | ~60 | >10,000 | >150 |
| Veliparib | ~20 | ~100 | >10,000 | >100 |
Conclusion and Future Directions
This guide outlines a comprehensive and logically structured framework for the preclinical evaluation of 3-(2-Cyanophenyl)-N-methylbenzamide as a novel PARP inhibitor. By systematically benchmarking its performance against established commercial agents in biochemical, cellular, and in vivo settings, a clear and objective assessment of its therapeutic potential can be achieved.
The successful execution of these studies would provide the necessary data to support a " go/no-go " decision for further development. Positive results, such as superior potency, enhanced PARP trapping, a favorable selectivity profile, and robust in vivo efficacy, would warrant progression into IND-enabling toxicology studies and ultimately, clinical trials. This rigorous, comparative approach ensures that only the most promising candidates advance, optimizing the drug development process and increasing the likelihood of bringing a new, effective therapy to patients.
References
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BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1. Retrieved from [Link]
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A Comprehensive Guide to the Molecular Structure Validation of 3-(2-Cyanophenyl)-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. Erroneous structural assignments can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety concerns. This guide provides a detailed, multi-technique approach to the validation of the molecular structure of 3-(2-Cyanophenyl)-N-methylbenzamide, a compound of interest in medicinal chemistry.
The Imperative of Orthogonal Data in Structural Validation
A single analytical technique, however powerful, can be prone to ambiguity. A self-validating system, therefore, relies on the convergence of data from multiple, orthogonal techniques. Each method interrogates the molecule from a different physical perspective, and their collective agreement provides a high degree of confidence in the final structural assignment.
Figure 1: A generalized workflow for the synthesis, purification, and structural validation of a small molecule, emphasizing the use of orthogonal analytical techniques.
I. Synthesis of 3-(2-Cyanophenyl)-N-methylbenzamide and a Comparative Analog
A plausible synthetic route to 3-(2-Cyanophenyl)-N-methylbenzamide involves the amidation of 3-(2-cyanophenyl)benzoic acid. This transformation can be achieved by first converting the carboxylic acid to its more reactive acid chloride derivative, followed by reaction with methylamine.
Experimental Protocol: Synthesis of 3-(2-Cyanophenyl)-N-methylbenzamide (Proposed)
-
Acid Chloride Formation: To a solution of 3-(2-cyanophenyl)benzoic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3-(2-cyanophenyl)benzoyl chloride.
-
Amidation: Dissolve the crude acid chloride in fresh DCM and cool to 0 °C.
-
Slowly add a solution of methylamine (2.0 eq) in tetrahydrofuran (THF) or water to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(2-Cyanophenyl)-N-methylbenzamide.
For comparative purposes, the synthesis of N-methylbenzamide is a well-established procedure, often involving the reaction of benzoyl chloride with methylamine.[1]
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for the elucidation of the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
A. Predicted ¹H and ¹³C NMR Data for 3-(2-Cyanophenyl)-N-methylbenzamide
Due to the lack of experimental spectra for the target molecule, we present predicted chemical shifts using computational methods. These predictions are based on established algorithms that consider the electronic environment of each nucleus.
| Predicted ¹H NMR (500 MHz, CDCl₃) | Predicted ¹³C NMR (125 MHz, CDCl₃) |
| Chemical Shift (ppm) | Assignment |
| ~8.0-7.4 (m, 8H) | Aromatic-H |
| ~6.3 (br s, 1H) | N-H |
| ~3.0 (d, 3H) | N-CH₃ |
B. Experimental NMR Data for N-methylbenzamide
For a robust comparison, we present the experimental NMR data for the simpler analog, N-methylbenzamide.[2]
| Experimental ¹H NMR (300 MHz, CDCl₃) | Experimental ¹³C NMR (75 MHz, CDCl₃) |
| Chemical Shift (ppm) | Assignment |
| 7.65-7.72 (m, 2H) | Aromatic-H (ortho) |
| 7.30-7.44 (m, 3H) | Aromatic-H (meta, para) |
| 6.27 (br s, 1H) | N-H |
| 2.93 (d, J = 4.5 Hz, 3H) | N-CH₃ |
Causality Behind Experimental Choices:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for small organic molecules due to its good solubilizing power and relatively simple residual solvent peak.
-
Internal Standard: Tetramethylsilane (TMS) is used as an internal standard to provide a reference point (0 ppm) for chemical shifts.
-
2D NMR for Connectivity: In cases of spectral overlap or ambiguity in 1D spectra, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for establishing proton-proton and proton-carbon correlations, respectively. HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range (2-3 bond) C-H correlations, which is crucial for piecing together the molecular fragments.[2]
Figure 2: A conceptual diagram illustrating the key correlations that would be observed in 2D NMR experiments for validating the structure of 3-(2-Cyanophenyl)-N-methylbenzamide.
III. Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.
A. Predicted Mass Spectrum for 3-(2-Cyanophenyl)-N-methylbenzamide
The molecular formula for 3-(2-Cyanophenyl)-N-methylbenzamide is C₁₅H₁₂N₂O, giving it a molecular weight of 236.27 g/mol .[3] In an electron ionization (EI) mass spectrum, we would expect to see a molecular ion peak ([M]⁺˙) at m/z 236.
Expected Fragmentation Pattern:
Benzamides typically undergo characteristic fragmentation patterns. A common fragmentation is the cleavage of the amide bond, leading to the formation of a benzoyl cation. For our target molecule, we can anticipate the following key fragments:
| Predicted Fragment (m/z) | Proposed Structure |
| 236 | [C₁₅H₁₂N₂O]⁺˙ (Molecular Ion) |
| 205 | [M - OCH₃]⁺ |
| 130 | [C₈H₄N₂]⁺˙ |
| 102 | [C₇H₄N]⁺ |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
B. Experimental Mass Spectrum for N-methylbenzamide
The NIST WebBook provides a reference mass spectrum for N-methylbenzamide (C₈H₉NO, MW: 135.16 g/mol ).[4]
| Experimental Fragment (m/z) | Relative Intensity | Proposed Structure |
| 135 | 49% | [C₈H₉NO]⁺˙ (Molecular Ion) |
| 105 | 100% | [C₇H₅O]⁺ (Benzoyl cation) |
| 77 | 68% | [C₆H₅]⁺ (Phenyl cation) |
| 51 | 28% | [C₄H₃]⁺ |
Causality Behind Experimental Choices:
-
Ionization Method: Electron Ionization (EI) is a hard ionization technique that provides rich fragmentation information, which is excellent for structural elucidation. Electrospray Ionization (ESI) is a softer technique that is useful for confirming the molecular weight with minimal fragmentation.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments, which is a powerful tool for confirming the proposed structures.
IV. X-Ray Crystallography: The Definitive Solid-State Structure
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unambiguous information about bond lengths, bond angles, and intermolecular interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson methods and refined to best fit the experimental data.
While a crystal structure for 3-(2-Cyanophenyl)-N-methylbenzamide is not available, the Cambridge Structural Database (CSD) contains numerous examples of substituted benzamides. These structures consistently show a planar amide group and varying dihedral angles between the aromatic rings depending on the substitution pattern and crystal packing forces. The crystal structure of N-methylbenzamide has been reported, revealing key details about its solid-state conformation and hydrogen bonding interactions.[5]
Figure 3: A simplified workflow for determining the molecular structure of a small molecule using single-crystal X-ray diffraction.
Conclusion
This guide has outlined a comprehensive, multi-faceted approach to the structural validation of 3-(2-Cyanophenyl)-N-methylbenzamide. By combining the predictive power of computational chemistry with the robust experimental data from a closely related analog, N-methylbenzamide, we have established a clear and logical pathway for its characterization. The integration of NMR spectroscopy, mass spectrometry, and X-ray crystallography provides a self-validating system that ensures the highest level of confidence in the final structural assignment. This rigorous approach is essential for advancing drug discovery and development projects with accuracy and efficiency.
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Navigating the Labyrinth of Off-Target Effects: A Comparative Guide to 3-(2-Cyanophenyl)-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the journey from a promising lead compound to a clinically approved therapeutic is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects, where a drug molecule interacts with proteins other than its intended target, often leading to unforeseen toxicities or a diminished therapeutic window. This guide provides a comprehensive framework for assessing the off-target profile of 3-(2-Cyanophenyl)-N-methylbenzamide , a novel benzamide derivative.
Given the prevalence of the benzamide scaffold in inhibitors of Poly (ADP-ribose) polymerase (PARP), this document will proceed under the scientifically informed hypothesis that 3-(2-Cyanophenyl)-N-methylbenzamide is a putative PARP inhibitor. This allows for a structured comparison with established PARP inhibitors and a focused application of relevant off-target assessment strategies. The principles and methodologies detailed herein are, however, broadly applicable to the characterization of any small molecule inhibitor.
The Imperative of Off-Target Profiling
Unintended interactions between a drug and cellular components can precipitate a range of adverse effects, from mild side effects to severe, life-threatening toxicities.[1][2] Early and comprehensive off-target profiling is therefore not merely a regulatory requirement but a cornerstone of rational drug design and a critical step in de-risking a drug development program.[3] By identifying potential liabilities early, researchers can make informed decisions to either modify the compound to improve its selectivity or terminate its development, thereby saving significant time and resources.[3]
A Multi-pronged Approach to Unveiling Off-Target Interactions
A robust assessment of off-target effects necessitates a multi-faceted experimental approach, integrating both in vitro biochemical and cell-based assays. This guide will focus on three widely adopted and complementary techniques: Kinase Profiling, Receptor Binding Assays, and the Cellular Thermal Shift Assay (CETSA).
Kinase Profiling: A Broad Net for a Promiscuous Family
The human kinome, comprising over 500 kinases, is a frequent site of off-target interactions for many small molecule inhibitors. Given that some PARP inhibitors have demonstrated off-target effects on kinases, comprehensive kinase profiling is an essential first step.[4][5]
Causality Behind Experimental Choices: Kinases share structural similarities in their ATP-binding pockets, the target of many kinase inhibitors. This homology increases the likelihood of cross-reactivity. Profiling against a broad panel of kinases provides a comprehensive overview of a compound's selectivity.
Experimental Protocol: Radiometric Kinase Activity Assay
This protocol outlines a standard radiometric assay for assessing the inhibitory activity of 3-(2-Cyanophenyl)-N-methylbenzamide against a panel of kinases.
-
Compound Preparation: Prepare a 10 mM stock solution of 3-(2-Cyanophenyl)-N-methylbenzamide in 100% DMSO. From this, create a series of dilutions to be used in the assay.
-
Kinase Reaction Mixture: For each kinase to be tested, prepare a reaction mixture containing the kinase, its specific substrate (protein or peptide), and a reaction buffer containing ATP (radiolabeled with ³³P-ATP) and necessary co-factors (e.g., Mg²⁺).
-
Initiation of Reaction: Add the test compound at various concentrations to the kinase reaction mixture. Include a positive control (a known inhibitor for that kinase) and a negative control (DMSO vehicle).
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.
-
Termination and Detection: Stop the reaction and separate the phosphorylated substrate from the unreacted ATP, typically using a phosphocellulose membrane that binds the substrate.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited).
Data Presentation:
The results of kinase profiling are typically presented in a table summarizing the percent inhibition at one or two key concentrations, and the IC₅₀ values for any significantly inhibited kinases.
| Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM | IC₅₀ (µM) |
| Kinase A | 5% | 15% | >10 |
| Kinase B | 45% | 85% | 1.2 |
| Kinase C | 8% | 20% | >10 |
| ... | ... | ... | ... |
Mandatory Visualization:
Caption: Workflow for radiometric kinase profiling.
Receptor Binding Assays: Gauging Interactions with Cell Surface and Intracellular Receptors
Beyond kinases, small molecules can interact with a wide array of receptors, including G-protein coupled receptors (GPCRs), nuclear receptors, and ion channels. Receptor binding assays are crucial for identifying these potential off-target interactions.[6][7][8][9]
Causality Behind Experimental Choices: These assays directly measure the binding of a compound to a receptor, providing a quantitative measure of affinity (typically the dissociation constant, Kd, or the inhibitory constant, Ki). A broad panel of receptors relevant to known drug toxicities is typically screened.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a competitive binding assay to assess the ability of 3-(2-Cyanophenyl)-N-methylbenzamide to displace a known radiolabeled ligand from its receptor.
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest.
-
Assay Buffer: Prepare a binding buffer specific for the receptor being tested.
-
Reaction Mixture: In a multi-well plate, combine the cell membranes, a fixed concentration of a high-affinity radiolabeled ligand for the receptor, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters to remove any non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation.
Data Presentation:
The results are presented in a table showing the binding affinity (Ki) of the test compound for each receptor in the panel.
| Receptor Target | Radioligand Used | Ki (µM) of Test Compound |
| Adrenergic α1A | [³H]-Prazosin | >10 |
| Dopamine D2 | [³H]-Spiperone | 8.5 |
| Histamine H1 | [³H]-Pyrilamine | >10 |
| ... | ... | ... |
Mandatory Visualization:
Caption: Workflow for competitive radioligand binding assay.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context
While in vitro assays are powerful, they may not always reflect the behavior of a compound within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a valuable tool for verifying target engagement and identifying off-target interactions in a more physiologically relevant setting.[10][11][12][13]
Causality Behind Experimental Choices: The principle behind CETSA is that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.[13] By monitoring the thermal stability of a wide range of proteins in the presence of the test compound, both on-target and off-target engagement can be assessed.
Experimental Protocol: CETSA Coupled with Western Blotting
This protocol outlines a basic CETSA experiment to assess the thermal stabilization of a putative target and a known off-target.
-
Cell Culture and Treatment: Culture cells to an appropriate density and treat them with either the test compound or a vehicle control for a defined period.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blotting: Separate the soluble proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the target of interest and any suspected off-targets.
-
Data Analysis: Quantify the band intensities at each temperature for both the treated and untreated samples. Plot the fraction of soluble protein as a function of temperature to generate melting curves and determine the melting temperature (Tm) for each protein. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Data Presentation:
The results can be visualized as melting curves, and the change in melting temperature (ΔTm) can be presented in a table.
| Protein Target | Tm (Vehicle) | Tm (Test Compound) | ΔTm (°C) |
| PARP1 (On-Target) | 48.5°C | 52.0°C | +3.5 |
| Kinase B (Off-Target) | 55.2°C | 56.5°C | +1.3 |
| Housekeeping Protein | 62.1°C | 62.0°C | -0.1 |
Mandatory Visualization:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Comparative Analysis with Alternative PARP Inhibitors
To provide context for the off-target profile of 3-(2-Cyanophenyl)-N-methylbenzamide, it is essential to compare its performance with established PARP inhibitors such as Olaparib, Rucaparib, and Niraparib. These approved drugs have well-characterized on- and off-target activities. For instance, some PARP inhibitors are known to have off-target effects on certain kinases, which can contribute to their clinical side-effect profiles.[4][5][14]
Hypothetical Comparative Data:
The following table presents a hypothetical comparison of the off-target profiles of 3-(2-Cyanophenyl)-N-methylbenzamide and two established PARP inhibitors. This data is for illustrative purposes and would need to be generated through the experimental protocols described above.
| Target | 3-(2-Cyanophenyl)-N-methylbenzamide (IC₅₀/Ki, µM) | Olaparib (IC₅₀/Ki, µM) | Rucaparib (IC₅₀/Ki, µM) |
| On-Target | |||
| PARP1 | 0.005 | 0.001 | 0.005 |
| PARP2 | 0.003 | 0.001 | 0.001 |
| Off-Target Kinases | |||
| Kinase B | 1.2 | >10 | 0.5 |
| Kinase D | >10 | 5.2 | >10 |
| Off-Target Receptors | |||
| Dopamine D2 | 8.5 | >10 | >10 |
| Serotonin 5-HT2A | >10 | >10 | 2.1 |
This comparative data allows for a nuanced assessment of the selectivity of 3-(2-Cyanophenyl)-N-methylbenzamide. A more selective compound would exhibit high potency for its on-targets (low IC₅₀/Ki values) and significantly lower potency for off-targets (high IC₅₀/Ki values).
Conclusion and Future Directions
The systematic evaluation of off-target effects is an indispensable component of modern drug discovery. By employing a combination of in vitro and cell-based assays, researchers can build a comprehensive profile of a compound's selectivity and anticipate potential liabilities. This guide has provided a framework for assessing the off-target effects of 3-(2-Cyanophenyl)-N-methylbenzamide, using the hypothesis of it being a PARP inhibitor as a guiding principle. The experimental protocols and data interpretation strategies outlined herein offer a robust starting point for any investigator seeking to characterize a novel small molecule.
Further studies should aim to expand the off-target screening to a wider range of protein families and to validate any identified off-target interactions in more complex biological systems, such as in vivo models. Ultimately, a thorough understanding of a compound's off-target profile is paramount for the development of safer and more effective medicines.
References
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Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
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Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]
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Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(2-Cyanophenyl)-N-methylbenzamide
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(2-Cyanophenyl)-N-methylbenzamide, a compound that, while not extensively characterized in public safety literature, belongs to a class of chemicals with known potential hazards. By synthesizing data from analogous structures and adhering to fundamental principles of laboratory safety and environmental stewardship, this document serves as an essential operational plan.
The causality behind these procedures is rooted in a proactive risk mitigation strategy. Given the absence of a specific Safety Data Sheet (SDS) for 3-(2-Cyanophenyl)-N-methylbenzamide, we will infer its hazard profile from structurally related compounds. Analogs such as 3-(2-Cyanophenyl)-N,N-dimethylbenzamide and various cyanophenyl and benzamide derivatives consistently indicate a GHS07 pictogram, signifying warnings against acute toxicity (oral), skin irritation, serious eye irritation, and respiratory irritation[1]. Therefore, the disposal plan outlined below is designed to be self-validating by treating the compound with the caution it warrants based on this data.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal-related activities, a thorough hazard assessment is paramount. The anticipated hazards, based on analogous compounds, are summarized in the table below.
| Potential Hazard | GHS Hazard Statement | Primary Exposure Route | Recommended PPE |
| Acute Oral Toxicity | H302: Harmful if swallowed | Ingestion | Standard laboratory coat, Nitrile gloves |
| Skin Irritation | H315: Causes skin irritation | Dermal Contact | Standard laboratory coat, Nitrile gloves |
| Serious Eye Irritation | H319: Causes serious eye irritation | Ocular Contact | Chemical safety goggles or face shield |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation | Use in a well-ventilated area or chemical fume hood |
This data is inferred from structurally similar compounds, such as 3-(2-Cyanophenyl)-N,N-dimethylbenzamide[1].
This proactive approach to PPE ensures that all potential routes of exposure are adequately addressed, forming the first line of defense in the safe handling of this compound.
II. Waste Characterization and Segregation: A Step-by-Step Protocol
Proper disposal begins with accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous[2]. Given the inferred hazards, 3-(2-Cyanophenyl)-N-methylbenzamide should be managed as a hazardous chemical waste.
Experimental Protocol for Waste Segregation:
-
Designate a Waste Stream: Establish a dedicated hazardous waste stream for 3-(2-Cyanophenyl)-N-methylbenzamide and any materials contaminated with it. This prevents cross-contamination and ensures proper disposal routing.
-
Solid Waste Collection:
-
Place any solid 3-(2-Cyanophenyl)-N-methylbenzamide, along with contaminated personal protective equipment (e.g., gloves), weigh boats, and absorbent paper, into a designated, leak-proof, and clearly labeled solid waste container.
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.
-
-
Liquid Waste Collection:
-
For solutions containing 3-(2-Cyanophenyl)-N-methylbenzamide, use a dedicated, leak-proof, and clearly labeled liquid waste container.
-
Do not mix this waste with other solvent streams unless compatibility has been verified. Incompatible mixtures can lead to dangerous reactions.
-
-
Sharps Waste:
-
Any sharps, such as needles or broken glass contaminated with the compound, must be placed in a designated, puncture-resistant sharps container[3].
-
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "3-(2-Cyanophenyl)-N-methylbenzamide," and the associated hazards (e.g., "Toxic," "Irritant").
The following diagram illustrates the logical workflow for waste segregation in the laboratory.
Caption: Waste Segregation Workflow for 3-(2-Cyanophenyl)-N-methylbenzamide.
III. On-Site Accumulation and Storage
Laboratories are permitted to accumulate hazardous waste in Satellite Accumulation Areas (SAAs), which are at or near the point of generation[4].
Protocol for On-Site Storage:
-
Container Management: Keep waste containers securely closed except when adding waste[3]. This minimizes the release of any potential vapors.
-
Storage Location: Store the waste containers in a secondary containment bin to prevent the spread of material in case of a leak. The storage area should be well-ventilated and away from sources of ignition or incompatible chemicals[5].
-
Accumulation Limits: Be mindful of the volume limits for SAAs (typically up to 55 gallons of non-acute hazardous waste). Once this limit is reached, the container must be moved to a Central Accumulation Area (CAA) within three days[4].
IV. Final Disposal Procedures
The final disposal of 3-(2-Cyanophenyl)-N-methylbenzamide must be conducted through a licensed hazardous waste disposal vendor, in accordance with all local, state, and federal regulations[6][7].
Step-by-Step Disposal Workflow:
-
Engage a Certified Vendor: Your institution's Environmental Health and Safety (EHS) office will have contracts with certified hazardous waste disposal companies. Contact your EHS office to arrange for a waste pickup.
-
Documentation: Ensure all waste is properly documented on a hazardous waste manifest. This is a legal document that tracks the waste from the point of generation to its final disposal facility[8].
-
Waste Pickup: The licensed vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Disposal Method: The most probable disposal method for this type of organic chemical waste is high-temperature incineration at a permitted hazardous waste incineration facility. This method ensures the complete destruction of the compound, minimizing its environmental impact.
-
Record Keeping: Maintain copies of all hazardous waste manifests and other disposal records as required by your institution and regulatory agencies[7].
The decision-making process for the disposal of 3-(2-Cyanophenyl)-N-methylbenzamide is outlined in the diagram below.
Caption: Decision Workflow for the Disposal of 3-(2-Cyanophenyl)-N-methylbenzamide.
By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe and compliant disposal of 3-(2-Cyanophenyl)-N-methylbenzamide, thereby upholding their commitment to both scientific excellence and environmental responsibility.
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Comprehensive Safety and Handling Guide for 3-(2-Cyanophenyl)-N-methylbenzamide
This guide provides essential safety protocols and operational directives for the handling and disposal of 3-(2-Cyanophenyl)-N-methylbenzamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-tested experience to ensure the highest standards of laboratory safety.
Understanding the Compound: A Hazard Analysis Based on Chemical Structure
3-(2-Cyanophenyl)-N-methylbenzamide is an aromatic compound containing a benzamide and a cyanophenyl functional group. In the absence of a specific Safety Data Sheet (SDS), a thorough risk assessment must be predicated on the known hazards of these constituent chemical classes.
-
Aromatic Amides (Benzamides): Benzamide derivatives are widely used in pharmaceuticals and can exhibit a range of biological activities. Some benzamides have been associated with toxic effects, including potential kidney toxicity at high doses[1]. While benzamide itself is a white, crystalline solid with slight water solubility, its derivatives' properties can vary significantly[2][3]. Upon decomposition, benzamides can emit toxic fumes of nitrogen oxides[3].
-
Aromatic Nitriles (Cyanophenyl Group): The presence of the cyanophenyl group introduces hazards associated with nitrile compounds. Organic nitriles can be toxic and are often metabolized to release cyanide in the body. Cyanide is a potent inhibitor of cellular respiration and can be lethal[4]. Exposure to cyanide compounds can occur through inhalation, ingestion, or skin absorption, with symptoms ranging from headache and dizziness to convulsions and death in severe cases[4]. It is crucial to prevent the generation of hydrogen cyanide gas, which can occur when cyanide-containing compounds come into contact with acids[4].
Given these structural components, 3-(2-Cyanophenyl)-N-methylbenzamide should be handled as a potentially hazardous substance with particular attention to preventing inhalation of dust, skin and eye contact, and ingestion.
Personal Protective Equipment (PPE): A Multi-Barrier Approach
A comprehensive PPE strategy is critical to mitigate the risks associated with handling 3-(2-Cyanophenyl)-N-methylbenzamide. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring (Solid) | Safety goggles with side shields or a face shield.[5][6] | Two pairs of nitrile gloves.[5] | A fire-retardant lab coat, fully buttoned, with long sleeves. | If not handled in a certified chemical fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary. |
| Working with Solutions | Chemical splash goggles and a face shield.[5] | Nitrile gloves. Neoprene may also be suitable.[7] | Chemical-resistant apron over a lab coat. | Work should be conducted in a chemical fume hood to avoid inhalation of vapors or aerosols. |
| General Laboratory Use | Safety glasses with side shields. | Nitrile gloves.[5] | A standard lab coat. | Not generally required if handling is minimal and performed in a well-ventilated area. |
Causality of PPE Selection:
-
Double Gloving: When handling the solid compound, double gloving provides an additional barrier against potential skin absorption, a known risk for aromatic amines[5].
-
Nitrile Gloves: Nitrile gloves offer good resistance to a variety of chemicals, including many solvents, bases, and oils, making them a suitable choice for handling this compound[7].
-
Eye and Face Protection: The use of chemical splash goggles and a face shield is imperative when there is a risk of splashes, which can cause serious eye irritation or injury[5][8].
-
Respiratory Protection: Handling the powdered form of the compound can generate airborne particulates. A chemical fume hood is the primary engineering control to prevent inhalation. If a fume hood is not available, appropriate respiratory protection is mandatory[5].
Step-by-Step Handling Procedures: Ensuring a Safe Workflow
The following workflow is designed to minimize exposure and ensure the safe handling of 3-(2-Cyanophenyl)-N-methylbenzamide from receipt to disposal.
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
